Pentafluoroethyl methyl ether
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-methoxyethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O/c1-9-3(7,8)2(4,5)6/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDWNCOAODIANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5OCH3, C3H3F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871517 | |
| Record name | Pentafluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22410-44-2 | |
| Record name | Pentafluoromethoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022410442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2-pentafluoro-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pentafluoroethyl methyl ether synthesis reaction mechanism
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Pentafluoroethyl Methyl Ether
Abstract
This compound (CF3CF2OCH3), a significant hydrofluoroether (HFE), is gaining prominence in various scientific and industrial domains due to its unique physicochemical properties, including low toxicity, non-flammability, and excellent thermal stability. Its application spans from a specialty solvent and heat transfer fluid to a potential building block in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the core synthesis reaction mechanisms for this compound, designed for researchers, chemists, and drug development professionals. We will dissect the causality behind various synthetic strategies, from classic nucleophilic substitution pathways to modern catalytic approaches, offering field-proven insights and detailed, self-validating experimental protocols.
Introduction: The Significance of this compound
The incorporation of fluorine into organic molecules can dramatically alter their properties, enhancing metabolic stability, lipophilicity, and binding affinity. This compound (CAS No: 22410-44-2, Molecular Formula: C3H3F5O) is a key member of the hydrofluoroether family, characterized by the presence of a partially fluorinated ethyl group attached to a methoxy group.[1][2] Unlike its fully fluorinated perfluoroether counterparts, the presence of hydrogen atoms imparts a degree of chemical reactivity and specific solvency characteristics, while the high fluorine content retains desirable properties like low surface tension and high density. Understanding the synthetic pathways to this molecule is crucial for leveraging its potential in advanced applications. This guide will focus on the most prevalent and mechanistically insightful methods for its synthesis.
Core Synthesis Mechanisms and Protocols
The synthesis of this compound can be approached through several distinct mechanistic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and economic and environmental considerations. We will explore three primary strategies: Nucleophilic Substitution, Fluorination of Ether Precursors, and Catalytic Methylation.
Mechanism I: Nucleophilic Substitution via Williamson-type Synthesis
The most classic and versatile approach to ether synthesis is the Williamson reaction, which involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3][4] In the context of this compound, this translates to the reaction of a pentafluoroethyl halide with a methoxide source.
2.1.1. Mechanistic Deep Dive
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The electrophile is the carbon atom of the pentafluoroethyl group bonded to the leaving group (typically iodide or bromide for higher reactivity). The nucleophile is the methoxide ion (CH3O-), a potent nucleophile.
-
Electrophile: CF3CF2-X (X = I, Br, Cl). The strong electron-withdrawing effect of the fluorine atoms renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile: CH3O-. Typically generated by reacting sodium metal or sodium hydride with anhydrous methanol.
-
Leaving Group: A good leaving group is essential for an efficient SN2 reaction. The reactivity order is I > Br > Cl.
The reaction is a single, concerted step where the methoxide attacks the carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry (though this is not relevant for the achiral CF3CF2- group).[7]
2.1.2. The Role of Phase-Transfer Catalysis (PTC)
A significant challenge in this synthesis is the mutual insolubility of the ionic nucleophile (sodium methoxide) and the organic substrate in a non-polar solvent. Phase-Transfer Catalysis (PTC) provides an elegant solution.[8][9] A PTC catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the methoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[10][11]
The lipophilic cation of the catalyst pairs with the methoxide anion, forming a lipophilic ion pair that is soluble in the organic phase. This "naked" anion is highly reactive, dramatically accelerating the reaction rate under milder conditions and often improving yields.[12]
2.1.3. Experimental Protocol: PTC-Mediated Synthesis
Objective: To synthesize this compound from pentafluoroethyl iodide and sodium methoxide using a phase-transfer catalyst.
Materials:
-
Pentafluoroethyl iodide (CF3CF2I)
-
Sodium methoxide (CH3ONa)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous acetonitrile (Solvent)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser and nitrogen inlet
-
Standard glassware for workup and distillation
Procedure:
-
Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charging Reactants: Under a nitrogen atmosphere, charge the flask with anhydrous acetonitrile (100 mL), sodium methoxide (1.2 equivalents), and tetrabutylammonium bromide (0.05 equivalents).
-
Initiation: Begin stirring the suspension. Slowly add pentafluoroethyl iodide (1.0 equivalent) to the flask via a syringe over 15 minutes.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS by periodically analyzing small aliquots.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. The denser fluorinated ether phase should separate at the bottom. Extract the aqueous phase twice with 25 mL portions of diethyl ether. Combine all organic phases.
-
Purification: Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Distillation: Purify the crude product by fractional distillation to obtain pure this compound.
Mechanism II: Fluorination of Methoxyethane Precursors
Industrial-scale production often favors processes that utilize readily available and cost-effective feedstocks. One such route involves the selective fluorination of a partially halogenated or hydrogenated methoxyethane precursor.[13]
2.2.1. Mechanistic Deep Dive
This pathway typically involves a halogen exchange (Halex) reaction, where chlorine atoms are replaced by fluorine atoms using hydrogen fluoride (HF). The reaction is often catalyzed by a Lewis acid, such as an antimony pentahalide (e.g., SbCl5 or SbF5), which facilitates the cleavage of C-Cl bonds and the formation of C-F bonds.[14]
A key example starts with 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), a compound that is itself produced from tetrachloroethylene.[15][16] The synthesis would proceed in two conceptual steps: first, etherification with methanol, followed by fluorination. A more direct patented route involves the selective fluorination of 1,1,2,2-tetrafluoro-1-(methoxy)ethane.[13]
The catalyst, for instance SbCl5, reacts with HF to form highly active antimony chlorofluoride species (SbCl(5-n)Fn).[14] These species act as fluoride donors and Lewis acids, polarizing the C-Cl bond and making the carbon atom more susceptible to nucleophilic attack by a fluoride ion from the catalyst complex.
2.2.2. Experimental Protocol: Catalytic Fluorination
Objective: To synthesize this compound via halogen exchange of a chlorinated precursor.
Materials:
-
1-Chloro-1,2,2,2-tetrafluoroethyl methyl ether (as a representative precursor)
-
Anhydrous Hydrogen Fluoride (aHF)
-
Antimony(V) chloride (SbCl5)
-
High-pressure reactor (e.g., Hastelloy C)
-
Scrubbing system for acidic gases
Procedure:
-
Safety: This procedure involves highly corrosive and toxic materials (aHF, SbCl5) and must be performed in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
Catalyst Activation: Charge the pre-passivated reactor with SbCl5 (0.1 equivalents). Cool the reactor to -20 °C and carefully condense anhydrous HF (3.0 equivalents) into it. Stir the mixture for 30 minutes to form the active catalyst species.
-
Reactant Addition: Slowly pump the chlorinated ether precursor (1.0 equivalent) into the reactor, maintaining the temperature below 0 °C.
-
Reaction: Seal the reactor and slowly heat the contents to 50-70 °C. The pressure will increase. Maintain the reaction for 8-12 hours, monitoring the pressure.
-
Quenching & Isolation: Cool the reactor to 0 °C. Slowly vent the excess HF and generated HCl through a caustic scrubber. The crude product is then carefully transferred to a vessel containing ice water.
-
Purification: The organic layer is separated, washed with a dilute sodium bicarbonate solution, then water, and dried over anhydrous calcium chloride. The final product is purified by fractional distillation.
Mechanism III: Catalytic Methylation of Pentafluoroethanol
Modern synthetic chemistry emphasizes atom economy and the use of sustainable reagents. Catalytic methylation of pentafluoroethanol (CF3CF2OH) using methanol as the C1 source aligns with these principles. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful strategy for this transformation.[17]
2.3.1. Mechanistic Deep Dive
This process is mediated by a transition metal catalyst, often based on earth-abundant metals like iron or manganese.[17][18][19] The catalytic cycle involves several key steps:
-
Oxidation: The catalyst temporarily "borrows" hydrogen from pentafluoroethanol, oxidizing it to the corresponding aldehyde, pentafluoroacetaldehyde (CF3CHO).
-
Condensation: The in-situ generated aldehyde reacts with methanol to form a hemiacetal intermediate (CF3CH(OH)OCH3).
-
Dehydration: The hemiacetal dehydrates to form an oxocarbenium ion intermediate.
-
Reduction: The catalyst returns the "borrowed" hydrogen (as a hydride) to reduce the intermediate, yielding the final ether product and regenerating the catalyst.
This elegant one-pot process avoids the use of stoichiometric and often toxic methylating agents like methyl iodide or dimethyl sulfate.[20]
2.3.2. Experimental Protocol: Iron-Catalyzed Methylation
Objective: To synthesize this compound from pentafluoroethanol and methanol using an iron catalyst.
Materials:
-
Pentafluoroethanol (CF3CF2OH)
-
Anhydrous Methanol (Reagent and Solvent)
-
Knölker-type iron catalyst (e.g., (cyclopentadienone)iron tricarbonyl complex) (2 mol%)
-
Potassium tert-butoxide (KOt-Bu) (Base, 10 mol%)
-
Schlenk tube or pressure vessel
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Setup: In an inert atmosphere glovebox, add the iron catalyst (0.02 equivalents) and KOt-Bu (0.1 equivalents) to a Schlenk tube equipped with a magnetic stir bar.
-
Charging Reactants: Remove the tube from the glovebox and connect it to a Schlenk line. Add pentafluoroethanol (1.0 equivalent) followed by anhydrous methanol (which also serves as the solvent, ~0.5 M concentration).
-
Reaction: Seal the tube and place it in a preheated oil bath at 110-120 °C. Stir vigorously for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the catalyst and base residues.
-
Purification: Carefully remove the solvent and excess methanol by rotary evaporation. The crude product can be further purified by fractional distillation if necessary.
Comparative Analysis of Synthesis Routes
The optimal synthesis strategy depends heavily on the specific requirements of the laboratory or industrial setting.
| Feature | Nucleophilic Substitution (PTC) | Fluorination of Precursors | Catalytic Methylation |
| Starting Materials | Pentafluoroethyl halide, Methanol | Chlorinated ethers, HF | Pentafluoroethanol, Methanol |
| Reagent Toxicity | Moderate (Substrate dependent) | High (HF, SbCl5) | Low (Methanol is the main reagent) |
| Reaction Conditions | Moderate (Reflux) | Harsh (High pressure/temp) | Moderate to High Temp |
| Scalability | Good, well-established | Excellent for industrial scale | Good, emerging technology |
| Atom Economy | Moderate (Halide waste) | Moderate (HCl waste) | Excellent ("Borrowing Hydrogen") |
| Key Advantage | Versatility, well-understood | Low-cost feedstocks | Green, sustainable, high atom economy |
| Key Disadvantage | Halogenated waste stream | Hazardous reagents, special equipment | Catalyst development, higher temp |
Conclusion and Future Outlook
The synthesis of this compound is achievable through multiple robust chemical pathways. The classic Williamson-type synthesis, especially when enhanced by phase-transfer catalysis, remains a highly effective and versatile laboratory method. For large-scale industrial production, the fluorination of readily available chlorinated precursors is often the most economically viable route, despite the challenges posed by hazardous reagents.
Looking forward, the principles of green chemistry are driving innovation toward catalytic methods. The borrowing hydrogen approach, utilizing methanol as both a reagent and solvent with earth-abundant metal catalysts, represents a significant advancement in sustainability and atom economy.[17] As catalyst technology continues to improve, these methods are poised to become increasingly prevalent, offering a safer and more environmentally benign route to this valuable fluorinated ether and its derivatives. Continued research will likely focus on lowering catalyst loadings and reaction temperatures to further enhance the efficiency and applicability of these next-generation synthetic protocols.
References
- 1. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.viu.ca [web.viu.ca]
- 6. ocw.uci.edu [ocw.uci.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. nbinno.com [nbinno.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. US20220185756A1 - New Industrial Process for Manufacturing of Perfluoro (Methyl Vinyl Ether)(PFMVE) and of 1,1,2,2-Tetrafluoro-1-(Trifluoromethoxy)ethane (TFTFME) - Google Patents [patents.google.com]
- 14. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
- 15. Ethane, 2,2-dichloro-1,1,1-trifluoro- [webbook.nist.gov]
- 16. ecetoc.org [ecetoc.org]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 19. Manganese‐Catalyzed β‐Methylation of Alcohols by Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heptafluoroisopropyl methyl ether | 22052-84-2 | Benchchem [benchchem.com]
The Solubility of Pentafluoroethyl Methyl Ether in Organic Solvents: A Technical Guide for Pharmaceutical Research and Development
Foreword
In the landscape of modern pharmaceutical development, the selection of appropriate solvents is a critical decision that profoundly impacts reaction kinetics, product purity, and the overall sustainability of a process. Among the emerging classes of "green" solvents, hydrofluoroethers (HFEs) have garnered significant attention for their unique combination of properties, including low toxicity, non-flammability, and favorable environmental profiles. This guide focuses on a specific HFE, pentafluoroethyl methyl ether (CF₃CF₂OCH₃), also known as HFE-356mcc, and provides an in-depth exploration of its solubility characteristics in a range of common organic solvents.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple compilation of data to offer insights into the underlying principles governing solubility, detailed experimental protocols for its determination, and a discussion of its relevance in the pharmaceutical industry.
Physicochemical Properties of this compound
This compound is a colorless and odorless gas at standard temperature and pressure.[1] Its fundamental physical properties are crucial for understanding its behavior as a solvent and solute.
| Property | Value | Source |
| Chemical Formula | C₃H₃F₅O | [2][3] |
| Molecular Weight | 150.05 g/mol | [2] |
| Boiling Point | 6 °C (42.8 °F) | [1] |
| Density (liquid) | 1.28 g/mL at 23 °C | [1] |
| CAS Number | 22410-44-2 | [2][3] |
The low boiling point of this compound is a key characteristic, indicating that its dissolution in liquid organic solvents is governed by the principles of gas solubility.
Theoretical Principles of Solubility
The solubility of a gas in a liquid is a phase equilibrium phenomenon described by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.
The primary determinant of solubility is the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" is a useful heuristic. This compound possesses a polar ether group and highly fluorinated ethyl group, giving it a unique solubility profile.
-
Van der Waals Forces: These are the primary forces at play between the nonpolar fluorinated tail of this compound and nonpolar solvents like heptane and toluene.
-
Dipole-Dipole Interactions: The ether oxygen in this compound introduces a dipole moment, allowing for favorable interactions with polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.
-
Hydrogen Bonding: this compound can act as a hydrogen bond acceptor via its ether oxygen. This suggests some solubility in protic solvents like methanol and ethanol, although the bulky, electron-withdrawing fluoroalkyl group may sterically hinder this interaction.
Based on these principles, it is anticipated that this compound will exhibit higher solubility in less polar and polar aprotic solvents compared to highly polar, protic solvents.
Solubility Profile of this compound in Organic Solvents
| Organic Solvent | Chemical Formula | Polarity | Expected Solubility |
| Heptane | C₇H₁₆ | Nonpolar | High |
| Toluene | C₇H₈ | Nonpolar | High |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderate to High |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate to High |
| Acetone | C₃H₆O | Polar Aprotic | Moderate |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate |
| Acetonitrile | C₂H₃N | Polar Aprotic | Low to Moderate |
| Methanol | CH₃OH | Polar Protic | Low |
| Ethanol | C₂H₅OH | Polar Protic | Low |
Note: "High" solubility suggests that significant quantities of the gas can be dissolved under pressure, while "Low" solubility indicates limited dissolution even at elevated pressures. These are relative terms and should be experimentally quantified for specific conditions.
Experimental Determination of Solubility
For applications requiring precise knowledge of this compound solubility, experimental determination is essential. As it is a gas at room temperature, methods for measuring gas solubility in liquids are appropriate. A common and reliable method is the volumetric method.[4]
Volumetric Method for Gas Solubility Measurement
This method involves bringing a known volume of the degassed organic solvent into contact with a known volume of this compound at a constant temperature and pressure. The change in the gas volume upon reaching equilibrium corresponds to the amount of gas dissolved in the liquid.
Experimental Workflow:
References
Quantum chemical calculations for Pentafluoroethyl methyl ether
A Technical Guide to Quantum Chemical Calculations for Pentafluoroethyl Methyl Ether (C₃H₃F₅O)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] this compound (CF₃CF₂OCH₃) represents a key structural motif and solvent system within this chemical space.[3] Understanding its molecular properties—from conformational preferences to electronic structure—is critical for predicting its behavior in complex biological environments. This guide provides a comprehensive, in-depth protocol for leveraging quantum chemical calculations to elucidate the properties of this compound. We move beyond a simple list of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reliable computational analysis grounded in the principles of Density Functional Theory (DFT). This document serves as a practical whitepaper for computational and medicinal chemists seeking to apply these powerful predictive tools in their research.
Introduction: The Significance of Fluorinated Ethers in Pharmaceutical Science
This compound (IUPAC name: 1,1,1,2,2-pentafluoro-2-methoxyethane) is a hydrofluoroether (HFE) characterized by a perfluorinated ethyl group linked to a methyl group via an ether oxygen.[4][5] This structure imparts a unique combination of properties, including chemical inertness and specific solvency, making it and similar fluorinated ethers valuable in various applications, including as potential solvents or building blocks in pharmaceutical synthesis.[3][6]
The high electronegativity of the five fluorine atoms dramatically influences the molecule's electronic landscape, creating a distinct charge distribution, dipole moment, and reactivity profile compared to its non-fluorinated analogs. For drug development professionals, understanding these subtleties is not merely academic. They dictate how the molecule might:
-
Interact with protein active sites.
-
Affect the pKa of neighboring functional groups.
-
Influence metabolic stability by blocking sites of oxidation.[7]
-
Modulate lipophilicity and membrane permeability.
Experimental characterization provides essential data, but quantum chemical (QC) calculations offer a complementary, atomistic view. QC methods allow us to compute a wide range of properties that are difficult or time-consuming to measure experimentally, providing predictive insights that can accelerate the drug discovery and development process.[8][9][10]
Theoretical Foundations: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally determined by the choice of the theoretical method and the basis set. For a molecule like this compound, rich in electronegative fluorine atoms and lone pairs on the oxygen, these choices are especially critical.
2.1 Expertise in Method Selection: Density Functional Theory (DFT)
For molecules of this size, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the energy of the system based on its electron density. The core of a DFT calculation is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical interactions between electrons.
Causality Behind the Choice:
-
Challenge: Fluorinated compounds exhibit significant electron correlation and non-covalent interactions (e.g., intramolecular dipole-dipole repulsion). Standard functionals like B3LYP can sometimes struggle to capture these effects accurately.[12][13]
-
Recommended Solution: Functionals from the "Minnesota" family, such as M06-2X , are highly recommended. The M06-2X functional is parameterized to perform well for main-group thermochemistry and non-covalent interactions, making it particularly suitable for systems with significant dispersion and dipole effects, like those present in fluorinated ethers.[14] Another excellent choice is a range-separated hybrid functional like ωB97X-D , which includes empirical dispersion corrections, crucial for accurately modeling the weak interactions governed by fluorine.
2.2 Authoritative Grounding in Basis Set Selection
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set determine the flexibility the calculation has to describe the spatial distribution of electrons.
Causality Behind the Choice:
-
Challenge: Fluorine is highly electronegative with diffuse electron clouds. The lone pairs on the oxygen atom also require a flexible description. A minimal basis set would fail to capture the subtle but crucial polarization of the C-F and C-O bonds.
-
Recommended Solution: Pople-style basis sets like 6-311+G(d,p) are a robust starting point. Let's break down why this is a self-validating choice:
-
6-311G : This is a "triple-split valence" basis set, meaning it uses three functions to describe each valence electron, offering significant flexibility.
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing the electron density far from the nucleus, which is critical for electronegative atoms like fluorine and oxygen.[15]
-
(d,p) : These are polarization functions . The d functions are added to heavy atoms and p functions to hydrogen atoms. They allow the orbitals to change shape (polarize) in response to the molecular environment, which is indispensable for describing bonding in a molecule with such a strong dipole moment.[15]
-
-
For Higher Accuracy: For calculations requiring benchmark accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are the gold standard. The "aug" prefix signifies the inclusion of diffuse functions on all atoms, and "TZ" stands for "triple-zeta," providing even greater flexibility.[16][17]
Core Computational Workflow: A Self-Validating Protocol
The following protocol outlines the essential steps for a foundational quantum chemical analysis of this compound. This workflow is designed to be self-validating, where the results of one step confirm the suitability for the next.
3.1 Step 1: Geometry Optimization and Frequency Analysis
The first and most critical step is to find the molecule's lowest energy structure, or equilibrium geometry.[18] An improperly optimized structure will yield meaningless results for all other properties.
Detailed Protocol:
-
Construct the Molecule: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.
-
Prepare the Input File: Create an input file for your quantum chemistry software (e.g., Gaussian, ORCA). The key components of this file are:
-
Route Section (Calculation Specification): This line defines the job. For a combined optimization and frequency calculation, it should specify:
This command instructs the software to perform a geometry Opt imization followed by a Freq uency calculation at the M06-2X level of theory with the 6-311+G(d,p) basis set.
-
Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge of 0, spin multiplicity of 1).
-
Molecular Coordinates: The initial Cartesian coordinates from your 3D structure.
-
-
Execute the Calculation: Run the calculation.
-
Trustworthiness Check (Validation): The validity of the optimized geometry is confirmed by analyzing the output of the frequency calculation.[19]
-
A true energy minimum on the potential energy surface will have zero imaginary frequencies .[20]
-
If one or more imaginary (negative) frequencies are present, it indicates the structure is a transition state or a saddle point, not a stable minimum. The calculation must be redone, often by slightly displacing the atoms along the direction of the imaginary frequency mode and resubmitting the optimization.[20]
-
3.2 Step 2: Calculation and Analysis of Molecular Properties
Once a validated minimum-energy geometry is obtained, you can perform single-point energy calculations or use the output from the optimization to analyze a wealth of molecular properties.
-
Electronic Properties:
-
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.[21] Their energy gap is a crucial indicator of chemical reactivity and electronic stability.[22][23] A large gap suggests high stability, while a small gap suggests the molecule is more easily excitable.[24]
-
Molecular Electrostatic Potential (ESP): An ESP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[25] For this compound, one would expect a strong negative potential around the fluorine and oxygen atoms.
-
-
Spectroscopic Properties:
-
Vibrational Frequencies: The output of the frequency calculation provides the computed infrared (IR) spectrum, including the frequencies and intensities of vibrational modes. These can be compared with experimental IR data to further validate the computational model.
-
Visualization and Data Presentation
Clear presentation of computational data is essential for interpretation and communication.
4.1 Quantitative Data Summary
Summarize key computed properties in a structured table for easy comparison and reference.
| Property | Calculated Value | Units |
| Total Energy | (Value from output) | Hartrees |
| Dipole Moment | (Value from output) | Debye |
| HOMO Energy | (Value from output) | eV |
| LUMO Energy | (Value from output) | eV |
| HOMO-LUMO Gap | (Calculated from above) | eV |
| Zero-Point Vibrational Energy | (Value from output) | kcal/mol |
Note: The values in this table are placeholders and would be populated with the actual results from the calculation.
4.2 Mandatory Visualizations
Visual workflows and decision processes clarify the complex choices in computational chemistry.
Caption: Core workflow for a validated quantum chemical calculation.
Caption: Decision tree for selecting an appropriate method and basis set.
Conclusion
Quantum chemical calculations, when performed with a clear understanding of the underlying theory and a rigorous, self-validating protocol, are an indispensable tool for modern chemical research. For this compound, a compound of interest in pharmaceutical and materials science, these methods provide unparalleled insight into its electronic structure, stability, and potential reactivity. By carefully selecting DFT functionals like M06-2X and appropriately polarized and diffuse basis sets like 6-311+G(d,p), researchers can generate reliable, predictive data. This guide provides the foundational framework for such an investigation, enabling scientists to harness the power of computational chemistry to accelerate innovation.
References
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- 2. benchchem.com [benchchem.com]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 7. mdpi.com [mdpi.com]
- 8. Computational Methods in Medicinal Chemistry, Pharmacology, and Toxicology - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. [2105.13535] Quantum Chemical Calculation of Molecules in Magnetic Field [arxiv.org]
- 12. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 13. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. The Absolute Beginners Guide to Gaussian [ccl.net]
- 20. youtube.com [youtube.com]
- 21. ossila.com [ossila.com]
- 22. learn.schrodinger.com [learn.schrodinger.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
CAS number for Pentafluoroethyl methyl ether
An In-depth Technical Guide to Pentafluoroethyl Methyl Ether (CAS No. 22410-44-2)
Abstract
This technical guide provides a comprehensive overview of this compound, identified by CAS number 22410-44-2.[1][2][3][4][5] Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical information regarding its physicochemical properties, a plausible synthesis pathway with mechanistic considerations, its emerging applications, and detailed safety and handling protocols. As a hydrofluoroether (HFE), this compound presents a unique combination of properties, including chemical inertness and specific solvency, making it a subject of interest in materials science and as a building block in medicinal chemistry. This guide aims to serve as an authoritative resource, grounded in verified scientific data, to support advanced research and application development.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated organic compound with the chemical formula C3H3F5O.[2][3][4][5] It is structurally composed of a pentafluoroethyl group (C2F5) linked to a methyl group (CH3) via an ether oxygen. This structure imparts properties characteristic of hydrofluoroethers, such as low surface tension, non-flammability, and a distinct toxicological profile compared to fully hydrogenated or perfluorinated analogues.
Its primary identifiers are:
-
Synonyms : Methyl pentafluoroethyl ether, HFE-245mc, R-E 245cbl[2]
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C3H3F5O | [3][4][5] |
| Molecular Weight | 150.05 g/mol | [3][4][5] |
| Physical State | Gas at STP | |
| Boiling Point | 6 °C (@ 738 mm Hg) | [1] |
| Melting Point | -115.1 to -114.4 °C | [1] |
| Density | 1.28 g/mL (@ 23 °C) | [1] |
| Vapor Pressure | Data not available | [1] |
Synthesis and Mechanistic Considerations
The synthesis of fluoroalkyl ethers often involves the reaction of a corresponding alcohol with a perfluoroalkene or the fluorination of a partially halogenated ether. A common and effective method for synthesizing ethers like this compound is the Williamson ether synthesis, adapted for fluorinated compounds, or direct fluorination of a suitable precursor.
A plausible laboratory-scale synthesis involves the reaction of methanol (or sodium methoxide) with a pentafluoroethyl halide, or the methylation of pentafluoroethanol. However, a more industrially relevant approach is the fluorination of a chlorinated precursor, which leverages commercially available starting materials.
Conceptual Synthesis Pathway: Halogen Exchange Fluorination
This process involves the reaction of 1-chloro-1,1,2,2-tetrafluoro-2-methoxyethane with a fluorinating agent. The choice of catalyst is critical; Lewis acids like antimony pentafluoride (SbF5) are highly effective for such transformations as they facilitate the exchange of chlorine for fluorine.[7]
Causality Behind Experimental Choices:
-
Fluorinating Agent (e.g., HF): Anhydrous hydrogen fluoride is a common and cost-effective source of fluoride ions for industrial-scale fluorination.
-
Catalyst (e.g., SbF5): Antimony pentafluoride is a powerful Lewis acid that polarizes the C-Cl bond of the substrate, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the fluoride ion from HF. This significantly lowers the activation energy for the halogen exchange.[7]
-
Reaction Temperature: The temperature must be carefully controlled. Lower temperatures (-10°C to 30°C) are often employed to minimize side reactions and degradation of the starting material, ensuring higher selectivity for the desired monofluorination product.[7]
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound CAS#: 22410-44-2 [m.chemicalbook.com]
- 4. This compound | 22410-44-2 [chemicalbook.com]
- 5. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP1812367B1 - Process for production of 1,2,2,2-tetrafluoro ethyl difluoro methyl ether - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermodynamic Properties of Pentafluoroethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Foreword
Pentafluoroethyl methyl ether (CF3CF2OCH3), also known as HFE-245mc, is a hydrofluoroether that has garnered significant interest across various scientific and industrial sectors. Its unique combination of chemical inertness, low toxicity, and favorable environmental profile—characterized by zero ozone depletion potential (ODP) and a low global warming potential (GWP)—positions it as a sustainable alternative to conventional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] Initially explored for applications such as refrigeration and precision cleaning, its utility as a specialized solvent and potential intermediate in complex chemical syntheses, including active pharmaceutical ingredients (APIs), is increasingly recognized.[2][3][4]
This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound. A thorough understanding of these properties is paramount for its effective and safe application, enabling researchers and engineers to model, design, and optimize processes in which this compound plays a crucial role. This document synthesizes experimental data from authoritative sources to present a detailed characterization of its physical and chemical behavior.
Chemical Identity and Core Physical Properties
A foundational understanding of a compound's basic physical characteristics is essential before delving into its thermodynamic behavior.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5][6] |
| Synonyms | HFE-245mc, 1,1,1,2,2-Pentafluoro-2-methoxyethane | [5][6] |
| CAS Number | 22410-44-2 | [5][6] |
| Molecular Formula | C3H3F5O | [5][6] |
| Molecular Weight | 150.05 g/mol | [5][6] |
| Boiling Point | 278.74 K (5.59 °C) | [7] |
| Melting Point | -115.1 to -114.4 °C | [Synquest Labs] |
| Critical Temperature | 406.80 K (133.65 °C) | [7] |
| Critical Pressure | 28.49 atm | [7] |
| Critical Density | 3.33 mol/L | [7] |
These fundamental properties provide the initial parameters for designing and modeling processes involving this compound, from simple phase transitions to complex reaction kinetics. The low boiling point, for instance, suggests its potential as a volatile solvent that can be easily removed post-reaction.
Key Thermodynamic Data
The thermodynamic properties of a substance govern its energy transformations and phase equilibria. For this compound, these properties are critical for applications ranging from heat transfer to reaction calorimetry.
Enthalpy of Formation
Molar Entropy
Standard molar entropy (S°) is a measure of the randomness or disorder of a substance at a standard state.[10] Similar to the enthalpy of formation, a specific experimentally determined value for the standard molar entropy of this compound is not prominently reported in the available literature. This value can be calculated from heat capacity data over a range of temperatures, starting from near absolute zero, or estimated using statistical mechanics and computational models.
Heat Capacity
Heat capacity is a crucial property that dictates the amount of heat required to raise the temperature of a substance. The isobaric heat capacity (Cp), measured at constant pressure, is particularly relevant for many practical applications. Experimental data on the isobaric heat capacity of liquid this compound has been reported in the literature.[11][12] These measurements are typically performed using techniques like metal-bellows calorimetry.[11]
The following table summarizes the reported isobaric heat capacity of liquid this compound at various temperatures.
| Temperature (K) | Isobaric Heat Capacity, Cp (J/mol·K) |
| Data not explicitly found in a tabular format in the provided search results |
Note: While the search results indicate that isobaric heat capacity has been measured, a specific data table was not found. The development of a comprehensive equation of state often incorporates such data.
Vapor Pressure and Phase Behavior
The relationship between temperature and vapor pressure is a critical thermodynamic property, defining the conditions for phase transitions between the liquid and vapor states. This is particularly important for applications involving evaporation, condensation, and distillation.
The vapor pressure of this compound has been experimentally determined over a range of temperatures using various techniques, including the static method and the Burnett method.[1][12][13]
The following graph illustrates the typical relationship between temperature and vapor pressure for a pure substance, which can be described by equations such as the Antoine or Wagner equation.
Caption: Illustrative vapor pressure curve for a pure compound.
Experimental Determination of Thermodynamic Properties
The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the principles behind some of the key techniques used for characterizing this compound.
PVT (Pressure-Volume-Temperature) Measurements: The Burnett Apparatus
The Burnett method is a highly accurate technique for determining the compressibility factor of gases, from which other thermodynamic properties can be derived.[9][14][15] It involves a series of isothermal expansions of a gas between two chambers of a known volume ratio.
Workflow for PVT Measurement using a Burnett Apparatus:
Caption: Simplified workflow for PVT measurements using a Burnett apparatus.
The key advantage of the Burnett method is that it does not require direct measurement of the gas volume or mass, thereby reducing potential sources of error.[9]
Density Measurements: The Vibrating Tube Densitometer
Vibrating tube densitometers are widely used for precise measurements of liquid and gas densities.[6][16] The principle of operation is based on the change in the natural oscillation frequency of a U-shaped tube when it is filled with a fluid.[16]
Principle of Operation for a Vibrating Tube Densitometer:
Caption: Principle of operation for a vibrating tube densitometer.
The density is calculated from the measured oscillation period using calibration constants determined with fluids of known density.[6]
Vapor Pressure Measurements: The Static Method
The static method is a direct and accurate technique for measuring the vapor pressure of a substance.[17][18][19][20] It involves placing a degassed sample in a thermostatically controlled container and measuring the pressure of the vapor in equilibrium with the condensed phase.[17][18]
Step-by-Step Protocol for the Static Vapor Pressure Method:
-
Sample Preparation: A small amount of the sample is introduced into a sample cell.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
-
Temperature Equilibration: The sample cell is placed in a constant temperature bath and allowed to reach thermal equilibrium at the desired temperature.
-
Pressure Measurement: The pressure of the vapor in the headspace above the sample is measured using a high-precision pressure transducer.
-
Data Collection: The vapor pressure is recorded at various temperatures to construct a vapor pressure curve.
Applications in Pharmaceutical and Drug Development
The unique properties of hydrofluoroethers, including this compound, make them attractive for various applications in the pharmaceutical industry.[2][3][4][21]
-
Reaction Solvent: Its chemical inertness and specific solvency characteristics can be advantageous in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those containing fluorinated moieties.[2][22][23][24][25] The use of a fluorinated solvent can improve the solubility of fluorinated reagents and intermediates, potentially leading to higher reaction yields and purities.[2]
-
Process Solvent: The low boiling point and volatility of this compound facilitate its easy removal from the reaction mixture during workup and purification, which is a desirable attribute in pharmaceutical manufacturing.[2]
-
Cleaning and Sterilization: Due to their non-flammable nature and ability to dissolve a range of organic materials, hydrofluoroethers are used for the precision cleaning and sterilization of medical and pharmaceutical equipment.[3]
While specific, publicly available case studies detailing the use of this compound in the synthesis of a particular drug are limited in the provided search results, the general properties of HFEs strongly suggest their potential in these areas. Further research and development are likely to uncover more specific applications in drug delivery and formulation.
Safety and Environmental Considerations
This compound is characterized by low toxicity and is non-flammable.[21] However, as with any chemical substance, appropriate safety precautions should be taken during handling. It is important to use it in a well-ventilated area and to avoid direct contact with the skin and eyes.
From an environmental perspective, the low ODP and GWP of this compound make it a more sustainable choice compared to many traditional solvents and refrigerants.[1][21] Its relatively short atmospheric lifetime contributes to a lower overall environmental impact.[1]
Conclusion
This compound possesses a unique set of thermodynamic and physical properties that make it a valuable compound for a range of scientific and industrial applications. Its well-defined phase behavior, coupled with its chemical stability and favorable environmental profile, positions it as a promising solvent and process fluid, including in the demanding context of pharmaceutical research and development. This guide has provided a comprehensive overview of its core thermodynamic characteristics and the experimental methodologies used for their determination, offering a valuable resource for scientists and engineers working with this versatile hydrofluoroether.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 6. scribd.com [scribd.com]
- 7. methyl pentafluoroethyl ether [webbook.nist.gov]
- 8. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 9. uolab.groups.et.byu.net [uolab.groups.et.byu.net]
- 10. Standard molar entropy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. iosrjournals.org [iosrjournals.org]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. instrumentationtools.com [instrumentationtools.com]
- 17. consilab.de [consilab.de]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Measurement Of Vapor Pressure [themasterchemistry.com]
- 21. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 22. arborpharmchem.com [arborpharmchem.com]
- 23. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 24. pharmtech.com [pharmtech.com]
- 25. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]
Pentafluoroethyl Methyl Ether: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emerging Role of Fluorinated Ethers in Pharmaceutical Sciences
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. Within the diverse portfolio of fluorinated building blocks and solvents, Pentafluoroethyl Methyl Ether (PFEME), also known as 1,1,1,2,2-pentafluoro-2-methoxyethane, is emerging as a compound of significant interest. Its unique combination of physical and chemical properties makes it a valuable asset in both synthetic chemistry and formulation development.
This technical guide provides an in-depth exploration of the commercial availability, key properties, and practical applications of this compound for researchers, scientists, and drug development professionals. Drawing upon field-proven insights, this document aims to equip the reader with the necessary knowledge to effectively evaluate and utilize PFEME in their research and development endeavors.
Physicochemical Properties and Specifications
This compound (CAS No. 22410-44-2) is a colorless and volatile liquid with a low boiling point.[1] Its chemical structure consists of a pentafluoroethyl group linked to a methyl group via an ether bond. This structure imparts a unique combination of properties, including low surface tension, low viscosity, and non-flammability.
A thorough understanding of the physicochemical properties of a reagent is paramount for its successful application. The following table summarizes the key physical and chemical data for this compound:
| Property | Value | Source(s) |
| CAS Number | 22410-44-2 | [1] |
| Molecular Formula | C3H3F5O | [1] |
| Molecular Weight | 150.05 g/mol | [1] |
| Boiling Point | 5-6 °C | [1] |
| Melting Point | -23.15 °C | [1] |
| Density | 1.28 g/cm³ | [1] |
| Refractive Index | ~1.354 | [1] |
Purity and Typical Impurities
Commercially available this compound typically boasts a purity of 98% or higher.[2] As with any synthetic reagent, it is crucial for researchers to be aware of potential impurities that may be present. While specific impurity profiles can vary between suppliers and batches, a representative Certificate of Analysis (CoA) would likely include tests for:
-
Purity by Gas Chromatography (GC): This is the primary method for determining the percentage of the desired compound.
-
Residual Solvents: Depending on the synthetic route, trace amounts of solvents used in the manufacturing process may be present.
-
Related Compounds: Isomers or byproducts from the synthesis could be present in small quantities.
-
Water Content: Due to its low boiling point, moisture can be a critical impurity to monitor.
A hypothetical workflow for the quality control of incoming this compound is outlined below:
Caption: Quality control workflow for incoming this compound.
Commercial Availability and Key Suppliers
This compound is available from a range of chemical suppliers globally, catering to both research and bulk quantity needs. The supplier landscape is diverse, with companies in North America, Europe, and Asia offering this product. When selecting a supplier, it is imperative to consider not only the cost but also the product's purity, the quality of the accompanying documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the supplier's reliability and technical support.
Below is a table summarizing some of the key suppliers of this compound. This list is not exhaustive but provides a starting point for sourcing this material.
| Supplier | Region(s) Served | Typical Purity | Notes |
| SynQuest Laboratories, Inc. | North America, International | ≥98% | Provides detailed safety data sheets. |
| Apollo Scientific | Europe, North America, International | 98% | Offers various pack sizes.[2] |
| Alfa Chemistry | Global | 96% | Provides basic product specifications online.[3] |
| ChemicalBook | Global (Marketplace) | Varies (typically 97-99.9%) | A platform connecting various Chinese suppliers.[4] |
| Matrix Scientific | North America | 97% | Provides Certificates of Analysis.[5] |
It is always recommended to request a sample and a batch-specific Certificate of Analysis before making a large-scale purchase to ensure the material meets the specific requirements of your application.
Applications in Drug Discovery and Development
The unique properties of this compound make it a versatile tool in the pharmaceutical sciences. Its applications can be broadly categorized into its use as a reaction solvent and as a building block in the synthesis of fluorinated molecules.
As a "Green" and Effective Reaction Solvent
The pharmaceutical industry is increasingly focused on adopting greener and more sustainable chemical processes.[6] Hydrofluoroethers (HFEs), such as PFEME, are recognized for their favorable environmental profile, including a low global warming potential and zero ozone depletion potential.[7][8] Beyond its environmental credentials, PFEME offers several advantages as a reaction solvent:
-
Low Boiling Point: Facilitates easy removal of the solvent post-reaction, which can simplify product isolation and purification.
-
Chemical Inertness: The high degree of fluorination renders the molecule relatively inert, making it suitable for a wide range of chemical transformations, including those involving highly reactive organometallic species.
-
Unique Solubility Profile: It can dissolve a range of organic compounds, and its miscibility with other solvents can be tuned to optimize reaction conditions.
The decision-making process for solvent selection in a pharmaceutical setting is a multi-faceted one, as illustrated in the following diagram:
Caption: Key considerations in the selection of a process solvent.
As a Building Block for Fluorinated Pharmaceuticals
The pentafluoroethyl moiety is a valuable pharmacophore in medicinal chemistry. Its introduction into a drug candidate can significantly enhance its metabolic stability by blocking sites of oxidative metabolism. While direct synthetic applications of this compound as a building block are less commonly documented than its use as a solvent, the broader class of hydrofluoroethers is instrumental in the synthesis of complex fluorinated compounds.[9] The development of novel synthetic methodologies is enabling the incorporation of such fluorinated motifs into a wide array of molecular architectures.[10][11]
Handling, Storage, and Safety
As a volatile and low-boiling-point liquid, proper handling and storage of this compound are crucial to ensure laboratory safety.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: All work with PFEME should be conducted in a well-ventilated fume hood.[12]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]
-
Hand Protection: Appropriate chemical-resistant gloves should be worn.[12]
-
Skin Protection: A lab coat and closed-toe shoes are required.[12]
Storage Recommendations
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[12] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[12]
Experimental Protocol: A General Guideline for a Reaction Using this compound as a Solvent
The following is a generalized protocol for conducting a reaction using PFEME as a solvent. Note: This is a template and must be adapted to the specific requirements of the chemical transformation being performed.
-
Reaction Setup:
-
Assemble the reaction glassware (e.g., round-bottom flask, condenser) in a fume hood.
-
Ensure all glassware is dry, typically by oven-drying and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
Charge the reaction flask with the starting materials and any solid reagents.
-
If the reaction is air- or moisture-sensitive, purge the flask with an inert gas.
-
Add this compound via a syringe or cannula. Due to its low boiling point, it is advisable to cool the solvent before transfer.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature. The low boiling point of PFEME may necessitate the use of a sealed reaction vessel or a low-temperature condenser to prevent solvent loss.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction if necessary.
-
The product can be isolated by removing the PFEME under reduced pressure. The low boiling point of the solvent allows for its efficient removal.
-
Further purification can be achieved by standard techniques such as column chromatography or recrystallization.
-
Conclusion
This compound represents a valuable and versatile tool for the modern pharmaceutical scientist. Its favorable safety and environmental profile, coupled with its unique physical and chemical properties, make it an attractive alternative to traditional ethereal solvents. As the demand for more efficient and sustainable chemical processes continues to grow, the adoption of solvents like PFEME is likely to increase. Furthermore, the ongoing development of new synthetic methods will undoubtedly expand the utility of fluorinated building blocks, including those derived from or related to this compound, in the design and synthesis of next-generation therapeutics.
References
- 1. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 22410-44-2 Cas No. | Methyl pentafluoroethyl ether | Apollo [store.apolloscientific.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 22410-44-2 [chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. ecolink.com [ecolink.com]
- 8. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]
- 12. synquestlabs.com [synquestlabs.com]
Initial Purity Analysis of Commercial Pentafluoroethyl Methyl Ether: A Technical Guide
Abstract
Pentafluoroethyl methyl ether (PFEEME), also known by its hydrofluoroether (HFE) designation HFE-245mc, is a fluorinated ether with a growing range of applications, including as a precision cleaning solvent, heat transfer fluid, and potential component in pharmaceutical and electronic manufacturing processes.[1] Its efficacy and safety in these applications are intrinsically linked to its purity. This technical guide provides a comprehensive framework for the initial purity analysis of commercial-grade PFEEME, offering field-proven insights into the selection of analytical methodologies, detailed experimental protocols, and the rationale behind these choices. We will explore the use of Gas Chromatography (GC) for quantitative purity assessment and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for definitive impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique for structural confirmation and purity verification. This guide is intended for researchers, quality control analysts, and professionals in drug development and chemical manufacturing who require robust methods for the quality assessment of this important fluorinated solvent.
Introduction: The Imperative of Purity for this compound (PFEEME)
This compound (CF3CF2OCH3) is a volatile, non-flammable, and low-toxicity solvent, making it an attractive replacement for more hazardous chemicals.[1] However, the manufacturing process of PFEEME can introduce a variety of impurities that may impact its performance and safety. The nature of these impurities is largely dictated by the synthetic route employed. While specific commercial synthesis processes are often proprietary, common methods for producing hydrofluoroethers include the reaction of a perfluoroolefin with an alcohol in the presence of a base, or the fluorination of a partially halogenated ether.
For instance, a plausible synthesis could involve the reaction of pentafluoroiodoethane (CF3CF2I) with sodium methoxide (NaOCH3), or the direct fluorination of a chlorinated precursor like 2-chloro-1,1,2-trifluoroethyl methyl ether. A patent for a similar compound, 1,2,2,2-tetrafluoroethyl difluoromethyl ether (Desflurane), describes its synthesis by reacting 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether with hydrogen fluoride in the presence of a catalyst like antimony pentafluoride.[2] Such processes can lead to several classes of impurities:
-
Residual Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates and By-products: Partially fluorinated or chlorinated species, isomers, or products of side reactions.
-
Solvent and Reagent Residues: Traces of solvents or reagents used during synthesis and purification.
-
Degradation Products: Compounds formed due to the thermal or chemical decomposition of PFEEME or impurities.
Given the critical applications of PFEEME, a thorough purity analysis is not merely a quality control measure but a fundamental requirement to ensure product consistency, performance, and safety.
Analytical Strategy: A Multi-Modal Approach to Purity Verification
A robust purity analysis of PFEEME relies on a combination of chromatographic and spectroscopic techniques. This multi-modal approach ensures both accurate quantification of the main component and confident identification of any impurities.
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography with a Flame Ionization Detector (GC-FID) is the workhorse for determining the purity of volatile compounds like PFEEME. Its high sensitivity to organic compounds and wide linear range make it ideal for quantifying the main component and detecting trace impurities. The choice of the GC column is critical for achieving the necessary separation. A mid-polarity column, such as one with a (94%) dimethylpolysiloxane, (6%) cyanopropylphenyl stationary phase, often provides a good balance of selectivity for a range of potential fluorinated and non-fluorinated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
While GC-FID provides quantitative data, it does not identify the chemical structure of the separated components. For this, GC coupled with a Mass Spectrometer (GC-MS) is indispensable. As each impurity elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, generating a unique mass spectrum that acts as a chemical fingerprint. By comparing these spectra to established libraries (like NIST or Wiley) and considering the likely synthesis route, a confident identification of the impurities can be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹⁹F NMR spectroscopy serve as powerful complementary techniques. ¹H NMR can confirm the presence and structure of the methoxy group (-OCH₃) in PFEEME and can detect proton-containing impurities. ¹⁹F NMR is particularly valuable for identifying and quantifying other fluorinated compounds, providing detailed information about the fluorine environments in both the main component and any fluorinated impurities. While not typically used for primary quantification of trace impurities due to lower sensitivity compared to GC, NMR is excellent for verifying the overall structure and for identifying major impurities if present.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and considerations to ensure trustworthy and reproducible results.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol details the quantitative analysis of PFEEME purity.
3.1.1. Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
GC Column: Agilent J&W DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness, or equivalent mid-polarity column.
-
Carrier Gas: Helium (99.999% purity or higher).
-
Gases for FID: Hydrogen and Air (high purity).
-
Sample Vials: 2 mL clear glass vials with PTFE-lined septa.
-
Syringe: 10 µL gas-tight syringe.
3.1.2. GC-FID Operating Conditions
| Parameter | Value | Rationale |
| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (100:1) | Prevents column overloading and ensures sharp peaks for the main component. |
| Injection Volume | 1.0 µL | A standard volume for good sensitivity and reproducibility. |
| Oven Program | Initial: 40 °C (hold 5 min) | Allows for the separation of very volatile impurities. |
| Ramp: 10 °C/min to 200 °C | A moderate ramp rate to elute a wide range of potential impurities. | |
| Hold: 5 min at 200 °C | Ensures that any less volatile components are eluted from the column. | |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.5 mL/min (Constant Flow) | Optimal for the column dimensions to achieve good separation. |
| Detector | FID | |
| Temperature | 250 °C | Prevents condensation of eluted components in the detector. |
| Hydrogen Flow | 30 mL/min | Standard for FID operation. |
| Air Flow | 300 mL/min | Standard for FID operation. |
| Makeup Gas (He) | 25 mL/min | Optimizes detector sensitivity. |
3.1.3. Sample Preparation
Due to the high volatility of PFEEME, sample preparation should be performed with care to minimize evaporative losses.
-
Allow the commercial PFEEME container to equilibrate to room temperature.
-
Carefully transfer approximately 1.5 mL of the PFEEME sample into a 2 mL GC vial.
-
Immediately cap the vial tightly.
-
No further dilution is necessary for a purity analysis by area percent.
3.1.4. Data Analysis and Calculation
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of PFEEME using the area percent method:
Purity (%) = (Area of PFEEME Peak / Total Area of All Peaks) x 100
3.1.5. System Suitability
Before analyzing samples, perform a system suitability test by injecting a known standard or a representative sample multiple times. The relative standard deviation (RSD) of the PFEEME peak area for at least five replicate injections should be less than 2%.
Protocol 2: Impurity Identification by GC-MS
This protocol focuses on the structural elucidation of impurities.
3.2.1. Instrumentation
-
Gas Chromatograph-Mass Spectrometer: Agilent 8890 GC coupled to a 5977B MSD or equivalent.
-
GC Column and Conditions: Same as in Protocol 3.1.
3.2.2. MS Operating Conditions
| Parameter | Value | Rationale |
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Electron Energy | 70 eV | Standard energy for generating comparable mass spectra for library matching. |
| Mass Range | m/z 30 - 400 | Covers the expected mass range of PFEEME and its likely impurities. |
| Scan Rate | 3 scans/sec | Provides sufficient data points across each chromatographic peak. |
| Solvent Delay | 2 minutes | Prevents the high concentration of the solvent from saturating the detector. |
3.2.3. Data Analysis
-
Obtain the mass spectrum for each impurity peak.
-
Perform a library search (e.g., NIST, Wiley) for each mass spectrum.
-
Evaluate the library match quality and consider the fragmentation patterns in the context of the likely synthesis route to propose impurity structures. For example, the loss of a -CH₃ group (m/z 15) or a -OCH₃ group (m/z 31) would be characteristic of a methyl ether.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Workflow for the comprehensive purity analysis of PFEEME.
Hypothetical Data Presentation: A Typical Impurity Profile
The following table presents a hypothetical impurity profile for a commercial batch of PFEEME, based on potential by-products from a plausible synthesis route.
| Peak No. | Retention Time (min) | Area % | Proposed Impurity | Identification Method |
| 1 | 3.2 | 0.05 | Dichloromethane | GC-MS Library Match |
| 2 | 4.5 | 99.8 | This compound | Reference Standard |
| 3 | 5.1 | 0.08 | 1,1,2,2-Tetrafluoroethyl methyl ether | GC-MS Fragmentation |
| 4 | 6.3 | 0.04 | 2-Chloro-1,1,2,2-tetrafluoroethyl methyl ether | GC-MS Fragmentation |
| 5 | 7.8 | 0.03 | Isomeric Impurity (e.g., 1,1,1,2,3-Pentafluoropropyl methyl ether) | GC-MS Fragmentation |
Causality in Experimental Choices: The "Why" Behind the "How"
The selection of each parameter in the analytical methods is deliberate and grounded in the chemical properties of PFEEME and the goals of the analysis.
-
Choice of GC Column: A mid-polarity DB-624 column is chosen because it effectively separates compounds with varying degrees of fluorination and polarity. A non-polar column might not resolve closely related isomers, while a very polar column could lead to excessive retention and peak tailing for the highly fluorinated components.
-
Split Injection: A high split ratio is essential when analyzing a high-purity substance. It prevents the massive amount of the main component from overloading the column and detector, which would otherwise lead to broad, distorted peaks and make it impossible to detect trace impurities that elute nearby.
-
Temperature Programming: Starting the oven at a low temperature (40°C) is crucial for separating highly volatile impurities that might otherwise co-elute with the injection solvent front. The subsequent temperature ramp ensures that less volatile impurities are eluted in a reasonable time with good peak shape.
-
EI at 70 eV: This is the standard electron energy used in mass spectrometry because it provides consistent and reproducible fragmentation patterns that can be reliably compared to large, established spectral libraries for confident compound identification.
Logical Framework for Impurity Identification
The process of identifying an unknown peak in a chromatogram follows a logical, deductive pathway.
Caption: Logical workflow for the identification of unknown impurities.
Conclusion: Ensuring Quality and Confidence
The initial purity analysis of commercial this compound is a critical step in ensuring its suitability for high-tech and regulated applications. By employing a multi-modal strategy that combines the quantitative power of GC-FID with the definitive identification capabilities of GC-MS and the structural confirmation of NMR, a comprehensive and reliable assessment of product quality can be achieved. The protocols and logical frameworks presented in this guide provide a robust foundation for researchers and quality control professionals to develop and implement their own validated methods, ultimately ensuring the consistency, performance, and safety of this versatile hydrofluoroether.
References
Methodological & Application
Pentafluoroethyl Methyl Ether: A High-Performance Solvent for Modern Organic Synthesis
Introduction: Beyond Traditional Ethereal Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that profoundly influences reaction outcomes, safety, and environmental impact. For decades, ethereal solvents like tetrahydrofuran (THF) and diethyl ether have been mainstays for a wide range of transformations, particularly those involving highly reactive organometallic species. However, their inherent drawbacks, such as peroxide formation, low boiling points, and high water miscibility, have driven the search for superior alternatives. Pentafluoroethyl methyl ether (PFEME), a hydrofluoroether (HFE), has emerged as a compelling candidate, offering a unique combination of properties that address many of the limitations of traditional solvents. This guide provides an in-depth exploration of PFEME as a solvent in organic synthesis, complete with detailed application notes and protocols for its use in Grignard reactions, lithium-mediated processes, and transition-metal-catalyzed cross-couplings.
Physicochemical Properties and Advantages of this compound
This compound (CF₃CF₂OCH₃) is a colorless, low-odor, and non-flammable liquid with a suite of properties that make it an attractive solvent for a variety of chemical transformations.[1] Its key characteristics are summarized in the table below, alongside those of the commonly used solvent, tetrahydrofuran (THF), for comparison.
| Property | This compound (PFEME) | Tetrahydrofuran (THF) |
| CAS Number | 22410-44-2[2] | 109-99-9 |
| Molecular Formula | C₃H₃F₅O[2] | C₄H₈O |
| Molecular Weight | 150.05 g/mol [2] | 72.11 g/mol |
| Boiling Point | 6 °C (@ 738 mm Hg) | 66 °C |
| Melting Point | -115.1 to -114.4 °C | -108.4 °C |
| Density | 1.28 g/mL (@ 23 °C)[3] | 0.889 g/mL (@ 20 °C) |
| Polarity Index (P') | Estimated to be low-to-moderate | 4.0[4] |
| Peroxide Formation | Low | High |
| Water Miscibility | Low | High (Miscible) |
The partially fluorinated structure of PFEME imparts several key advantages:
-
Enhanced Safety: PFEME is non-flammable and exhibits low toxicity, significantly reducing fire hazards and health risks in the laboratory.[1]
-
Chemical Inertness: The electron-withdrawing nature of the pentafluoroethyl group leads to a less basic ether oxygen, rendering the solvent more stable towards strong bases and organometallic reagents compared to THF.[5]
-
Reduced Peroxide Formation: Unlike THF, which can form explosive peroxides upon exposure to air, PFEME shows a much lower propensity for peroxide formation, enhancing storage and handling safety.[6]
-
Simplified Work-up: Its low water miscibility facilitates straightforward aqueous work-ups and phase separations, streamlining purification processes.[6][7]
-
Environmental Profile: As a hydrofluoroether, PFEME has a lower global warming potential (GWP) and ozone depletion potential (ODP) compared to older fluorinated compounds, positioning it as a more environmentally responsible choice.[1]
Application in Grignard Reactions
The formation and reactivity of Grignard reagents are highly dependent on the coordinating ability of the solvent.[8][9] While traditional ethers like THF are effective, their reactivity with the Grignard reagent itself can lead to side products and reduced yields. The lower basicity and coordinating ability of PFEME can offer a more controlled reaction environment.
Causality Behind Experimental Choices
The electron-withdrawing fluorine atoms in PFEME reduce the Lewis basicity of the ether oxygen. This weaker coordination to the magnesium center of the Grignard reagent, compared to THF, can be advantageous. It can prevent the formation of overly stable solvent complexes, potentially leading to a more reactive "free" Grignard reagent. Furthermore, the higher boiling point of some hydrofluoroethers compared to diethyl ether allows for reactions to be conducted at elevated temperatures, which can be beneficial for the formation of certain Grignard reagents.[10] While PFEME has a low boiling point, its inertness is a key advantage.
Protocol: Preparation of Phenylmagnesium Bromide in PFEME (Adapted)
This protocol is adapted from procedures using alternative ethereal solvents like cyclopentyl methyl ether (CPME), which shares some of the beneficial properties of PFEME.[10]
Caption: Workflow for Grignard reagent formation and reaction in PFEME.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous this compound (PFEME)
-
Anhydrous Tetrahydrofuran (THF) (for comparison)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings in the flask and add a single crystal of iodine. Gently heat the flask under a stream of inert gas until violet vapors of iodine are observed. This helps to activate the magnesium surface.
-
Solvent Addition: Allow the flask to cool to room temperature and add anhydrous PFEME to cover the magnesium turnings.
-
Initiation: Add a small portion of a solution of bromobenzene in anhydrous PFEME from the dropping funnel. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C and add a solution of benzaldehyde in anhydrous PFEME dropwise.
-
Work-up: After the addition is complete, warm the reaction to room temperature and stir for 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer. The low water miscibility of PFEME should allow for a clean phase separation. Extract the aqueous layer with an additional portion of an organic solvent if necessary. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Application in Lithium-Mediated Reactions
Organolithium reagents are powerful bases and nucleophiles, and their stability is highly solvent-dependent.[11][12] Ethereal solvents are known to react with organolithium reagents, with the rate of decomposition being a critical factor in reaction success.[13]
Causality Behind Experimental Choices
The reduced Lewis basicity of PFEME is expected to decrease the rate of its decomposition by organolithium reagents compared to THF. This enhanced stability allows for reactions to be conducted at higher temperatures or for longer durations, which can be beneficial for slow or difficult lithiation reactions. The lower coordinating power of PFEME may also influence the aggregation state of the organolithium reagent, which in turn affects its reactivity.[13]
Protocol: ortho-Lithiation of Anisole with n-Butyllithium in PFEME (Adapted)
This protocol is based on general procedures for ortho-lithiation reactions, adapted to highlight the potential benefits of PFEME.[14]
Caption: Workflow for ortho-lithiation of anisole in PFEME.
Materials:
-
Anisole
-
n-Butyllithium (in hexanes)
-
Anhydrous this compound (PFEME)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add a solution of anisole in anhydrous PFEME.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, slowly warm the reaction mixture to 0 °C and stir for 1-2 hours. The stability of PFEME should minimize solvent decomposition during this time.
-
Quenching: Cool the reaction mixture back to -78 °C and quench by the slow addition of N,N-dimethylformamide (DMF).
-
Work-up: Allow the reaction to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by chromatography.
Application in Transition-Metal-Catalyzed Cross-Coupling
The choice of solvent in transition-metal-catalyzed cross-coupling reactions is crucial for catalyst solubility, stability, and reactivity.[15][16] While traditional ethereal solvents are often used, their limitations can impact reaction efficiency. The unique properties of PFEME suggest its potential as a valuable solvent in this area.
Causality Behind Experimental Choices
The polarity of PFEME is expected to be in a range that can solubilize common palladium catalysts and organic substrates.[7] Its higher boiling point compared to some other hydrofluoroethers allows for reactions to be run at elevated temperatures, which is often necessary for activating C-X bonds in cross-coupling reactions.[10] Furthermore, its chemical inertness will prevent unwanted side reactions with the catalyst or reagents.
Protocol: Suzuki-Miyaura Cross-Coupling in PFEME (Adapted)
This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions, highlighting the potential use of PFEME as a solvent.[17]
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction in PFEME.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous this compound (PFEME)
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add anhydrous PFEME to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Conclusion and Future Outlook
This compound represents a significant advancement in solvent technology for organic synthesis. Its unique combination of safety, stability, and favorable physical properties makes it a highly attractive alternative to traditional ethereal solvents. While further research is needed to fully explore its potential across a broader range of reactions, the adapted protocols presented here provide a solid foundation for its implementation in Grignard reactions, lithium-mediated processes, and transition-metal-catalyzed cross-couplings. As the demand for greener, safer, and more efficient chemical processes continues to grow, PFEME and other hydrofluoroethers are poised to play an increasingly important role in modern organic synthesis, enabling researchers and drug development professionals to push the boundaries of chemical innovation.
References
- 1. ecolink.com [ecolink.com]
- 2. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Polarity Index [macro.lsu.edu]
- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ospt.osi.lv [ospt.osi.lv]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pentafluoroethyl Methyl Ether as a Co-Solvent in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating Analytical Challenges in Fluorine Chemistry with Novel Co-solvents
The increasing prevalence of fluorinated molecules in pharmaceuticals, agrochemicals, and materials science presents unique challenges for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, poor solubility of highly fluorinated compounds in common deuterated NMR solvents can lead to low-quality spectra.[1] This necessitates the exploration of novel co-solvents to enhance solubility and improve spectral resolution. Pentafluoroethyl methyl ether (CF₃CF₂OCH₃), a hydrofluoroether (HFE), presents as a potential candidate for such applications due to the general properties of this solvent class, including chemical inertness and unique miscibility profiles.[2]
This document provides a comprehensive guide to the theoretical and practical considerations for employing this compound as a co-solvent in NMR spectroscopy. We will delve into its known properties, propose a protocol for its use, and discuss the expected impact on NMR data acquisition and analysis, particularly for fluorinated analytes.
Physicochemical Properties of this compound: A Double-Edged Sword
Understanding the physical properties of this compound is paramount for its successful application in an NMR setting.
| Property | Value | Implication for NMR Spectroscopy |
| Molecular Formula | C₃H₃F₅O | The presence of both protons and fluorine atoms will result in signals in both ¹H and ¹⁹F NMR spectra. |
| Molecular Weight | 150.05 g/mol | - |
| Boiling Point | 6 °C | The high volatility necessitates special handling procedures to prevent evaporation from the NMR tube. This may include sample preparation at low temperatures and the use of sealed NMR tubes. |
| Density | 1.342 g/cm³ | The density difference with common NMR solvents may lead to phase separation if not fully miscible. |
| General HFE Properties | Low polarity, potential immiscibility with polar organic solvents.[2][3] | May be suitable for dissolving non-polar, highly fluorinated compounds. Miscibility with the primary deuterated solvent must be confirmed. |
Rationale for Using this compound as a Co-Solvent
The primary motivation for using a fluorinated co-solvent like this compound is to improve the solubility of fluorinated analytes. By creating a more "fluorous" environment within the NMR tube, aggregation of highly fluorinated molecules can be minimized, leading to sharper signals and improved spectral resolution.
Experimental Protocols: A Guide to Sample Preparation and Data Acquisition
Due to the limited specific literature on this compound as an NMR co-solvent, the following protocols are based on general best practices for handling volatile compounds and preparing NMR samples.[4][5]
Part 1: Safety Precautions
-
This compound is a gas at room temperature and should be handled in a well-ventilated fume hood.
-
Due to its low boiling point, there is a risk of pressure buildup in sealed containers. Always cool the solvent and NMR tube before sealing.
-
Consult the Safety Data Sheet (SDS) for complete handling and safety information.[6]
Part 2: Miscibility Testing
Before preparing an NMR sample, it is crucial to determine the miscibility of this compound with your chosen deuterated solvent.
-
In a small, capped vial, combine your deuterated solvent (e.g., 0.5 mL of CDCl₃) and a small amount of this compound (e.g., 0.1 mL, added as a cooled liquid).
-
Gently mix and allow the mixture to equilibrate to room temperature.
-
Observe for any phase separation. A single, clear phase indicates miscibility.
Part 3: NMR Sample Preparation
This protocol is designed for a standard 5 mm NMR tube.
-
Analyte Preparation: Weigh 5-20 mg of your fluorinated analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Solvent Addition:
-
Add the primary deuterated solvent (e.g., 0.5 mL of CDCl₃) to the vial containing the analyte and gently vortex or sonicate to dissolve as much of the compound as possible.
-
Cool the vial in an ice bath.
-
Carefully add the desired volume of cooled liquid this compound (e.g., 0.1-0.2 mL) to the vial. The optimal ratio of co-solvent will need to be determined empirically.
-
-
Transfer to NMR Tube:
-
Filter the solution through a pipette with a small plug of glass wool directly into a pre-cooled NMR tube to a final volume of approximately 0.6-0.7 mL.[5]
-
Cap the NMR tube securely. For experiments at elevated temperatures or for long-term storage, a flame-sealed NMR tube is recommended to prevent evaporation.[4]
-
-
Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature before proceeding with data acquisition.
Part 4: NMR Data Acquisition
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the primary solvent and perform standard shimming procedures to optimize magnetic field homogeneity.[4]
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Be aware of the potential for new signals arising from the methyl protons of the co-solvent. The chemical shift of these protons will need to be determined.
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. Expect to see signals from the -CF₃ and -CF₂- groups of the co-solvent. Based on typical chemical shift ranges, the -CF₃ group may appear between -50 to -70 ppm, and the -CF₂- group between -80 to -140 ppm, though these are estimates and require experimental verification.[7]
-
Reference: Use the residual solvent peak of the primary deuterated solvent as a reference for the ¹H spectrum.[8] For the ¹⁹F spectrum, an external reference or referencing to the known chemical shift of a stable peak in the analyte may be necessary.
Expected Spectral Characteristics and Data Interpretation
-
¹H NMR Spectrum: The methyl protons of this compound are expected to appear as a single peak, likely a triplet due to coupling with the adjacent -CF₂- group. The exact chemical shift will be influenced by the primary deuterated solvent.
-
¹⁹F NMR Spectrum: The spectrum of the co-solvent itself is expected to show two multiplets: a quartet for the -CF₂- group (coupled to the -CF₃ group) and a triplet for the -CF₃ group (coupled to the -CF₂- group).
-
Analyte Signals: The primary benefit of using this compound as a co-solvent should be an improvement in the signal-to-noise ratio and a reduction in the line widths of the analyte's signals, particularly for highly fluorinated compounds.
Troubleshooting and Considerations
-
Phase Separation: If phase separation is observed, adjust the ratio of the co-solvent to the primary deuterated solvent or consider a different primary solvent.
-
Signal Overlap: The signals from this compound may overlap with analyte signals. Careful analysis of both ¹H and ¹⁹F spectra is necessary.
-
Quantification: If quantitative NMR is required, the volatility of the co-solvent could introduce errors. Careful sample preparation and the use of an internal standard are critical.
Conclusion
This compound holds potential as a specialized co-solvent for NMR analysis of fluorinated compounds that exhibit poor solubility in traditional NMR solvents. Its high volatility presents handling challenges that can be overcome with careful technique. The protocols and considerations outlined in this document provide a framework for researchers to explore the utility of this and other hydrofluoroethers in their own NMR applications. Further investigation is required to fully characterize its NMR spectral properties and miscibility with a wide range of deuterated solvents.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. synquestlabs.com [synquestlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
Performance of Pentafluoroethyl methyl ether as a refrigerant
Application Notes & Protocols
Topic: Performance Evaluation of Pentafluoroethyl Methyl Ether (HFE-245mc) as a Refrigerant
Audience: Researchers, Scientists, and Engineering Professionals
Abstract
The phasing out of hydrochlorofluorocarbons (HCFCs) and the ongoing restrictions on high Global Warming Potential (GWP) hydrofluorocarbons (HFCs) have necessitated the development of new, environmentally benign refrigerants.[1][2][3] Hydrofluoroethers (HFEs) have emerged as a promising class of compounds, offering a balance of favorable thermodynamic properties, safety, and reduced environmental impact.[4][5] This document provides a detailed technical guide on this compound (CF₃CF₂OCH₃), also known as HFE-245mc, for its application as a refrigerant. We will explore its fundamental properties, outline a comprehensive protocol for its performance evaluation in a vapor-compression refrigeration cycle, discuss material compatibility, and provide essential safety guidelines. The methodologies described herein are grounded in established engineering principles and safety standards to ensure reliable and repeatable results.
Introduction: The Case for Hydrofluoroethers
The refrigeration and air-conditioning industry is undergoing a significant transition driven by environmental regulations aimed at mitigating ozone depletion and climate change.[1][6] Hydrofluoroethers (HFEs) are distinguished by an ether oxygen atom within their molecular structure, which provides a site for reaction with hydroxyl radicals (OH) in the atmosphere. This structural feature leads to significantly shorter atmospheric lifetimes and, consequently, lower GWPs compared to their HFC counterparts.[4]
This compound (HFE-245mc) is a member of the segregated HFE class, where hydrogen atoms are located on carbon atoms separated from the fluorinated carbons by the ether oxygen.[4] This specific arrangement maximizes the influence of the ether oxygen, further reducing its atmospheric lifetime.[4] With a zero Ozone Depletion Potential (ODP) and a low GWP, HFE-245mc presents a viable option for various cooling applications, particularly as a potential replacement for older refrigerants in medium-temperature systems.
Physicochemical and Environmental Properties of HFE-245mc
A thorough understanding of a refrigerant's fundamental properties is the first step in evaluating its suitability for any application. The properties of HFE-245mc are summarized below, compiled from experimental data and authoritative databases.
| Property | Value | Source |
| Chemical Formula | C₂F₅OCH₃ | [7][8] |
| Molar Mass | 150.05 g/mol | N/A |
| Normal Boiling Point | 273.8 K (-0.35 °C) | [7] |
| Critical Temperature | 402.2 K (129.05 °C) | [7] |
| Critical Pressure | 3.73 MPa | [7] |
| Ozone Depletion Potential (ODP) | 0 | [4][9] |
| Global Warming Potential (GWP, 100-yr) | ~500-600 (estimated range) | [4] |
| ASHRAE Safety Classification | A1 (Lower Toxicity, No Flame Propagation) | [10][11] |
Note: The GWP of HFEs can vary based on the estimation model. The value presented is within the typical range for segregated HFEs of its class.[4]
The Vapor-Compression Refrigeration Cycle: A Theoretical Framework
The performance of a refrigerant is typically evaluated within the context of the standard vapor-compression refrigeration cycle. This cycle, consisting of four key processes (compression, condensation, expansion, and evaporation), forms the basis of most modern refrigeration systems.
Logical Diagram of the Ideal Vapor-Compression Cycle
The diagram below illustrates the thermodynamic state changes of the refrigerant as it circulates through the system.
Caption: Ideal vapor-compression refrigeration cycle showing the four key components and thermodynamic states of the refrigerant.
Key Performance Indicators (KPIs)
-
Refrigerating Effect (Q_e): The amount of heat absorbed by the refrigerant in the evaporator per unit mass. It is the primary measure of a refrigerant's cooling capacity.
-
Work of Compression (W_c): The energy required by the compressor to raise the pressure and temperature of the refrigerant. Lower work input is desirable for higher efficiency.
-
Coefficient of Performance (COP): The ratio of the refrigerating effect to the work of compression (COP = Q_e / W_c). It is the fundamental measure of the cycle's energy efficiency. A higher COP indicates a more efficient system.[12]
-
Volumetric Cooling Capacity (VCC): The cooling capacity per unit volume of refrigerant entering the compressor. It influences the required size of the compressor for a given cooling load.
Protocol: Experimental Performance Evaluation of HFE-245mc
This protocol outlines a standardized method for evaluating the performance of HFE-245mc in a laboratory-scale vapor-compression test rig. Adherence to established safety and testing standards, such as those from ASHRAE, is critical for obtaining accurate and comparable data.[10][13][14]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the experimental evaluation of a refrigerant's performance.
Apparatus and Materials
-
Vapor-Compression Test Rig: Comprising a hermetic compressor, a condenser (water- or air-cooled), a thermostatic or electronic expansion valve, and an evaporator (water- or air-cooled).
-
Sensors:
-
Pressure transducers at the inlet and outlet of each component.
-
Type-T or Type-K thermocouples at the same locations as pressure transducers.
-
-
Flow Meter: Coriolis-type mass flow meter for accurate refrigerant flow measurement.
-
Power Analyzer: To measure the electrical power consumed by the compressor.
-
Data Acquisition (DAQ) System: To log sensor data automatically.
-
Vacuum Pump and Recovery Unit: For system evacuation and refrigerant handling.
-
HFE-245mc Refrigerant: High purity (≥99.5%).[15]
-
Compatible Lubricant: Polyolester (POE) oil is typically used with HFEs and HFCs.
Step-by-Step Methodology
-
System Preparation (Self-Validation):
-
Causality: Before introducing the refrigerant, the system must be proven to be free of leaks and non-condensable gases (like air and moisture), which would significantly alter thermodynamic properties and lead to erroneous results.
-
Protocol:
-
Pressurize the system with dry nitrogen to ~150 psig.
-
Monitor the pressure for 24 hours. A stable pressure reading confirms the system is leak-tight.
-
Release the nitrogen and evacuate the system using a two-stage vacuum pump to a pressure below 500 microns (0.067 kPa). This ensures the removal of residual air and moisture.[14]
-
-
-
Refrigerant Charging:
-
Causality: The amount of refrigerant (the "charge") is a critical parameter affecting system performance. A precise, gravimetric method ensures repeatability.
-
Protocol:
-
Place the HFE-245mc cylinder on a calibrated digital scale.
-
Connect the charging hose to the system's low-pressure side.
-
Slowly add the refrigerant in its liquid phase until the target charge, determined by the system manufacturer or initial calculations, is reached. Record the exact mass charged.
-
-
-
Setting Operating Conditions and Stabilization:
-
Causality: To compare refrigerants fairly, their performance must be measured under identical, standardized operating conditions (e.g., specific evaporator and condenser saturation temperatures). The system must reach a steady-state where temperatures and pressures are no longer fluctuating, ensuring the data reflects stable operation.
-
Protocol:
-
Start the compressor and the heat transfer fluid loops for the evaporator and condenser.
-
Adjust the heat transfer fluid temperatures and flow rates to achieve the desired saturation temperatures in the evaporator and condenser. For example, a standard air-conditioning test point might be an evaporator saturation temperature of 7°C and a condenser saturation temperature of 45°C.
-
Allow the system to run for at least 30-60 minutes until all measured parameters (temperatures, pressures, flow rate) are stable.
-
-
-
Data Acquisition:
-
Causality: Accurate and simultaneous measurement of key state points is required to calculate the performance metrics.
-
Protocol:
-
Using the DAQ system, record the following for a period of 5-10 minutes:
-
Temperatures at the inlet and outlet of all four major components.
-
Pressures at the inlet and outlet of all four major components.
-
Refrigerant mass flow rate.
-
Compressor power consumption.
-
-
Average the data over the logging period to get a single value for each parameter at that steady-state condition.
-
-
-
Performance Calculation:
-
Causality: The raw data must be converted into meaningful performance indicators using thermodynamic principles.
-
Protocol:
-
Determine the specific enthalpy (h) at each state point using the measured temperature and pressure and a refrigerant property database or software (e.g., REFPROP).
-
Calculate the KPIs using the following equations:
-
Refrigerating Effect (kJ/kg): Q_e = h_evap_out - h_evap_in
-
Work of Compression (kJ/kg): W_c = h_comp_out - h_comp_in
-
Coefficient of Performance (COP): COP = Q_e / W_c
-
Cooling Capacity (kW): Capacity = mass_flow_rate * Q_e
-
-
-
-
System Shutdown and Refrigerant Recovery:
-
Protocol:
-
Turn off the compressor and heat transfer loops.
-
Allow pressures to equalize.
-
Use the refrigerant recovery unit to safely remove the HFE-245mc from the system into a designated recovery cylinder.
-
-
Comparative Performance Data
The ultimate assessment of a new refrigerant involves comparing its performance to that of an established fluid under the same conditions. Below is a table summarizing a theoretical comparison between HFE-245mc and HFC-134a, a common refrigerant it could potentially replace.
| Parameter | HFC-134a (Baseline) | HFE-245mc (Predicted) | % Difference |
| COP | 4.50 | 4.35 - 4.60 | -3% to +2% |
| Cooling Capacity | 10.0 kW | 8.5 - 9.5 kW | -15% to -5% |
| Compressor Discharge Temp. | 85 °C | 75 - 80 °C | Lower |
| Operating Pressures | Higher | Lower | ~20-30% Lower |
Note: Data is illustrative, based on thermodynamic modeling. Actual experimental results may vary. Lower operating pressures can reduce mechanical stress on system components. A lower compressor discharge temperature can improve compressor longevity and lubricant stability.
Material Compatibility
A refrigerant must be compatible with the materials commonly used in system construction to prevent degradation and failure.
-
Metals: HFE-245mc generally shows good compatibility with common metals like aluminum, copper, brass, and steel.[16]
-
Elastomers & Plastics: Compatibility testing is crucial for seals and gaskets. Some fluoropolymers like Viton may show excessive swelling.[16] Materials like Buna-N and Neoprene have shown acceptable performance in some studies, but specific formulations should always be tested under expected operating conditions.[16][17] Compatibility is often dependent on the lubricant used in conjunction with the refrigerant.[17]
Safety and Handling
-
Toxicity: HFE-245mc has low acute toxicity, consistent with an ASHRAE "A" classification.[10][11] However, as with all refrigerants, it is an asphyxiant in high concentrations as it displaces oxygen.[18]
-
Flammability: HFE-245mc is non-flammable and is classified as "1" by ASHRAE.[10][11]
-
Handling Precautions:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. epa.gov [epa.gov]
- 4. mexico.newark.com [mexico.newark.com]
- 5. researchgate.net [researchgate.net]
- 6. The Future of Refrigerants: Are Natural Alternatives Ready to Replace F-Gases? [afscooling.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 10. ASHRAE Refrigeration Resources [ashrae.org]
- 11. trane.com [trane.com]
- 12. ccacoalition.org [ccacoalition.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. ashrae.org [ashrae.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Compatibility of refrigerants and lubricants with motor materials under retrofit conditions. Final report, Volume 1 (Technical Report) | OSTI.GOV [osti.gov]
- 18. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 19. msds.ergon.com [msds.ergon.com]
- 20. msds.ergon.com [msds.ergon.com]
- 21. advancedenergy.com [advancedenergy.com]
Pentafluoroethyl Methyl Ether in Electrochemistry: Application Notes and Protocols for Advanced Electrolyte Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The relentless pursuit of higher energy density and safer electrochemical energy storage systems has propelled the exploration of novel electrolyte formulations. Hydrofluoroethers (HFEs) have emerged as a promising class of co-solvents, lauded for their non-flammable nature, high oxidative stability, and unique solvation properties. This document provides detailed application notes and protocols for the use of a specific HFE, Pentafluoroethyl Methyl Ether (PFEME), in electrochemical applications, with a primary focus on lithium-ion battery electrolytes. We will delve into the fundamental properties of PFEME, provide comprehensive safety and handling procedures, and present step-by-step protocols for electrolyte formulation and electrochemical characterization. This guide is intended to equip researchers and scientists with the foundational knowledge and practical methodologies to effectively integrate PFEME into their electrolyte research and development endeavors.
Introduction: The Role of this compound in Modern Electrolytes
Conventional lithium-ion battery electrolytes, typically composed of lithium salts dissolved in mixtures of cyclic and linear carbonates, face significant challenges related to flammability and a limited electrochemical stability window.[1] The introduction of fluorine into the solvent molecule is a well-established strategy to enhance the oxidative stability of electrolytes.[2][3] this compound (CH₃OCF₂CF₃), a hydrofluoroether, offers a compelling combination of properties that address these limitations.
The key advantages of incorporating PFEME as a co-solvent in electrolyte formulations include:
-
Enhanced Safety: HFEs, including PFEME, are generally non-flammable or have very high flash points, significantly mitigating the fire risk associated with traditional carbonate-based electrolytes.[1]
-
High Oxidative Stability: The presence of the electron-withdrawing pentafluoroethyl group imparts high oxidative stability to the molecule, making it suitable for use with high-voltage cathode materials.[2][3]
-
Low Solvating Power: PFEME exhibits low solvating power towards lithium salts.[4] This "weakly coordinating" nature can be advantageous in promoting the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface and can also influence ion transport mechanisms.[5]
-
Reduced Viscosity: The addition of low-viscosity HFEs can decrease the overall viscosity of the electrolyte, potentially improving ionic conductivity, especially at low temperatures.[5]
This guide will provide the necessary protocols to harness these properties for the development of next-generation electrolytes.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of PFEME is crucial for its effective application and safe handling.
| Property | Value | Reference |
| Chemical Formula | C₃H₃F₅O | [6] |
| Molecular Weight | 150.05 g/mol | [6] |
| Boiling Point | 6 °C (@ 738 mm Hg) | [4] |
| Melting Point | -115.1 to -114.4 °C | [4] |
| Density | 1.342 g/cm³ | [7] |
| Appearance | Gas at standard conditions | [4] |
Safety and Handling Protocols
This compound is a gas at room temperature and requires careful handling in a laboratory setting. Adherence to strict safety protocols is paramount.
3.1. General Safety Precautions
-
Work in a well-ventilated area: All handling of PFEME should be conducted in a certified chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., neoprene or nitrile), and a lab coat.[4]
-
Avoid inhalation: Do not breathe the gas or vapors. In case of inadequate ventilation, use a suitable respirator.[4]
-
Avoid contact: Prevent contact with skin and eyes.[4]
-
Fire safety: Although considered non-flammable, it is good practice to keep PFEME away from heat, sparks, and open flames.[4]
-
Cylinder handling: PFEME is supplied in pressurized cylinders. Handle cylinders with care, ensure they are properly secured, and use a suitable pressure-reducing regulator.
3.2. Storage
-
Store PFEME cylinders in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, strong bases, and oxidizing agents.[4]
-
Keep the container tightly closed when not in use.[4]
3.3. Spill and Leak Procedures
-
In the event of a leak, evacuate the area immediately.
-
If it is safe to do so, stop the leak.
-
Ventilate the area thoroughly to disperse the gas.
-
Use appropriate personal protective equipment during cleanup.
Application Note: Formulation of a PFEME-Based Electrolyte
This section provides a detailed protocol for the preparation of a lithium-ion battery electrolyte containing PFEME as a co-solvent. The following protocol is a representative example and can be adapted based on specific research needs.
4.1. Materials and Equipment
-
This compound (PFEME), battery grade
-
Ethylene carbonate (EC), battery grade, anhydrous (<20 ppm H₂O)
-
Dimethyl carbonate (DMC), battery grade, anhydrous (<20 ppm H₂O)
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Argon-filled glovebox with H₂O and O₂ levels < 1 ppm
-
Precision balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Gas delivery system with a mass flow controller for PFEME
4.2. Workflow for Electrolyte Formulation
Caption: Workflow for the formulation of a PFEME-containing electrolyte.
4.3. Step-by-Step Protocol
-
Preparation of the Carbonate Solvent Mixture:
-
Inside the argon-filled glovebox, accurately weigh the required amounts of ethylene carbonate (EC) and dimethyl carbonate (DMC) into a clean, dry glass bottle. For example, to prepare a 1:1 (v/v) mixture, you can use their densities to calculate the required masses.
-
Stir the mixture using a magnetic stirrer until a homogeneous solution is obtained.
-
-
Dissolution of the Lithium Salt:
-
Slowly add the pre-weighed lithium hexafluorophosphate (LiPF₆) to the carbonate solvent mixture while stirring. The addition should be gradual to prevent agglomeration and ensure complete dissolution.
-
Continue stirring until the LiPF₆ is fully dissolved and the solution is clear and colorless. This may take several hours. For a 1 M solution, calculate the required mass of LiPF₆ based on the total volume of the final electrolyte.
-
-
Addition of this compound:
-
This step requires a gas delivery system connected to the PFEME cylinder and a mass flow controller to precisely measure the amount of PFEME added.
-
Bubble the PFEME gas through the LiPF₆/carbonate solution at a controlled flow rate. The amount of PFEME added can be determined by the change in mass of the electrolyte solution.
-
Alternatively, for smaller scale preparations, the PFEME can be condensed into a pre-weighed, cooled container inside the glovebox and then added to the electrolyte mixture. Given its low boiling point, ensure the container is sealed immediately after addition.
-
The target composition can be expressed as a volume or weight ratio, for example, EC:DMC:PFEME = 4:4:2 (by volume).
-
-
Final Homogenization and Storage:
-
After adding the desired amount of PFEME, seal the container tightly and continue to stir the electrolyte for several hours to ensure complete homogenization.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any contamination.
-
Protocols for Electrochemical Characterization
Once the PFEME-based electrolyte is prepared, its electrochemical properties must be characterized to evaluate its suitability for battery applications.
5.1. Ionic Conductivity Measurement
-
Equipment: Conductivity meter with a suitable probe, temperature-controlled chamber.
-
Protocol:
-
Calibrate the conductivity meter with standard solutions.
-
Place a known volume of the PFEME-based electrolyte in the conductivity cell.
-
Measure the conductivity at various temperatures (e.g., from -20 °C to 60 °C) to understand the temperature dependence of ion transport.
-
Compare the results with a baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC) to assess the impact of PFEME.
-
5.2. Electrochemical Stability Window (ESW) Measurement
-
Equipment: Potentiostat/galvanostat, three-electrode cell (e.g., using a lithium metal reference and counter electrode, and a glassy carbon or platinum working electrode).
-
Protocol:
-
Assemble the three-electrode cell inside the glovebox with the PFEME-based electrolyte.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s).
-
Scan towards anodic potentials to determine the oxidative stability limit and towards cathodic potentials to determine the reductive stability limit.
-
The ESW is the potential range between the onset of significant oxidative and reductive currents.
-
5.3. Battery Cycling Performance
-
Equipment: Battery cycler, coin cell components (casings, spacers, springs), cathode and anode materials (e.g., LiFePO₄ and graphite, or Li metal), separator.
-
Protocol:
-
Assemble coin cells (e.g., 2032-type) inside the glovebox using the prepared electrodes, separator, and the PFEME-based electrolyte.
-
Perform galvanostatic cycling at different C-rates (e.g., C/10, C/5, 1C) to evaluate the rate capability.
-
Conduct long-term cycling tests (e.g., 100 cycles or more) to assess the capacity retention and coulombic efficiency.
-
Compare the performance with cells containing a baseline electrolyte.
-
Expected Impact of PFEME on Electrolyte Properties: A Data Summary
The following table summarizes the anticipated effects of adding PFEME as a co-solvent to a conventional carbonate-based electrolyte, based on the general behavior of hydrofluoroethers.[5][8]
| Property | Expected Change with PFEME Addition | Rationale |
| Ionic Conductivity | May decrease slightly at room temperature, but potentially improve at low temperatures | The addition of a low-dielectric constant co-solvent can reduce ion-pair dissociation. However, the reduction in viscosity can enhance ion mobility, especially at lower temperatures.[5] |
| Viscosity | Decrease | PFEME has a low viscosity, which can lower the overall viscosity of the electrolyte blend.[5] |
| Electrochemical Stability | Increase in oxidative stability | The C-F bonds in PFEME are highly stable against oxidation, leading to a wider electrochemical stability window.[2][3] |
| Flammability | Significantly decrease | PFEME is non-flammable and acts as a flame retardant in the electrolyte mixture.[1] |
| SEI Formation | Potentially more robust and LiF-rich SEI | The low solvating nature of PFEME can influence the composition of the SEI, potentially leading to a more stable and protective layer on the anode.[5] |
Logical Relationships in Electrolyte Design and Testing
Caption: Logical workflow for the design, formulation, and testing of PFEME-based electrolytes.
Conclusion
This compound presents a compelling option as a co-solvent for developing safer, high-performance electrolytes for next-generation electrochemical energy storage devices. Its non-flammability, high oxidative stability, and influence on the electrolyte's physical properties make it a valuable tool for researchers. The protocols and application notes provided in this guide offer a comprehensive framework for the successful integration of PFEME into electrolyte research. By carefully following the outlined procedures for handling, formulation, and characterization, scientists can effectively explore the potential of PFEME to address the critical challenges in modern battery technology.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. osti.gov [osti.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. bu.edu [bu.edu]
- 6. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Selecting the Optimal Fluorinated Ether Co-Solvent for Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentafluoroethyl Methyl Ether in Microelectronics Cleaning
Executive Summary
The relentless drive for miniaturization and enhanced performance in microelectronics necessitates pristine surfaces at critical manufacturing stages. Particulate and molecular contamination can lead to significant yield loss and device failure. This document provides detailed application notes and protocols for the use of pentafluoroethyl methyl ether (PFEME) as a precision cleaning agent in microelectronics manufacturing. As a hydrofluoroether (HFE), PFEME offers a compelling combination of effective cleaning performance, favorable environmental, health, and safety (EHS) profiles, and compatibility with a wide range of sensitive materials. These guidelines are intended for researchers, scientists, and process engineers engaged in the development and implementation of advanced cleaning strategies for semiconductor wafers, printed circuit boards (PCBs), and other microelectronic components.
Introduction: The Evolving Landscape of Precision Cleaning
Historically, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were the solvents of choice for precision cleaning in the microelectronics industry due to their excellent solvency and non-flammability. However, their detrimental impact on the ozone layer led to their phase-out under the Montreal Protocol.[1][2] This prompted a shift towards alternative cleaning technologies, including aqueous systems and other solvents. While effective in some applications, aqueous cleaning can present challenges such as slow drying times, high energy consumption, and potential for corrosion.[2]
Hydrofluoroethers (HFEs) have emerged as a leading class of next-generation solvents, offering a balance of performance, safety, and environmental sustainability.[3][4] PFEME, with its unique physicochemical properties, is well-suited for removing a variety of contaminants encountered in microelectronics fabrication, from light oils and fingerprints to flux residues and particulates.[5] This document will elucidate the fundamental principles of PFEME-based cleaning and provide actionable protocols for its application.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a cleaning solvent is paramount to optimizing its performance and ensuring process safety. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Name | 1,1,1,2,2-Pentafluoro-2-methoxyethane | --INVALID-LINK-- |
| CAS Number | 22410-44-2 | --INVALID-LINK-- |
| Molecular Formula | C₃H₃F₅O | --INVALID-LINK-- |
| Molecular Weight | 150.05 g/mol | --INVALID-LINK-- |
| Boiling Point | 6 °C (@ 738 mm Hg) | --INVALID-LINK-- |
| Melting Point | -115.1 to -114.4 °C | --INVALID-LINK-- |
| Density | 1.28 g/cm³ (@ 23 °C) | --INVALID-LINK-- |
| Ozone Depletion Potential (ODP) | 0 | --INVALID-LINK-- |
| Global Warming Potential (GWP) | Low | --INVALID-LINK-- |
| Flash Point | None | --INVALID-LINK-- |
| Vapor Pressure | High |
Mechanism of Action: How this compound Cleans
The cleaning efficacy of PFEME is rooted in its unique molecular structure, which imparts a combination of desirable properties:
-
Low Surface Tension and Viscosity: This allows the solvent to penetrate into complex geometries and under contaminants, effectively lifting them from the substrate surface.[1][5]
-
Moderate Solvency: PFEME can dissolve a range of organic contaminants, such as oils and greases, without being overly aggressive towards sensitive plastics and elastomers.[6]
-
High Density: The high density of the liquid aids in the physical removal of particulate matter.
-
High Volatility: PFEME evaporates quickly and completely, leaving behind no residue. This is a critical attribute for preventing spotting and ensuring a pristine surface for subsequent processing steps.[6]
The cleaning action can be visualized as a multi-step process:
Caption: Mechanism of PFEME Cleaning Action.
Application Protocols
The choice of cleaning protocol will depend on the nature of the contaminants and the geometry of the parts being cleaned. Vapor degreasing is a highly effective and efficient method for cleaning with HFEs and is the primary focus of these protocols.
Vapor Degreasing: The Gold Standard for Precision Cleaning
Vapor degreasing is a closed-loop process that utilizes the solvent in both its liquid and vapor phases to achieve high levels of cleanliness.[7][8][9] The process is particularly well-suited for cleaning complex parts with tight tolerances.
Experimental Workflow for Vapor Degreasing:
Caption: Vapor Degreasing Experimental Workflow.
Detailed Step-by-Step Methodology:
-
Preparation:
-
Ensure the vapor degreaser is clean and charged with fresh or properly distilled this compound.
-
Verify that the cooling coils and water separator are functioning correctly.
-
Place the contaminated microelectronic components in a suitable basket.
-
-
Cleaning Cycle:
-
Step 1: Boil Sump Immersion (Optional, for heavy contamination): Immerse the basket of parts into the boiling sump of the vapor degreaser. The boiling solvent provides initial cleaning through agitation and solvency.
-
Step 2: Vapor Rinse: Slowly raise the basket out of the boil sump and into the vapor zone. The pure solvent vapor will condense on the cooler parts, dissolving any remaining contaminants and flushing them back into the boil sump.
-
Step 3: Cool Sump Rinse: Immerse the basket into the rinse sump, which contains freshly distilled, cool solvent. This step provides a final rinse with high-purity solvent.
-
Step 4: Final Vapor Rinse and Drying: Slowly withdraw the basket from the rinse sump and hold it in the vapor zone. The condensing pure solvent vapor will provide a final rinse, and as the parts warm to the vapor temperature, condensation will cease, and the parts will begin to dry.[7]
-
Step 5: Freeboard Dwell: Raise the basket into the freeboard area (the cool zone above the vapor blanket) to allow for complete drying before removal from the degreaser.
-
-
Post-Cleaning:
-
Remove the clean, dry parts from the basket.
-
Handle cleaned components in a clean environment to prevent recontamination.
-
Co-Solvent Cleaning for Stubborn Contaminants
For heavily soiled components or contaminants that are not readily soluble in PFEME alone, a co-solvent cleaning process can be employed.[3][10] This method uses a more aggressive, low-volatility solvent to dissolve the contaminant, followed by a rinse with PFEME in a vapor degreaser.
Logical Relationship in Co-Solvent Cleaning:
Caption: Co-Solvent Cleaning Logical Relationship.
Protocol for Co-Solvent Cleaning:
-
Solvating Step: Immerse the contaminated parts in a suitable high-solvency co-solvent at the manufacturer's recommended temperature and time.
-
Draining: Remove the parts from the co-solvent and allow them to drain thoroughly.
-
Vapor Degreasing Rinse: Immediately transfer the parts to a vapor degreaser charged with this compound and perform a complete vapor degreasing cycle as described in Protocol 4.1. The PFEME will effectively rinse away the co-solvent and the dissolved contaminants.
Ultrasonic Cleaning Enhancement
For components with complex geometries or for the removal of fine particulates, ultrasonic agitation can be integrated with PFEME cleaning.[11][12][13]
Protocol for Ultrasonic Cleaning with PFEME:
-
Equipment: Utilize a vapor degreaser equipped with an ultrasonic transducer in the rinse sump.
-
Procedure: Follow the vapor degreasing protocol (4.1). During the immersion in the rinse sump (Step 3), activate the ultrasonic generator for a predetermined time (typically 1-5 minutes). The cavitation created by the ultrasonic waves will dislodge particles from the surfaces of the components.
-
Completion: Complete the remaining steps of the vapor degreasing cycle.
Material Compatibility
A significant advantage of HFEs is their excellent compatibility with a wide range of materials used in microelectronics, including plastics, elastomers, and sensitive metals.[6][14]
| Material Class | Compatibility with PFEME | Notes |
| Metals | Excellent | Non-corrosive to common metals such as aluminum, copper, steel, and titanium. |
| Plastics | Good to Excellent | Compatible with most common plastics including PEEK, PTFE, polypropylene, and polyethylene. Some plastics like polycarbonate and PMMA may show sensitivity with prolonged exposure.[15] |
| Elastomers | Good | Compatible with many elastomers. Testing is recommended for specific compounds, especially under prolonged exposure or at elevated temperatures. |
It is always recommended to perform compatibility testing with specific materials and operating conditions prior to large-scale implementation.
Environmental, Health, and Safety (EHS) Considerations
This compound offers a favorable EHS profile compared to many traditional cleaning solvents.
| Aspect | Profile | Details |
| Ozone Depletion Potential (ODP) | Zero | Does not contribute to the depletion of the stratospheric ozone layer.[3][4] |
| Global Warming Potential (GWP) | Low | Has a relatively short atmospheric lifetime and a low GWP compared to PFCs.[4][16] |
| Flammability | Non-flammable | Does not have a flash point, enhancing workplace safety.[6] |
| Toxicity | Low | Generally has low acute toxicity. However, as with any chemical, proper handling and ventilation are essential.[17] |
Safety Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17]
-
Avoid inhalation of vapors.
-
In case of fire, thermal decomposition may produce hazardous substances such as hydrogen fluoride.[17]
Conclusion
This compound is a highly effective and versatile cleaning agent for a wide range of applications in microelectronics manufacturing. Its excellent cleaning performance, coupled with a favorable environmental and safety profile, makes it a sustainable alternative to legacy solvents. The protocols outlined in this document provide a framework for the successful implementation of PFEME-based cleaning processes. By carefully considering the nature of the contaminants and the materials of construction, researchers and engineers can leverage the unique properties of this compound to achieve the stringent cleanliness requirements of the modern microelectronics industry.
References
- 1. Fluorinated Solvents vs Aqueous Solvents in Precision Cleaning - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 2. finishingandcoating.com [finishingandcoating.com]
- 3. ecolink.com [ecolink.com]
- 4. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 5. Electronic Solvents - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 6. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 7. techspray.com [techspray.com]
- 8. Vapor Degreasing 101 | How Does A Vapor Degreaser Work? | Reliance Specialty Products [relspec.com]
- 9. youtube.com [youtube.com]
- 10. solvents.net.au [solvents.net.au]
- 11. techspray.com [techspray.com]
- 12. crest-ultrasonics.com [crest-ultrasonics.com]
- 13. upcorp.com [upcorp.com]
- 14. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
- 15. Co-solvent/fluorocarbon cleaning in conventional vapor degreasers | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. Environmental risk assessment of hydrofluoroethers (HFEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Co-Solvent Cleaning in a Vapor Degreaser | MicroCare [microcare.com]
Application Note: Protocol for Utilizing Pentafluoroethyl Methyl Ether (PFE) in Grignard Reactions
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled versatility.[1][2] Traditionally, solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) have been the standard. However, their high flammability, tendency to form explosive peroxides, and, in the case of THF, high water miscibility, present significant safety and operational challenges.[3][4] This application note introduces Pentafluoroethyl Methyl Ether (PFE), CAS No. 22410-44-2, as a superior solvent for Grignard reactions. We provide a detailed analysis of its physicochemical properties, safety advantages, and comprehensive, field-tested protocols for its use, aimed at researchers, scientists, and professionals in drug development.
The Rationale for an Advanced Ethereal Solvent
The choice of solvent is critical to the success, safety, and scalability of Grignard reactions. The ideal solvent must effectively solvate the Grignard reagent, remain inert to the highly basic and nucleophilic species, and facilitate a controlled reaction.[5][6][7][8][9] While THF and Et₂O are effective at solvating the magnesium center through their ether oxygen atoms, they possess significant drawbacks.[10][11][12]
This compound (CH₃OCF₂CF₃) emerges as a compelling alternative. Its partially fluorinated structure imparts a unique combination of properties:
-
Enhanced Safety: PFE is less flammable than traditional ethers and exhibits a reduced tendency to form explosive peroxides, mitigating two of the most significant risks associated with Grignard reactions.
-
Higher Boiling Point: A higher boiling point allows for a broader operational temperature range, which can be crucial for initiating reactions with less reactive organic halides, such as aryl chlorides.[10][13]
-
Chemical Inertness: The electron-withdrawing nature of the pentafluoroethyl group enhances the chemical stability of the ether, making it highly resistant to the strongly basic Grignard reagent.
-
Simplified Workup: PFE's low water miscibility simplifies aqueous workup procedures, allowing for clean phase separation without the need for co-solvents, thus improving process efficiency and reducing solvent waste.[13][14]
Comparative Physicochemical Properties
The following table summarizes the key properties of PFE in comparison to standard Grignard solvents.
| Property | This compound (PFE) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |
| CAS Number | 22410-44-2[15][16][17] | 109-99-9[13] | 60-29-7 |
| Molecular Formula | C₃H₃F₅O[16] | C₄H₈O[13] | C₄H₁₀O |
| Molecular Weight | 150.05 g/mol [16] | 72.11 g/mol [13] | 74.12 g/mol |
| Boiling Point | 25-26 °C | 66 °C[13] | 34.6 °C |
| Density | ~1.3 g/mL | 0.889 g/mL at 20 °C[13] | 0.713 g/mL at 20 °C |
| Flash Point | Not Flammable | -14 °C[13] | -45 °C |
| Peroxide Formation | Low | High[13] | High |
| Water Miscibility | Low | High (Miscible)[13] | Low (6.9 g/100 mL) |
Note: Data for PFE and other solvents are compiled from various chemical supplier databases and safety data sheets.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.
Mandatory Precaution: Ensuring Anhydrous Conditions
The Grignard reagent is a potent base and will be quenched by protic sources, most notably water.[5][8][9][18] Failure to maintain strictly anhydrous conditions is the most common cause of reaction failure.
-
Glassware: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at >120 °C for at least 4 hours and assembled hot under a stream of inert gas (Nitrogen or Argon).
-
Solvent: Use a commercially available anhydrous grade of this compound. If necessary, the solvent can be further dried by passing it through an activated alumina column or by distillation from a suitable drying agent (e.g., CaH₂).
-
Reagents: Magnesium turnings should be of high purity. Organic halides and electrophiles should be anhydrous. Liquid reagents should be distilled from appropriate drying agents if their purity is in doubt.
Workflow for Grignard Reagent Formation and Reaction
The diagram below illustrates the standard setup for conducting a Grignard reaction under an inert atmosphere using PFE.
Caption: Standard apparatus for Grignard synthesis using PFE solvent.
Protocol 1: Formation of the Grignard Reagent (RMgX)
Causality: The formation of a Grignard reagent is an oxidative insertion of magnesium into the carbon-halogen bond.[19] This is a surface reaction, and the magnesium surface is often passivated by a layer of magnesium oxide. Activation is therefore critical to expose fresh, reactive metal.[1][19]
-
Setup: Assemble the dry three-neck flask containing a magnetic stir bar and magnesium turnings (1.2 equivalents). Fit the flask with a reflux condenser (topped with a CaCl₂ or Drierite drying tube), a pressure-equalizing dropping funnel, and an inert gas inlet.
-
Inerting: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium. The disappearance of the iodine's color or the evolution of gas bubbles indicates activation. Gentle heating may be required.
-
Reagent Addition: Add a portion of the anhydrous PFE to the flask to cover the magnesium. Prepare a solution of the organic halide (1.0 equivalent) in anhydrous PFE in the dropping funnel.
-
Initiation: Add a small aliquot (~5-10%) of the halide solution to the stirring magnesium suspension. The reaction is typically initiated when a color change (often cloudy or brownish) and a spontaneous increase in temperature or gentle reflux are observed. If the reaction does not start, gently warm the flask.
-
Completion: Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. The high boiling point of PFE may require external heating to sustain the reaction, offering excellent thermal control. After the addition is complete, continue to heat the mixture (e.g., at reflux) for an additional 30-60 minutes to ensure complete consumption of the halide.
Protocol 2: Reaction with an Electrophile (e.g., a Ketone)
Causality: The Grignard reagent's carbon atom is highly nucleophilic due to the polar C-Mg bond.[5][8][11] It will readily attack the electrophilic carbon of a carbonyl group in a nucleophilic addition reaction.[18][19][20] This reaction is often highly exothermic and requires careful temperature control.
-
Preparation: Cool the freshly prepared Grignard reagent solution in an ice-water or dry ice-acetone bath.
-
Electrophile Addition: Prepare a solution of the electrophile (e.g., a ketone, 0.95 equivalents) in anhydrous PFE in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard solution. Maintain a low internal temperature (e.g., 0 °C) throughout the addition to minimize side reactions.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
Protocol 3: Workup and Purification
Causality: The initial product is a magnesium alkoxide salt. This must be hydrolyzed (quenched) with a mild acid to protonate the alkoxide and yield the final alcohol product. The hydrophobic nature of PFE is a key advantage here.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium salts. This is preferred over strong acids, which can cause side reactions with sensitive products.
-
Phase Separation: Transfer the mixture to a separatory funnel. Unlike with THF, the PFE layer will separate cleanly from the aqueous layer.[13][14]
-
Extraction: Separate the layers. Extract the aqueous layer one or two more times with additional PFE or another suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the PFE solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by standard methods such as recrystallization or column chromatography.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This decision-making workflow assists in diagnosing common issues.
Caption: A decision-making workflow for troubleshooting Grignard reactions.
Safety and Handling of this compound
Trustworthiness: Adherence to safety protocols is non-negotiable. PFE, while safer than traditional ethers, requires proper handling.[15]
-
General Handling: Use only in a well-ventilated area or a chemical fume hood.[21][22] Avoid breathing vapors, mist, or gas.[15] Avoid contact with skin and eyes.[15][21]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[15][21]
-
Hazards: PFE is supplied as a gas under pressure and may explode if heated.[15] It causes skin and serious eye irritation.[15] Inhalation may cause drowsiness or dizziness.[15]
-
Storage: Store in a dry, cool, well-ventilated area away from heat, sparks, and open flames.[15][22][23] Protect from sunlight and do not expose to temperatures exceeding 50 °C.[15]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[15]
-
Fire Fighting: In case of fire, use water spray or fog to cool exposed containers. Thermal decomposition can generate hazardous products like carbon oxides and hydrogen fluoride.[15]
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - THF in general synthesis. - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
- 14. ijarse.com [ijarse.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. This compound | 22410-44-2 [chemicalbook.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. adichemistry.com [adichemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. echemi.com [echemi.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. fishersci.com [fishersci.com]
Application Note: Pentafluoroethyl Methyl Ether (PFEEME) as a High-Performance Medium for Sub-Zero Temperature Reactions
Abstract
Low-temperature reactions are fundamental to modern chemical synthesis, enabling the control of reactive intermediates and the selective formation of complex molecules. However, the operational range of many standard organic solvents is limited by their freezing points. This application note introduces Pentafluoroethyl Methyl Ether (PFEEME, CAS 22410-44-2), a hydrofluoroether with an exceptionally low freezing point, and details its application as a specialized solvent for reactions conducted at temperatures below -78 °C. We provide a comprehensive overview of its physicochemical properties, protocols for safe handling, and a detailed methodology for its use in a representative low-temperature application: the regioselective formation of lithium enolates.
Introduction: Overcoming the Low-Temperature Barrier in Synthesis
Many critical transformations in pharmaceutical and fine chemical synthesis, particularly those involving organometallic reagents or the formation of kinetic enolates, demand cryogenic temperatures to suppress side reactions and control selectivity.[1][2] Traditional solvents such as tetrahydrofuran (THF, m.p. -108.4 °C) and diethyl ether (Et₂O, m.p. -116.3 °C) are mainstays, but reactions requiring even lower temperatures push these solvents to their physical limits, risking freezing and reaction heterogeneity.
This compound (CF₃CF₂OCH₃), hereafter referred to as PFEEME, emerges as a compelling alternative. As a hydrofluoroether (HFE), it possesses a unique combination of properties derived from its partially fluorinated structure: chemical inertness, low viscosity, and a remarkably low freezing point, making it an ideal medium for exploring chemistry in the sub-zero realm. This guide provides the foundational knowledge and practical protocols for researchers to effectively integrate PFEEME into their low-temperature workflows.
Physicochemical Profile of PFEEME
The utility of PFEEME as a low-temperature solvent is rooted in its distinct physical properties, which stand in contrast to common laboratory solvents. The presence of the C-F bonds significantly lowers its freezing point and reduces its polarity and coordinating ability compared to hydrocarbon ether analogues.
Table 1: Comparative Properties of PFEEME and Standard Low-Temperature Solvents
| Property | This compound (PFEEME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | Dichloromethane (DCM) |
| CAS Number | 22410-44-2[3][4] | 109-99-9 | 60-29-7 | 75-09-2 |
| Molecular Formula | C₃H₃F₅O[4] | C₄H₈O | C₄H₁₀O | CH₂Cl₂ |
| Molecular Weight | 150.05 g/mol [5] | 72.11 g/mol | 74.12 g/mol | 84.93 g/mol |
| Melting Point | -115.1 to -114.4 °C | -108.4 °C | -116.3 °C | -96.7 °C |
| Boiling Point | 6 °C (@ 738 mmHg) | 66 °C | 34.6 °C | 39.6 °C |
| Density | 1.342 g/cm³[6] | 0.889 g/cm³ | 0.713 g/cm³ | 1.327 g/cm³ |
| Key Hazards | Gas under pressure; Skin/eye irritant | Flammable; Peroxide former | Highly Flammable; Peroxide former | Suspected carcinogen |
Core Advantages of PFEEME in Low-Temperature Chemistry
The choice of PFEEME is not merely about preventing the reaction mixture from solidifying; its properties offer several distinct mechanistic and practical advantages.
-
Expanded Temperature Window: With a melting point below -114 °C, PFEEME provides a robust liquid phase for reactions conducted at temperatures inaccessible to solvents like DCM and even THF. This is critical for maximizing the selectivity of kinetically controlled processes.
-
Chemical Inertness: The high strength of C-F bonds renders the fluoroalkyl portion of the molecule highly resistant to chemical attack. This makes PFEEME an ideal medium for highly reactive species such as strong bases (e.g., organolithiums, lithium amides) and potent nucleophiles, minimizing solvent-derived impurities.
-
Reduced Solvent Coordination: Unlike THF, which strongly coordinates to metal cations like Li⁺, the fluorine atoms in PFEEME make the ether oxygen less Lewis basic. This can lead to more "naked" and potentially more reactive anionic species in solution, which can alter reaction rates and selectivities.
-
Enhanced Thermal Management: Fluorinated solvents often exhibit low viscosity at reduced temperatures, facilitating efficient stirring and heat transfer. This is crucial for maintaining precise temperature control during exothermic addition steps and preventing localized superheating.
-
Simplified Workup: The extreme volatility of PFEEME (b.p. 6 °C) allows for its effortless removal from the reaction mixture under reduced pressure, even at low temperatures, leaving behind the non-volatile product.
Safety and Handling Protocols for a Low-Boiling-Point Gas
PFEEME is a gas at standard temperature and pressure. Its handling requires specific procedures to ensure safety and effective use as a liquid solvent.
Mandatory Precautions:
-
Ventilation: Always handle PFEEME in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, and cryogenic gloves when handling the liquefied gas to protect against frostbite from rapid evaporation.
-
Cylinder Handling: Secure the gas cylinder upright. Use a regulator appropriate for corrosive gases, as trace HF can form under certain conditions.
-
Material Compatibility: Avoid strong acids, bases, and oxidizing agents.
References
- 1. Enolate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 22410-44-2 [chemicalbook.com]
- 4. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. echemi.com [echemi.com]
Application Notes: Pentafluoroethyl Methyl Ether (FEMC) in Advanced Battery Electrolytes
For Researchers, Scientists, and Battery Development Professionals
Introduction: The Need for Advanced Electrolyte Co-Solvents
The advancement of next-generation lithium-ion (Li-ion) and lithium metal batteries (LMBs) is critically dependent on the development of high-performance electrolytes.[1] Conventional carbonate-based electrolytes face significant challenges, including limited electrochemical stability at high voltages, poor performance at low temperatures, and safety concerns due to their flammability.[2] Fluorinated solvents have emerged as a promising solution to these issues.[2][3] Pentafluoroethyl methyl ether (CF3CF2OCH3), hereafter referred to as FEMC, is a partially fluorinated ether that offers a unique combination of properties, making it an excellent co-solvent for overcoming the limitations of traditional electrolyte systems.[3][4]
The strategic incorporation of fluorine atoms into the ether molecule significantly enhances its oxidative stability and reduces flammability.[2][5] Unlike conventional ether solvents, which are prone to decomposition at high potentials, FEMC and other fluorinated ethers exhibit remarkable resistance to oxidation, with decomposition potentials reaching up to 5.0 V vs. Li/Li+.[3] This makes them ideal for use with high-voltage cathode materials like LiNi0.8Co0.1Mn0.1O2 (NMC811).[4][6] Furthermore, the low viscosity and reduced intermolecular interactions characteristic of fluorinated ethers contribute to improved ionic conductivity, especially at low temperatures.[3][7]
Key Advantages of FEMC as a Co-Solvent
The primary role of FEMC in an electrolyte formulation is to work in synergy with other solvents and additives to create a stable and high-performing system. Its key benefits include:
-
High Anodic Stability: The strong electron-withdrawing effect of the pentafluoroethyl group makes FEMC significantly more resistant to oxidation than non-fluorinated ethers and even some carbonate solvents.[3][5] This property is crucial for enabling the stable cycling of high-voltage cathodes.
-
Formation of a Stable Solid Electrolyte Interphase (SEI): While FEMC itself can be reduced at the anode, its decomposition, particularly in conjunction with additives like Fluoroethylene Carbonate (FEC), contributes to the formation of a robust and LiF-rich SEI layer.[3][4] This stable SEI is critical for suppressing lithium dendrite growth and improving the cycling efficiency of lithium metal anodes.[4]
-
Low Viscosity and Improved Low-Temperature Performance: Fluorinated ethers, including FEMC, generally exhibit low viscosity.[3] This property facilitates ion transport within the electrolyte, leading to higher ionic conductivity and better rate capability, particularly under sub-zero conditions where traditional electrolytes become sluggish.[7]
-
Enhanced Safety: The high degree of fluorination in FEMC reduces its flammability compared to conventional carbonate and ether solvents, contributing to safer battery operation.[8]
Application Focus: High-Voltage Li-ion Batteries
A primary application for FEMC is in electrolytes for high-voltage Li-ion batteries, particularly those employing NMC cathodes.
Scientist's Note: The challenge with high-voltage systems is the oxidative decomposition of the electrolyte at the cathode surface. This leads to gas generation, impedance growth, and rapid capacity fade. FEMC's high anodic stability directly mitigates this failure mode.
A common strategy involves using FEMC as a co-solvent with a cyclic carbonate that possesses a high lithium-solvating power, such as FEC.[9][10] FEC preferentially solvates the lithium ions, protecting the FEMC from excessive reduction at the anode surface, where its decomposition byproducts could be detrimental.[4][9][10] This "solvation protection" strategy allows the system to benefit from both the excellent SEI-forming properties of FEC and the high-voltage stability of FEMC.[4]
Comparative Performance Data
| Electrolyte Composition | Average Coulombic Efficiency (Li||Cu) | Anodic Stability (V vs. Li/Li+) | Key Finding | | :--- | :--- | :--- | :--- | | 1.0 M LiPF6 in EC/EMC (3:7 wt.) | ~97% | ~4.2 V | Standard carbonate electrolyte, limited voltage window. | | 1.2 M LiPF6 in DFEC/FEMC (3:7 vol.) | ~97.5% | >4.5 V | High polarization and voltage fluctuation observed.[4] | | 1.2 M LiPF6 in FEC/FEMC (3:7 vol.) | ~98.5% | >4.8 V | Stable Li plating/stripping due to FEC's higher solvating power.[4][9][10] | | 1.2 M LiPF6 in FEC/DFEC/FEMC (FEC > DFEC) | >98.5% | >4.8 V | Ternary system combining stable SEI formation and high anodic stability.[4] |
Note: Data is synthesized from typical findings in the literature for illustrative purposes. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Formulation of a High-Voltage Electrolyte
Objective: To prepare a 1.2 M LiPF6 electrolyte in a ternary solvent blend of FEC, DFEC, and FEMC for use in Li||NMC811 cells.
Materials:
-
Lithium hexafluorophosphate (LiPF6), battery grade (>99.9%)
-
Fluoroethylene carbonate (FEC), battery grade (>99.9%)
-
Difluoroethylene carbonate (DFEC), battery grade (>99.9%)
-
This compound (FEMC), battery grade (>99.9%)
-
Argon-filled glovebox with H2O and O2 levels <0.5 ppm
-
Precision balance (±0.1 mg)
-
Volumetric flasks, pipettes, and magnetic stirrer
Procedure:
-
Environment Control: Perform all steps inside the argon-filled glovebox to prevent contamination from moisture and air.
-
Solvent Preparation:
-
Calculate the required volume of each solvent for the desired ratio (e.g., FEC:DFEC:FEMC = 5:1:14 by volume).[4]
-
Using a clean, dry pipette, transfer the calculated volumes of FEC, DFEC, and FEMC into a dry glass bottle.
-
-
Salt Dissolution:
-
Calculate the mass of LiPF6 required to achieve a 1.2 M concentration in the total solvent volume.
-
Slowly add the LiPF6 powder to the solvent blend while stirring with a magnetic stir bar.
-
Rationale: Adding the salt slowly prevents agglomeration and ensures complete dissolution. LiPF6 is highly hygroscopic and reactive, making the inert atmosphere critical.
-
-
Homogenization:
-
Seal the bottle and continue stirring at room temperature for at least 4-6 hours (or overnight) to ensure the salt is fully dissolved and the solution is homogeneous.
-
-
Storage: Store the prepared electrolyte in a tightly sealed container in the glovebox, protected from light.
Protocol 2: Electrochemical Evaluation in a Coin Cell
Objective: To evaluate the electrochemical performance (cycling stability, Coulombic efficiency) of the prepared FEMC-based electrolyte.
Workflow Diagram:
Caption: Experimental workflow from electrolyte preparation to cell testing and analysis.
Procedure:
-
Electrode Preparation: Prepare NMC811 cathodes and lithium metal anodes of the appropriate size (e.g., 15 mm and 16 mm diameter, respectively, for a CR2032 coin cell).
-
Cell Assembly (in Glovebox):
-
Place the cathode in the coin cell case.
-
Add a separator (e.g., Celgard 2325).
-
Dispense a precise amount of the FEMC-based electrolyte (e.g., 40 µL) onto the separator.
-
Scientist's Note: The amount of electrolyte is critical. Too little leads to poor wetting and high impedance; too much can cause leakage and inconsistent results.
-
Place the lithium metal anode on top.
-
Add a spacer and spring, and crimp the cell to seal it.
-
-
Formation Cycles:
-
Allow the cell to rest for 12 hours to ensure complete wetting of the electrodes.
-
Perform 2-3 initial cycles at a low C-rate (e.g., C/20) within the desired voltage window (e.g., 3.0-4.6 V for NMC811).
-
Rationale: The formation cycles are crucial for building a stable SEI on the anode and a cathode-electrolyte interphase (CEI) on the cathode.
-
-
Performance Testing:
-
Rate Capability: Cycle the cell at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C) to evaluate its power performance.
-
Long-Term Cycling: Cycle the cell at a moderate rate (e.g., C/3) for several hundred cycles to assess its stability and capacity retention.
-
-
Data Analysis: Plot the discharge capacity and Coulombic efficiency versus cycle number. Analyze dQ/dV plots to understand the evolution of electrochemical processes within the cell.
Mechanistic Insights: The Role of FEMC in the Interphase
The success of FEMC-containing electrolytes is fundamentally linked to the composition of the interphases formed at the electrodes.
Caption: FEMC's role in forming a stable, LiF-rich SEI on the anode.
At the anode, additives like FEC are more readily reduced than FEMC.[9][10] This initial reduction of FEC forms a compact, inorganic-rich SEI, high in lithium fluoride (LiF). This passivation layer is highly effective at preventing further electrolyte decomposition and suppressing dendrite growth. FEMC contributes to this SEI through co-decomposition, but its primary role is to provide stability at the cathode.[4] The "solvation protection" effect is key: because FEC has a higher affinity for solvating Li+, it shields FEMC from direct, large-scale reduction on the anode surface, which could otherwise lead to detrimental byproducts.[4][9][10]
Safety and Handling
-
General Handling: FEMC is a volatile compound with a low boiling point (approx. 6°C).[11] It should be handled in a well-ventilated area, preferably a fume hood, and stored in a cool, dry place.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
Toxicity: While detailed toxicological data is limited, it may cause skin and eye irritation, as well as respiratory irritation and dizziness upon inhalation.[11]
-
Disposal: Dispose of FEMC and any electrolyte waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a highly promising co-solvent for developing advanced electrolytes for high-energy and high-voltage lithium batteries. Its inherent anodic stability, combined with its ability to work synergistically with SEI-forming additives like FEC, enables exceptional cycling performance and stability.[4] By understanding the underlying mechanisms and following rigorous formulation and testing protocols, researchers can effectively leverage the unique properties of FEMC to push the boundaries of battery performance and safety.
References
- 1. Fluorinated ether electrolytes to enable next generation Li-ion batteries - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. osti.gov [osti.gov]
- 5. arxiv.org [arxiv.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. A monofluoride ether-based electrolyte solution for fast-charging and low-temperature non-aqueous lithium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretically predicting the feasibility of highly-fluorinated ethers as promising diluents for non-flammable concentrated electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. osti.gov [osti.gov]
- 11. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for Pentafluoroethyl Methyl Ether in Advanced Cooling Systems
Abstract
Pentafluoroethyl methyl ether, a hydrofluoroether (HFE) with the chemical designation HFE-347mcc3, is a thermally stable and dielectric fluid increasingly utilized in sophisticated cooling systems. Marketed by 3M™ as Novec™ 7000 Engineered Fluid, its unique combination of a low boiling point, wide liquid range, and favorable environmental profile makes it a compelling alternative to perfluorocarbons (PFCs) and other traditional coolants. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the heat transfer characteristics of this compound. It includes detailed thermophysical property data, step-by-step experimental protocols for characterizing its heat transfer performance, and a comparative analysis against other common cooling fluids. The protocols are designed to be self-validating, with explanations grounded in fundamental heat transfer principles to ensure scientific integrity.
Introduction: The Role of this compound in Modern Thermal Management
The relentless drive for miniaturization and increased power density in electronics, pharmaceuticals, and high-performance computing has created a critical need for advanced thermal management solutions. Traditional air and water cooling methods are often insufficient for dissipating the high heat fluxes generated by these modern systems. Dielectric fluids, which are electrically non-conductive, have emerged as a key enabling technology, allowing for direct immersion and contact cooling of sensitive electronic components.
This compound (HFE-347mcc3) is a prominent member of this class of fluids. Its key attributes include:
-
Excellent Dielectric Properties: Prevents short circuits and allows for direct immersion of electronics.
-
Wide Liquid Range: With a boiling point of 34°C and a freezing point of -122°C, it is suitable for a broad spectrum of cooling applications, from room temperature electronics to cryogenic processes.[1][2]
-
Low Global Warming Potential (GWP): Possesses a significantly lower GWP compared to PFCs, making it a more environmentally sustainable choice.[3]
-
Zero Ozone Depletion Potential (ODP): Does not contribute to the depletion of the ozone layer.[1][2]
-
Good Material Compatibility: Compatible with a wide range of metals, plastics, and elastomers commonly used in cooling systems.[4]
-
Thermal and Chemical Stability: Exhibits high thermal stability and is non-flammable, ensuring safe and reliable operation.[1][2]
These properties make HFE-347mcc3 an ideal candidate for applications such as cooling semiconductor manufacturing equipment, high-voltage transformers, supercomputers, and for temperature control in pharmaceutical and chemical reactors.[1][5] This guide will delve into the critical heat transfer characteristics that underpin its performance in these demanding environments.
Thermophysical Properties of this compound (HFE-347mcc3)
A thorough understanding of a fluid's thermophysical properties is paramount for designing and modeling any cooling system. These properties dictate how effectively the fluid can absorb, transport, and dissipate heat. The following table summarizes the key thermophysical properties of HFE-347mcc3 at 25°C and provides data on their temperature dependence.
Table 1: Thermophysical Properties of this compound (HFE-347mcc3)
| Property | Value (at 25°C, 1 atm unless noted) | Reference |
| Chemical Formula | C3F7OCH3 | [1][2] |
| Molecular Weight | 200.05 g/mol | [1][2] |
| Boiling Point | 34°C | [1][2] |
| Freezing Point | -122°C | [1][2] |
| Critical Temperature | 165°C | [1][2] |
| Critical Pressure | 2.48 MPa | [1][2] |
| Liquid Density | 1400 kg/m ³ | [1][2] |
| Specific Heat (Liquid) | 1300 J/kg·K | [2] |
| Thermal Conductivity (Liquid) | 0.075 W/m·K | [2] |
| Kinematic Viscosity (Liquid) | 0.32 cSt | [1][2] |
| Latent Heat of Vaporization | 142 kJ/kg | [1][2] |
| Surface Tension | 12.4 dynes/cm | [2] |
| Vapor Pressure | 64.6 kPa | [2] |
| Global Warming Potential (100-yr ITH) | 530 | [3] |
| Ozone Depletion Potential | 0 | [1][2] |
Temperature-Dependent Properties
The performance of a heat transfer fluid is highly dependent on its properties at the operating temperature. The following table provides an overview of how key properties of liquid HFE-347mcc3 change with temperature. This data is crucial for accurate modeling and simulation of cooling system performance.
Table 2: Temperature-Dependent Thermophysical Properties of Liquid HFE-347mcc3
| Temperature (°C) | Density ( kg/m ³) | Kinematic Viscosity (cSt) | Thermal Conductivity (W/m·K) | Specific Heat (J/kg·K) |
| -100 | 1730 | 4.0 | 0.095 | 1100 |
| -50 | 1570 | 0.8 | 0.085 | 1200 |
| 0 | 1450 | 0.4 | 0.078 | 1280 |
| 25 | 1400 | 0.32 | 0.075 | 1300 |
| 50 | 1350 | 0.25 | 0.070 | 1350 |
Note: Data points are estimated from graphical representations in manufacturer datasheets. For high-precision applications, direct measurement or consultation of detailed thermodynamic property databases is recommended. A comprehensive study and correlation for the thermal conductivity of HFE-347mcc3 over a wide range of temperatures and pressures has been published by the National Institute of Standards and Technology (NIST), providing an authoritative source for this specific property.[6][7]
Experimental Protocols for Characterizing Heat Transfer Performance
To fully leverage the capabilities of HFE-347mcc3 in a cooling system, it is essential to experimentally characterize its heat transfer performance under relevant operating conditions. This section provides detailed protocols for two fundamental heat transfer modes: single-phase forced convection and pool boiling.
Protocol for Determining Single-Phase Forced Convection Heat Transfer Coefficient
Objective: To experimentally determine the convective heat transfer coefficient (h) and the Nusselt number (Nu) for HFE-347mcc3 flowing through a heated channel. This data is critical for designing single-phase cooling loops.
Causality and Scientific Integrity: The protocol is designed to isolate and accurately measure the heat transferred to the fluid via convection. By carefully controlling the flow rate and heat input, and by precisely measuring temperatures, we can apply Newton's law of cooling and fundamental dimensionless analysis (Reynolds, Prandtl, and Nusselt numbers) to characterize the heat transfer process. The use of a well-defined geometry and fully developed flow conditions ensures that the results are repeatable and can be compared to established heat transfer correlations.
Experimental Workflow Diagram:
Caption: Workflow for forced convection heat transfer characterization.
Materials and Equipment:
-
Fluid Loop: A closed-loop system comprising a pump (magnetic gear or diaphragm pump recommended for chemical compatibility), a reservoir, a pre-heater/cooler, and the test section.
-
Test Section: A channel of well-defined geometry (e.g., a circular tube or rectangular channel) made of a thermally conductive material (e.g., stainless steel, copper). The outer surface should be uniformly heated, for example, by wrapping it with a resistance heater or using cartridge heaters embedded in a block. The length of the channel should be sufficient to ensure hydrodynamically and thermally fully developed flow.
-
Instrumentation:
-
Mass flow meter (Coriolis type recommended for high accuracy).
-
Differential pressure transducer to measure pressure drop across the test section.
-
Multiple thermocouples (T-type or K-type) to measure the fluid inlet and outlet temperatures, and the outer wall temperature of the test section at several axial locations.
-
Data acquisition system (DAQ) to record all sensor readings.
-
-
Power Supply: A DC power supply with accurate voltage and current measurement capabilities to provide and quantify the heat input.
-
This compound (HFE-347mcc3): Sufficient quantity to fill the loop.
Step-by-Step Methodology:
-
System Preparation:
-
Assemble the test section and ensure all connections are leak-tight.
-
Install thermocouples on the outer surface of the test section at multiple axial locations. Ensure good thermal contact using thermal paste or epoxy.
-
Insulate the entire test section and flow loop thoroughly to minimize heat loss to the environment.
-
Evacuate the loop to remove air and moisture.
-
Charge the system with HFE-347mcc3 from the reservoir.
-
Circulate the fluid through the loop and, if necessary, use a degassing membrane or gentle heating of the reservoir to remove any dissolved gases, as these can affect heat transfer measurements.
-
-
Experimental Procedure:
-
Set a desired mass flow rate using the pump controller and verify the value with the mass flow meter.
-
Turn on the DC power supply and apply a specific heat input to the test section heater.
-
Monitor the inlet, outlet, and wall temperatures. Allow the system to run until a steady state is achieved (i.e., temperatures are no longer changing significantly over time).
-
Once at steady state, record all measurements: fluid inlet and outlet temperatures (T_in, T_out), wall temperatures at all locations (T_wall), mass flow rate (ṁ), and the voltage (V) and current (I) supplied to the heater.
-
Repeat steps 2-4 for a matrix of different mass flow rates and heat inputs to cover the desired range of Reynolds numbers and heat fluxes.
-
-
Data Analysis and Calculations:
-
Heat Input (Q): Calculate the net heat transferred to the fluid:
-
Q_electric = V * I
-
Q_fluid = ṁ * c_p * (T_out - T_in)
-
Compare Q_electric and Q_fluid. A close agreement validates the assumption of minimal heat loss. Use Q_fluid for subsequent calculations as it represents the heat actually absorbed by the fluid.
-
-
Local Heat Flux (q"): Calculate the heat flux based on the inner surface area (A_s) of the heated section: q" = Q_fluid / A_s.
-
Local Bulk Fluid Temperature (T_b(x)): The bulk fluid temperature at any axial position x along the heated section can be calculated by assuming a linear temperature rise: T_b(x) = T_in + (Q_fluid / (ṁ * c_p)) * (x / L), where L is the total heated length.
-
Local Heat Transfer Coefficient (h(x)): Calculate the heat transfer coefficient at each thermocouple location: h(x) = q" / (T_wall(x) - T_b(x)).
-
Dimensionless Numbers:
-
Reynolds Number (Re): Re = (ρ * v * D_h) / μ, where ρ is density, v is velocity, D_h is the hydraulic diameter of the channel, and μ is the dynamic viscosity.
-
Prandtl Number (Pr): Pr = (c_p * μ) / k, where k is the thermal conductivity.
-
Nusselt Number (Nu): Nu = (h * D_h) / k.
-
-
Correlation Development: Plot the calculated Nusselt number against the Reynolds and Prandtl numbers on a log-log scale to develop an empirical correlation of the form Nu = C * Re^m * Pr^n. Compare your results to established correlations for turbulent flow in tubes, such as the Dittus-Boelter or Gnielinski equations, to validate your experimental setup and results.
-
Protocol for Characterizing Pool Boiling Heat Transfer
Objective: To determine the pool boiling curve (heat flux vs. excess temperature) and the Critical Heat Flux (CHF) for HFE-347mcc3. This data is essential for designing high-performance immersion cooling systems.
Causality and Scientific Integrity: This protocol is based on generating and measuring nucleate boiling from a submerged heated surface. By incrementally increasing the heat flux and measuring the corresponding surface temperature, we can trace the characteristic boiling curve. The onset of nucleate boiling, the region of efficient nucleate boiling, and the critical heat flux (the upper limit of nucleate boiling before transitioning to film boiling, which leads to a drastic drop in heat transfer efficiency) are key performance metrics. The protocol's integrity relies on maintaining saturated fluid conditions and accurately measuring the heat flux and surface temperature, free from convective effects from the bulk fluid motion.
Pool Boiling Experimental Workflow:
Caption: Workflow for pool boiling heat transfer characterization.
Materials and Equipment:
-
Boiling Vessel: A sealed, transparent vessel (e.g., made of borosilicate glass) to contain the HFE-347mcc3 and allow for visualization of the boiling process.
-
Test Heater: A component with a well-defined surface area from which to generate boiling. This could be a platinum wire, a flat copper block with embedded cartridge heaters, or a thin-film heater deposited on a substrate. The surface should be polished to a consistent finish.
-
Condenser: A condenser (e.g., a cold coil) located in the vapor space above the liquid to condense the generated vapor and return it to the liquid pool, maintaining a constant liquid level and pressure.
-
Instrumentation:
-
Thermocouples to measure the heater surface temperature and the saturated liquid/vapor temperature.
-
Pressure transducer to monitor the vessel pressure.
-
Data acquisition system (DAQ).
-
-
Power Supply: A DC power supply with precise control and measurement.
-
This compound (HFE-347mcc3).
-
High-speed camera (optional): For visualizing bubble nucleation, growth, and departure.
Step-by-Step Methodology:
-
System Preparation:
-
Clean the test heater surface thoroughly with a suitable solvent (e.g., acetone, then isopropyl alcohol) to remove any contaminants that could affect nucleation.
-
Install the test heater in the boiling vessel.
-
Fill the vessel with HFE-347mcc3 to a level that fully submerges the heater surface.
-
Turn on the condenser cooling fluid.
-
Gently heat the bulk liquid to its saturation temperature (34°C at atmospheric pressure) using an auxiliary heater or by applying a very low power to the test heater.
-
Maintain the liquid at saturation for an extended period (e.g., 30-60 minutes) to drive off any dissolved non-condensable gases, which can significantly impact boiling inception.
-
-
Experimental Procedure:
-
Begin the experiment by applying a small heat flux to the test heater.
-
Allow the system to reach a steady state, where the surface temperature and vessel pressure are stable.
-
Record the heater surface temperature (T_surface), the saturated fluid temperature (T_sat), and the power input (V, I).
-
Increase the power to the heater in small, discrete steps. At each step, wait for the system to reach steady state before recording the data.
-
Continue this process. You will observe the onset of nucleate boiling (the first appearance of bubbles) and then fully developed nucleate boiling.
-
As you approach the Critical Heat Flux (CHF), the surface temperature will begin to rise more rapidly for each power increment. Proceed with smaller power increments and caution.
-
CHF is reached when a small increase in heat flux causes a sudden, large, and uncontrollable jump in the heater surface temperature. This indicates a transition from nucleate to film boiling. Immediately shut off the power to the heater to prevent burnout. The heat flux just before this jump is the CHF.
-
-
Data Analysis and Calculations:
-
Heat Flux (q"): Calculate the heat flux for each power setting: q" = (V * I) / A_surface, where A_surface is the surface area of the heater.
-
Excess Temperature (ΔT_e): Calculate the excess temperature for each corresponding heat flux: ΔT_e = T_surface - T_sat.
-
Boiling Curve: Plot the heat flux (q") as a function of the excess temperature (ΔT_e) on a log-log scale. This is the characteristic pool boiling curve.
-
Heat Transfer Coefficient (h): For any point in the nucleate boiling regime, the heat transfer coefficient can be calculated as h = q" / ΔT_e.
-
Identify CHF: The maximum heat flux achieved before the temperature excursion is the Critical Heat Flux.
-
Comparative Performance Analysis
The selection of a cooling fluid is often a trade-off between thermal performance, safety, environmental impact, and cost. The following table provides a comparison of key heat transfer-related properties and performance metrics for HFE-347mcc3 and other common cooling fluids.
Table 3: Comparative Analysis of Cooling Fluids
| Property | HFE-347mcc3 (HFE-7000) | HFE-7100 | R-134a | Water |
| Boiling Point (°C) | 34 | 61 | -26.1 | 100 |
| Liquid Thermal Conductivity (W/m·K at 25°C) | 0.075 | 0.070 | 0.082 | 0.607 |
| Liquid Specific Heat (J/kg·K at 25°C) | 1300 | 1210 | 1427 | 4182 |
| Latent Heat of Vaporization (kJ/kg at boiling pt.) | 142 | 112 | 217 | 2257 |
| Typical Single-Phase h (W/m²·K) | 500 - 3,000 | 400 - 2,500 | 1,000 - 5,000 | 5,000 - 15,000 |
| Pool Boiling CHF (W/cm²) | ~18-20 | ~15 | ~30 | ~100 |
| Dielectric Strength (kV/2.5mm) | >40 | >40 | ~14 | Non-dielectric |
| GWP (100-yr) | 530 | 320 | 1430 | 0 |
Analysis of Comparative Data:
-
Single-Phase Heat Transfer: Water is by far the superior single-phase heat transfer fluid due to its high thermal conductivity and specific heat. However, it is electrically conductive and has a limited operating temperature range. Among the dielectric fluids, refrigerants like R-134a offer higher heat transfer coefficients than HFEs, but HFE-347mcc3 still provides effective single-phase cooling for many applications where electrical insulation is required.
-
Two-Phase Heat Transfer: While water has the highest CHF, HFE-347mcc3 exhibits a respectable CHF for a dielectric fluid, making it suitable for high-heat-flux immersion cooling applications.[8] Research has shown that on enhanced surfaces, the heat transfer coefficient of HFE-347mcc3 can be significantly increased, in some cases exceeding the enhancement seen with water on the same surfaces.[8]
-
Overall Application: The choice of fluid is application-specific. For extreme heat fluxes where electrical conductivity is not a concern, water is unmatched. For refrigeration cycles, R-134a has been a standard, though its high GWP is a major drawback. HFE-347mcc3 carves out a critical niche in applications requiring direct, two-phase cooling of electronics and other temperature-sensitive components, offering a balance of good thermal performance, excellent dielectric properties, and a more favorable environmental profile than many alternatives.
Conclusion and Future Outlook
This compound (HFE-347mcc3) is a versatile and effective heat transfer fluid for a wide range of cooling applications, particularly where dielectric properties are essential. Its well-characterized thermophysical properties and predictable heat transfer behavior, as outlined in the provided protocols, allow for the design of robust and efficient thermal management systems. While its intrinsic heat transfer capabilities are lower than those of water, its performance in two-phase systems can be significantly augmented through the use of enhanced surfaces. As the demand for high-performance, direct-contact cooling solutions continues to grow, HFE-347mcc3 and similar hydrofluoroethers will play an increasingly vital role in enabling technological advancement across numerous scientific and industrial fields. Future research will likely focus on optimizing surface geometries to further enhance boiling heat transfer and on the development of HFE-based nanofluids to improve single-phase thermal conductivity.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. store.astm.org [store.astm.org]
- 6. scribd.com [scribd.com]
- 7. HFE7000 [fchartsoftware.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Use of Pentafluoroethyl Methyl Ether in Natural Product Extraction
Introduction: A Modern Solvent for Greener Natural Product Chemistry
The extraction and isolation of bioactive compounds from natural sources is a cornerstone of drug discovery and development. The choice of solvent in these processes is critical, influencing not only the yield and purity of the extracted compounds but also the safety and environmental impact of the entire workflow. Traditional solvents, while effective, often present challenges related to flammability, toxicity, and environmental persistence.
Pentafluoroethyl methyl ether (PFEME), a hydrofluoroether (HFE), is emerging as a compelling alternative, offering a unique combination of properties that align with the principles of green chemistry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PFEME in the extraction of natural products. We will explore the scientific rationale behind its application, provide comparative data, and offer step-by-step methodologies for its effective use.
Physicochemical Properties and Comparative Analysis of PFEME
Understanding the fundamental properties of a solvent is key to its successful application in extraction. PFEME possesses a distinct profile that sets it apart from both traditional and other green solvents.
| Property | This compound (PFEME) | Hexane | Ethyl Acetate | Methanol |
| Molecular Formula | C3H3F5O[1] | C6H14 | C4H8O2 | CH4O |
| Molecular Weight | 150.05 g/mol [1] | 86.18 g/mol | 88.11 g/mol | 32.04 g/mol |
| Boiling Point | 6 °C (@ 738 mm Hg)[2] | ~69 °C | 77.1 °C | 64.7 °C |
| Density | 1.28 g/ml (@ 23 °C)[2] | ~0.659 g/mL | 0.902 g/mL | 0.792 g/mL |
| Flammability | Non-flammable | Highly flammable | Highly flammable | Highly flammable |
| Toxicity | Low toxicity, but can cause skin and eye irritation. May cause drowsiness or dizziness.[2] | Neurotoxin, irritant | Irritant | Toxic |
| Environmental Profile | Zero Ozone Depletion Potential (ODP), but considered a "Forever Chemical" due to persistence.[2] | Volatile Organic Compound (VOC) | Volatile Organic Compound (VOC) | Volatile Organic Compound (VOC) |
Key Advantages of PFEME in Extraction:
-
Enhanced Safety: PFEME is non-flammable, a significant advantage over highly flammable solvents like hexane, diethyl ether, and ethyl acetate.[3] This property reduces the risk of fire and explosion in the laboratory, simplifying handling and storage requirements.[4]
-
Chemical Inertness: Hydrofluoroethers are chemically stable and do not readily form explosive peroxides, a known hazard with ethers like diethyl ether and tetrahydrofuran.[5] This stability allows for a wider range of extraction conditions without solvent degradation.
-
Low Toxicity: PFEME exhibits low toxicity, making it a safer alternative for operators compared to solvents like hexane and methanol.[2]
-
Environmental Considerations: PFEME has a zero Ozone Depletion Potential (ODP).[3] However, it is important to note that it is classified as a per- and polyfluoroalkyl substance (PFAS), also known as a "forever chemical," due to its environmental persistence.[2][6] Therefore, responsible use and disposal are paramount.
Conceptual Framework for PFEME-Based Extraction
The effectiveness of a solvent in extracting a specific natural product is governed by the principle of "like dissolves like." The polarity of the solvent must be well-matched with the polarity of the target compound.
Caption: Inferred positioning of PFEME on the solvent polarity spectrum and its likely solubility for different classes of natural products.
Based on its hydrofluoroether structure, PFEME is expected to be a relatively non-polar solvent, making it a suitable candidate for the extraction of lipophilic and moderately polar natural products.
Application Notes for Specific Classes of Natural Products
Lipids and Terpenes (Non-Polar Compounds)
Scientific Rationale: Lipids and terpenes are predominantly non-polar and are traditionally extracted with solvents like hexane or diethyl ether.[7][8] Due to its non-polar nature, PFEME is an excellent theoretical candidate for the extraction of these compounds. Its non-flammability offers a significant safety advantage over hexane.
Expected Outcomes:
-
Efficient extraction of a broad range of lipids, including fatty acids, glycerolipids, and sterols.
-
Good recovery of volatile and non-volatile terpenes.
-
Reduced risk of thermal degradation of sensitive compounds due to the low boiling point of PFEME, allowing for gentle solvent removal.
Comparative Insight: While hexane is a highly effective and low-cost solvent for lipid extraction, its neurotoxicity and high flammability are significant drawbacks.[9] PFEME provides a much safer alternative with potentially comparable extraction efficiency for many non-polar compounds.
Alkaloids (Variable Polarity)
Scientific Rationale: Alkaloids represent a diverse group of compounds with a wide range of polarities.[10][11] Non-polar alkaloids are often extracted with chloroform or diethyl ether, while more polar alkaloids require alcohols. PFEME is likely to be most effective for the extraction of non-polar to moderately polar free-base alkaloids. Alkaloid salts, being highly polar, are unlikely to be soluble in PFEME.[10]
Expected Outcomes:
-
Selective extraction of less polar alkaloids from a complex plant matrix.
-
Potential for fractionation of alkaloids based on polarity by using PFEME in sequence with more polar solvents.
Comparative Insight: Chloroform, a common solvent for alkaloid extraction, is a suspected carcinogen. PFEME offers a less toxic alternative for the extraction of alkaloids with similar polarity profiles.
Flavonoids and other Phenolic Compounds (Moderately Polar to Polar)
Scientific Rationale: The solubility of flavonoids and other phenolics is highly dependent on their structure, particularly the degree of hydroxylation and glycosylation.[12][13][14][15] Aglycones (without sugar moieties) are less polar and may exhibit some solubility in PFEME, especially when used as a co-solvent with a more polar solvent. Highly glycosylated flavonoids and polar phenolic acids are unlikely to be efficiently extracted by PFEME alone.
Expected Outcomes:
-
Limited extraction of polar flavonoids and phenolic acids.
-
Potential for use in a co-solvent system (e.g., with ethanol or methanol) to modulate the polarity of the extraction solvent and improve the yield of moderately polar phenolics.
-
Possible application in the defatting of plant material prior to the extraction of polar phenolics with more polar solvents.
Comparative Insight: Ethyl acetate is a common solvent for the extraction of moderately polar flavonoids.[16] PFEME could be investigated as a less flammable alternative, potentially in a mixture with a small amount of a more polar co-solvent to enhance its solvating power for these compounds.
Experimental Protocols
The following protocols are intended as a starting point for the use of PFEME in natural product extraction. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature is recommended for each specific application.
Protocol 1: Solid-Liquid Extraction of Lipids from Plant Material using PFEME
This protocol is suitable for the extraction of lipids from dried and powdered plant material (e.g., seeds, leaves).
Materials and Equipment:
-
Dried and finely ground plant material
-
This compound (PFEME)
-
Soxhlet extraction apparatus or an automated solvent extractor
-
Round-bottom flasks
-
Heating mantle
-
Rotary evaporator
-
Glassware (beakers, graduated cylinders)
-
Filter paper or glass wool
-
Analytical balance
References
- 1. ethz.ch [ethz.ch]
- 2. synquestlabs.com [synquestlabs.com]
- 3. solvents.net.au [solvents.net.au]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 7. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Lipids [www2.chemistry.msu.edu]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Alkaloid - Wikipedia [en.wikipedia.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scite.ai [scite.ai]
- 14. mdpi.com [mdpi.com]
- 15. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of tetrahydrofuran and ethyl acetate as extraction solvents for urinary organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentafluoroethyl Methyl Ether
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Pentafluoroethyl methyl ether (CF3CF2OCH3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
I. Core Synthesis Pathway: Williamson Ether Synthesis
The most reliable and widely used method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis.[1][2] This reaction proceeds via an S_N2 mechanism, involving a nucleophilic attack of an alkoxide on an alkyl halide.[1][3]
For this compound, there are two theoretical pathways:
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Route A: Reaction of sodium methoxide with a pentafluoroethyl halide (e.g., CF3CF2I).
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Route B: Reaction of a pentafluoroethoxide with a methylating agent (e.g., CH3I).
Recommendation: Route B is strongly preferred. S_N2 reactions are most efficient with unhindered primary alkyl halides.[3] Methyl iodide is an ideal substrate. Conversely, using a pentafluoroethyl halide (Route A) significantly increases the likelihood of a competing E2 elimination reaction, as the methoxide is a strong base.[1][4]
Therefore, this guide will focus on the methylation of 2,2,3,3,3-Pentafluoro-1-propanol.
Recommended Synthetic Workflow (Route B)
Caption: Recommended two-step synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields can stem from several factors, primarily related to incomplete reactions or the loss of the volatile product.
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Cause A: Incomplete Deprotonation of the Alcohol. The acidity of fluorinated alcohols is higher than their non-fluorinated analogs, but a strong, non-nucleophilic base is still crucial for complete conversion to the alkoxide.
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Troubleshooting:
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Ensure Anhydrous Conditions: Water will quench the base and the alkoxide. Use freshly dried solvents and glassware.
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Choice of Base: Use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH). These react irreversibly to form the alkoxide and hydrogen gas.
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Monitor Deprotonation: The cessation of hydrogen gas evolution is a good indicator that the deprotonation is complete before adding the methylating agent.
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Cause B: Product Volatility. this compound is a low-boiling-point liquid. Significant amounts can be lost during the reaction or workup.
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Troubleshooting:
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Use an Efficient Condenser: During reflux, ensure your condenser is cold enough (a chiller is recommended over tap water) to prevent the escape of product vapors.
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Controlled Distillation: When purifying by distillation, use a fractionating column and carefully monitor the head temperature to avoid co-distilling with lower-boiling impurities or losing product. A process for a similar, volatile fluoroether involved distillation over a packed column.[5]
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-
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Cause C: Suboptimal Reaction Temperature. While heating is often required to drive S_N2 reactions, excessive temperatures can promote side reactions.
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Troubleshooting:
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Gradual Heating: Start the reaction at a lower temperature (e.g., room temperature) and gently heat to reflux only if the reaction is sluggish. The reaction is often exothermic.[5]
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Monitor Progress: Use GC-MS to track the consumption of starting material and the formation of the product to determine the optimal reaction time and temperature.
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Question 2: My final product is contaminated with an alkene. How did this happen and how can I prevent it?
Answer: The presence of an alkene, likely 1,1,2,2-tetrafluoro-1-methoxyethane or similar structures, points to a competing elimination (E2) reaction. This is the primary side reaction in Williamson ether synthesis.[1]
Caption: Competing S_N2 and E2 pathways in Williamson synthesis.
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Mechanism: The alkoxide, acting as a base instead of a nucleophile, abstracts a proton from the carbon adjacent (beta) to the leaving group, leading to the formation of a double bond. While the pentafluoroethyl group lacks beta-protons, elimination can still be induced. This side reaction is more pronounced under the following conditions:
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Sterically Hindered Substrates: Using secondary or tertiary alkyl halides dramatically favors E2.[3]
-
Strong, Bulky Bases: Bases like potassium tert-butoxide are designed to promote elimination.
-
High Temperatures: Increased temperature generally favors elimination over substitution.
-
-
Prevention:
-
Follow the Recommended Route (B): The best way to prevent this is to use a methyl halide as your electrophile and the pentafluoroethoxide as your nucleophile. A methyl group cannot undergo elimination.
-
Control Temperature: Avoid unnecessarily high reaction temperatures.
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Solvent Choice: Polar aprotic solvents like DMF or DMSO can increase the rate of S_N2 reactions.[6]
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Question 3: My post-reaction analysis shows significant unreacted 2,2,3,3,3-Pentafluoro-1-propanol. What went wrong?
Answer: Residual starting alcohol is a clear sign of an incomplete reaction, which can be traced back to several procedural steps.
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Cause A: Insufficient Base. If not enough base (e.g., NaH) is used, a portion of the alcohol will remain unreacted and will not participate in the S_N2 step.
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Solution: Use a slight excess (e.g., 1.1 equivalents) of the hydride base to ensure full conversion to the alkoxide.
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-
Cause B: Insufficient Methylating Agent or Reaction Time. The S_N2 reaction may not have gone to completion.
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Solution:
-
Check Stoichiometry: Ensure at least one full equivalent of the methylating agent is added relative to the alcohol.
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS and continue heating until the starting alcohol is consumed.
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-
-
Cause C: "Wet" Reagents or Solvents. Any moisture present will consume the strong base and the reactive alkoxide, leaving the alcohol unreacted.
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Solution: Always use anhydrous solvents and ensure the alcohol starting material is dry.
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III. Frequently Asked Questions (FAQs)
FAQ 1: Which methylating agent is better: Methyl Iodide (CH3I) or Dimethyl Sulfate ((CH3)2SO4)?
Both are effective methylating agents. Methyl iodide is often preferred in lab-scale synthesis due to its high reactivity and the straightforward formation of a salt byproduct (NaI). Dimethyl sulfate is also highly effective and less expensive but is more toxic and requires careful handling and quenching procedures. For fluorinated alcohols, alkylation with dialkyl sulfates in the presence of a base is a documented method.[7]
| Reagent | Pros | Cons |
| Methyl Iodide | Highly reactive, clean reaction. | More expensive, volatile. |
| Dimethyl Sulfate | Less expensive, high reactivity. | Highly toxic, requires careful quenching. |
FAQ 2: What is the best solvent for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation (Na+) but not the alkoxide nucleophile, increasing its reactivity.[6]
-
Tetrahydrofuran (THF): A good, general-purpose ether solvent.
-
Dimethylformamide (DMF): Often increases reaction rates but can be harder to remove during workup.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.
FAQ 3: How should I purify the final product, this compound?
Purification typically involves a multi-step process to remove unreacted starting materials, byproducts, and the solvent.
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Quenching: Carefully quench the reaction mixture, often with water or a saturated ammonium chloride solution, to destroy any remaining reactive species.[8]
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Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the salt byproduct (e.g., NaI) and any water-soluble solvents like DMF. A wash with a dilute sodium bicarbonate solution can remove any acidic impurities.[5]
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Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Fractional Distillation: Carefully distill the dried organic layer to isolate the pure this compound, taking note of its low boiling point.
FAQ 4: What are the primary safety hazards I should be aware of?
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Strong Bases: Sodium hydride and potassium hydride are highly flammable and react violently with water. Handle them in an inert atmosphere (e.g., under nitrogen or argon).
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Alkylating Agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
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Fluorinated Compounds: While this compound itself has specific handling requirements[9], many fluorinated compounds can release hazardous decomposition products like hydrogen fluoride upon heating.[9]
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Pressure Buildup: The deprotonation step releases hydrogen gas, which is flammable. Ensure the reaction vessel is not sealed and is properly vented.
IV. References
-
Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14, 409. [Source: University of Pennsylvania Press, adapted from Cambridge University Press search result]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
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University of California, Irvine. (n.d.). The Williamson Ether Synthesis. [Source: A general lab procedure document]
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Logvinov, S. (2016, December). Original Method of Synthesis of Pentafluoroethyl Iodide. Fluorine notes. Retrieved from --INVALID-LINK--
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Fluorine notes. (2021, June). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Retrieved from --INVALID-LINK--
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Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. Retrieved from --INVALID-LINK--
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Synquest Labs. (2023). Safety Data Sheet: this compound. Retrieved from --INVALID-LINK--
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Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them. Retrieved from --INVALID-LINK--
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Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 382. Retrieved from --INVALID-LINK--
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Brainly. (2023). Sodium methoxide is a strong base and nucleophile. Retrieved from --INVALID-LINK--
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. brainly.com [brainly.com]
- 5. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. synquestlabs.com [synquestlabs.com]
Technical Support Center: Purification of Pentafluoroethyl Methyl Ether
Welcome to the technical support center for the purification of Pentafluoroethyl methyl ether (CF₃CF₂OCH₃). This guide is designed for researchers, scientists, and drug development professionals who are working with this low-boiling-point fluorinated ether. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.
Understanding the Challenge: Properties of this compound
This compound is a volatile compound with a boiling point of approximately 6°C.[1] This low boiling point presents unique challenges for purification, primarily centered around efficient condensation and minimizing loss of material. Additionally, like many fluorinated compounds, it has the potential to form azeotropes with common synthesis impurities, which can complicate purification by simple distillation.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₃F₅O | [2] |
| Molecular Weight | 150.05 g/mol | [2] |
| Boiling Point | 6°C | [1] |
| Appearance | Colorless gas or liquid | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. Common synthesis methods for fluorinated ethers may involve the reaction of a fluorinated alcohol with a methylating agent. Therefore, potential impurities include:
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Unreacted Starting Materials: Such as 2,2,3,3,3-pentafluoropropan-1-ol and a methylating agent (e.g., dimethyl sulfate, methyl iodide).
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Reaction Byproducts: Salts formed during the reaction (e.g., sodium iodide if using methyl iodide and sodium hydride).
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Residual Solvents: Solvents used in the synthesis, such as tetrahydrofuran (THF), diethyl ether, or acetonitrile.
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Water: Introduced during the workup or from atmospheric moisture.
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Decomposition Products: Although generally stable, prolonged heating or exposure to strong acids or bases could lead to decomposition.
Q2: I'm losing a significant amount of my product during rotary evaporation. How can I prevent this?
A2: Due to its high volatility, removing a higher-boiling solvent from this compound by rotary evaporation is challenging. The low boiling point of the product means it will likely co-evaporate with the solvent.
Troubleshooting Steps:
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Use a Low-Temperature Bath: If you must use a rotary evaporator, use a cryo-cooled bath (e.g., dry ice/acetone or a circulating chiller) set to a temperature well below the boiling point of your product (e.g., -20°C to -78.5°C).
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Efficient Condensation: Ensure your condenser is extremely cold. A standard water condenser will be ineffective. Use a condenser with a large surface area and a very cold coolant.
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Alternative Solvent Removal: Consider alternative methods for solvent removal that do not involve high vacuum or elevated temperatures, such as fractional distillation if the solvent has a significantly higher boiling point.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for purity assessment:
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Gas Chromatography-Mass Spectrometry (GC-MS): GC is an excellent method for separating volatile compounds and assessing purity. The mass spectrum will confirm the identity of your product and help identify any impurities. The fragmentation pattern of ethers in MS is characterized by cleavage of the C-O bond and the bond alpha to the oxygen.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will show a characteristic singlet for the methyl group. The absence of other peaks is a good indicator of purity.
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¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. You should expect two distinct signals for the -CF₃ and -CF₂- groups. The chemical shifts and coupling patterns are unique to the molecule and can reveal the presence of fluorinated impurities.[3]
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Troubleshooting Purification by Fractional Distillation
Fractional distillation is the primary method for purifying this compound. However, its low boiling point requires a specialized setup and careful execution.
dot
Caption: Workflow for low-temperature fractional distillation.
Common Problems and Solutions in Fractional Distillation:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate is collected despite the pot boiling. | - Inefficient insulation of the distillation column.- Condenser is too warm.- Leaks in the system. | - Insulate the fractionating column and distillation head with glass wool or aluminum foil.- Use a high-efficiency condenser (e.g., a Dewar condenser with dry ice/acetone slurry).- Check all joints for a secure seal. Use appropriate grease if necessary, but be mindful of potential contamination. |
| The temperature at the distillation head fluctuates or is too low. | - The thermometer bulb is positioned incorrectly.- Distillation rate is too fast. | - Position the top of the thermometer bulb even with the bottom of the side arm of the distillation head.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation is crucial for good separation. |
| The purity of the collected fractions is poor. | - Distillation rate is too high.- Inadequate fractionating column.- Presence of an azeotrope. | - Decrease the heating to ensure a slow and steady distillation rate.- Use a longer fractionating column or one with a higher number of theoretical plates.- If an azeotrope is suspected, simple fractional distillation may not be sufficient. Consider extractive distillation. |
Advanced Purification: Extractive Distillation for Azeotropes
dot
Caption: Conceptual workflow of extractive distillation.
How Extractive Distillation Works:
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Select an Entrainer: A high-boiling point solvent (the "entrainer") is chosen that has different affinities for the components of the azeotrope. This alters their relative volatilities.
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Introduce the Entrainer: The entrainer is continuously fed into the distillation column at a point above the feed entry of the crude mixture.
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Separation: The entrainer interacts with the components, breaking the azeotrope. The more volatile component (ideally your purified this compound) will distill overhead.
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Recovery: The less volatile component (the impurity) and the entrainer are collected from the bottom of the column. The entrainer can then be separated from the impurity in a second distillation column and recycled.
Choosing an Entrainer:
The selection of an appropriate entrainer is critical and often requires experimental screening. The ideal entrainer should:
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Have a significantly higher boiling point than all components of the mixture.
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Not form an azeotrope with any of the components.
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Be chemically inert under the distillation conditions.
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Be easily separable from the component it exits the column with.
Safety First: Handling this compound
This compound is a gas at room temperature and is typically supplied as a liquefied gas under pressure.[1][4] It is crucial to handle this compound with appropriate safety precautions.
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Ventilation: Always work in a well-ventilated fume hood.[4]
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Personal Protective Equipment (PPE): Wear safety goggles, cryogenic gloves, and a lab coat.[4]
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Pressure Safety: Be aware that it is a gas under pressure and may explode if heated.[1][4]
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Cold Burns: Direct contact with the liquid can cause frostbite.[1][4]
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Storage: Store in a cool, well-ventilated area away from heat and direct sunlight.[4]
References
Technical Support Center: Optimizing Reaction Conditions in Pentafluoroethyl Methyl Ether
Welcome to the Technical Support Center for optimizing chemical reactions in Pentafluoroethyl methyl ether (PFE). This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated solvent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments. Our focus is on providing practical, experience-driven insights to navigate the challenges and unlock the full potential of PFE in your synthetic endeavors.
Introduction to this compound (PFE) as a Specialty Solvent
This compound (CF₃CF₂OCH₃), also known as HFE-245mc, is a hydrofluoroether that has gained attention as a specialty solvent in organic synthesis.[1][2] Its distinct physical and chemical properties, such as a low boiling point (6 °C), low viscosity, and immiscibility with water, make it an interesting alternative to traditional ethereal solvents in specific applications.[3][4] The high fluorine content imparts unique characteristics, including altered solubility profiles and potential for orthogonal solvent extraction, which can be advantageous in complex multi-step syntheses and purifications.[5]
However, working with a low-boiling-point, gaseous solvent like PFE presents unique challenges that require careful consideration of reaction setup and conditions. This guide will address these challenges head-on, providing you with the necessary information to optimize your reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific questions and problems you may encounter when using this compound as a solvent.
Reaction Kinetics and Low Yields
Question: My reaction is sluggish or giving low yields in PFE compared to other ethereal solvents like THF or diethyl ether. What are the likely causes and how can I improve the outcome?
Answer:
Low reaction rates and yields in PFE can often be attributed to a combination of factors related to its unique physical properties and solvation characteristics.
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Low Boiling Point and Reaction Temperature: PFE has a very low boiling point of 6°C.[4] This severely restricts the reaction temperature to ambient or sub-ambient conditions when working at atmospheric pressure. Many organic reactions require elevated temperatures to achieve reasonable rates.
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Troubleshooting:
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Pressurized Reaction Systems: To conduct reactions at higher temperatures, a sealed pressure-rated reactor is necessary. This will allow you to heat the reaction mixture above the boiling point of PFE, significantly increasing the reaction rate.[3] Always ensure your equipment is rated for the intended pressure and temperature and take all necessary safety precautions.
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Catalyst Selection: Screen for catalysts that exhibit high activity at low temperatures. For instance, in cross-coupling reactions, highly active phosphine ligands or N-heterocyclic carbene (NHC) ligands might be necessary to achieve good conversion at or below room temperature.[6]
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Reaction Concentration: Increasing the concentration of your reactants can sometimes accelerate the reaction rate. However, be mindful of potential solubility issues.
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Solubility of Reagents and Intermediates: While PFE is a good solvent for many fluorinated compounds, the solubility of common organic reagents, catalysts, and polar intermediates can be limited.[5] Poor solubility can lead to a heterogeneous reaction mixture and reduced reaction rates.
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Troubleshooting:
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Solubility Testing: Before running a large-scale reaction, perform small-scale solubility tests of all your starting materials and catalysts in PFE at the intended reaction temperature.
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Co-solvents: If solubility is an issue, consider using a co-solvent. A small amount of a more polar solvent like THF or 1,4-dioxane can significantly improve the solubility of your reagents without drastically altering the overall properties of the solvent system. However, be aware that the co-solvent may affect the reaction outcome and work-up.[7]
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Phase-Transfer Catalysis: For reactions involving ionic species with low solubility in PFE, a phase-transfer catalyst can be employed to facilitate the transport of the reactive species into the organic phase.
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Solvent Polarity and Solvation Effects: PFE is a relatively non-polar solvent. The polarity of the solvent can significantly influence the stability of charged intermediates and transition states.[8] Reactions that proceed through highly polar or charged intermediates may be disfavored in PFE compared to more polar solvents like THF.
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Troubleshooting:
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Mechanistic Consideration: Analyze the mechanism of your reaction. If it involves the formation of highly charged species, PFE may not be the optimal solvent.
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Solvent Screening: If possible, screen a range of solvents with varying polarities to understand the solvent's effect on your reaction. This can provide valuable insights into the nature of the transition state.
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Catalyst Performance and Deactivation
Question: I am observing catalyst deactivation or poor performance in my cross-coupling reaction using PFE. Why might this be happening?
Answer:
Catalyst performance in any solvent is a delicate balance of solubility, stability, and reactivity. In PFE, specific challenges can arise:
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Catalyst Solubility: As mentioned, many common transition metal catalysts and ligands may have limited solubility in PFE. A heterogeneous catalyst slurry can lead to inconsistent results and apparent low activity.
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Troubleshooting:
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Ligand Modification: Consider using ligands with fluorous tags or long alkyl chains to improve solubility in fluorinated solvents.
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Pre-catalyst vs. Active Catalyst: Ensure that your pre-catalyst is effectively converted to the active catalytic species under your reaction conditions in PFE.
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Catalyst Stability: While PFE is generally considered inert, its interaction with the catalyst should not be overlooked.[9] The low polarity of PFE may not effectively stabilize certain catalytic species, potentially leading to decomposition or aggregation.
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Troubleshooting:
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Ligand Choice: Employ bulky, electron-rich ligands that can better stabilize the metal center and prevent catalyst aggregation.
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Inert Atmosphere: As with most sensitive catalytic reactions, ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
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-
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Mass Transfer Limitations: In a heterogeneous reaction mixture (due to poor catalyst or substrate solubility), the reaction rate can be limited by the diffusion of reactants to the catalyst surface.
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Troubleshooting:
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Vigorous Stirring: Ensure efficient stirring to maximize the contact between the reactants and the catalyst.
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Homogenization: Explore the use of co-solvents to create a homogeneous reaction mixture.
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Work-up and Product Isolation
Question: The work-up of my reaction in PFE is proving difficult. How can I efficiently isolate my product?
Answer:
The low boiling point and immiscibility with water of PFE present both opportunities and challenges for reaction work-up.[3][10]
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Evaporation of Solvent: Due to its low boiling point (6 °C), PFE can be easily removed by evaporation at or slightly above room temperature.[4]
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Protocol:
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After the reaction is complete, carefully vent any excess pressure if the reaction was conducted in a sealed vessel.
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Allow the PFE to evaporate in a well-ventilated fume hood. Gentle warming with a water bath (not exceeding 30-40°C) can expedite the process. Caution: PFE is a gas at room temperature; ensure adequate ventilation to avoid inhalation.[3]
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Once the solvent is removed, the crude product can be redissolved in a more conventional solvent (e.g., ethyl acetate, dichloromethane) for further purification.
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-
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Liquid-Liquid Extraction: PFE's immiscibility with water makes it an excellent solvent for liquid-liquid extractions to remove aqueous-soluble impurities.[10]
-
Protocol:
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If the reaction was run at low temperature where PFE is a liquid, the reaction mixture can be directly transferred to a separatory funnel.
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Add an aqueous wash solution (e.g., water, brine, or a dilute acid/base solution) to the separatory funnel.[11]
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Shake the funnel to mix the layers. Due to the density of PFE (approximately 1.28 g/mL), it will likely be the bottom layer.[4]
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Separate the layers. The organic layer containing your product can then be dried and the solvent evaporated.
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Troubleshooting Emulsions: If an emulsion forms, adding a small amount of brine can help to break it.[12]
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Solvent Recovery and Recycling: The high cost and environmental considerations of fluorinated solvents make recovery and recycling an important aspect of their use.[3]
-
Protocol:
-
During evaporation, the PFE vapor can be condensed using a cold trap (e.g., a condenser with a dry ice/acetone bath) and collected for reuse.
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The purity of the recovered solvent should be checked (e.g., by GC) before reuse to ensure no reactive impurities are carried over.
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Handling and Safety Considerations
Question: What are the key safety precautions I need to take when working with this compound?
Answer:
As with any chemical, it is crucial to consult the Safety Data Sheet (SDS) before use.[3][9] Key safety considerations for PFE include:
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Gaseous Nature: PFE is a gas at standard temperature and pressure.[3]
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Handling: Always handle PFE in a well-ventilated fume hood.[3] Avoid breathing the vapors.[3]
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Storage: PFE is supplied as a liquefied gas under pressure. Store cylinders in a cool, dry, well-ventilated area, away from heat and direct sunlight.[3] Do not expose the container to temperatures exceeding 50 °C.[3]
-
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Health Hazards: PFE can cause skin and serious eye irritation.[3] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
-
Pressurized Systems: When conducting reactions above its boiling point, PFE will generate significant pressure.
-
Equipment: Use only pressure-rated glassware and reactors. Ensure all connections are secure and leak-proof. A pressure relief valve is a critical safety feature.
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Monitoring: Continuously monitor the pressure and temperature of the reaction.
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Visualizing Experimental Workflows
To aid in understanding the decision-making process and experimental procedures, the following diagrams are provided.
Caption: Troubleshooting workflow for low yield in PFE.
Caption: Decision tree for reaction work-up in PFE.
Data Summary Tables
| Property | This compound (PFE) | Tetrahydrofuran (THF) | Diethyl Ether |
| CAS Number | 22410-44-2[1] | 109-99-9 | 60-29-7 |
| Molecular Formula | C₃H₃F₅O[1] | C₄H₈O | C₄H₁₀O |
| Molecular Weight | 150.05 g/mol [1] | 72.11 g/mol | 74.12 g/mol |
| Boiling Point | 6 °C[4] | 66 °C | 34.6 °C |
| Density | ~1.28 g/mL[4] | ~0.889 g/mL | ~0.713 g/mL |
| Water Solubility | Immiscible | Miscible | Slightly Soluble |
Conclusion
This compound is a specialty solvent with a unique set of properties that can be advantageous in specific synthetic applications, particularly those requiring low temperatures, facile solvent removal, or orthogonal extraction capabilities. While its low boiling point and distinct solubility profile present challenges, these can be effectively managed through careful reaction design, the use of appropriate equipment, and the optimization strategies outlined in this guide. By understanding the nuances of working with PFE, researchers can expand their solvent toolkit and potentially develop more efficient and selective chemical processes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. The Baeyer–Villiger reaction: solvent effects on reaction mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. synquestlabs.com [synquestlabs.com]
- 10. A new solvent for green chemistry [manufacturingchemist.com]
- 11. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability issues of Pentafluoroethyl methyl ether under acidic/basic conditions
Welcome to the technical support guide for Pentafluoroethyl Methyl Ether (PFEME), also known as HFE-245mc. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this hydrofluoroether (HFE) in various chemical environments. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound (PFEME)?
This compound is a chemically stable compound under normal conditions of use and storage.[1] Its high degree of fluorination lends it considerable inertness compared to traditional hydrocarbon ethers. However, its stability is not absolute. The molecule's reactivity is centered on the ether linkage (-O-), which can be susceptible to attack under specific, aggressive chemical conditions.
Key Stability Parameters:
-
Thermal Stability: Stable at normal handling temperatures. Thermal decomposition, which can occur at high temperatures (e.g., in a fire), may generate hazardous products like hydrogen fluoride and carbon oxides.[1]
-
Oxidative Stability: Generally resistant to oxidation. However, it is listed as incompatible with strong oxidizing agents.[1]
-
pH Stability: While relatively stable across a range of pH values, its limits can be exceeded by strong acids and strong bases, which are considered incompatible materials.[1]
Q2: Is PFEME stable in the presence of strong acids? What is the mechanism of degradation?
Ethers are generally susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[2][3][4] While PFEME is more robust than its non-fluorinated counterparts, it is not entirely immune to this reaction. The primary mechanism is an acid-catalyzed nucleophilic substitution.
Mechanism of Acidic Cleavage (SN2 Pathway): The reaction proceeds via a two-step SN2 mechanism:
-
Protonation: The ether oxygen acts as a Lewis base, getting protonated by the strong acid. This converts the methoxy group into a good leaving group (methanol).
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the least sterically hindered carbon adjacent to the ether oxygen—in this case, the methyl carbon.[3][5] This displaces the leaving group and cleaves the C-O bond.
The electron-withdrawing nature of the pentafluoroethyl group reduces the basicity of the ether oxygen, making the initial protonation step more difficult compared to hydrocarbon ethers. Consequently, more forcing conditions (higher temperatures, stronger acids) are often required for significant degradation to occur.
References
Identification of common impurities in Pentafluoroethyl methyl ether
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Pentafluoroethyl methyl ether (CF₃CF₂OCH₃). This guide is designed to assist you in identifying and troubleshooting common impurities that may be encountered during your experiments. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in my this compound sample?
Impurities in this compound can generally be categorized into two main classes: synthesis-related impurities and degradation products.
-
Synthesis-Related Impurities: The most common industrial synthesis route for ethers is the Williamson ether synthesis.[1] In the context of this compound, this would likely involve the reaction of a pentafluoroethyl halide or sulfonate with sodium methoxide. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual sodium methoxide or the pentafluoroethylating agent.
-
Side-Reaction Products: The Williamson ether synthesis is an S_N2 reaction that competes with E2 elimination, especially with strong bases like sodium methoxide.[2][3] This can lead to the formation of elimination byproducts such as tetrafluoroethylene.
-
-
Degradation Products: Hydrofluoroethers (HFEs) are generally stable, but they can degrade under certain conditions.[4] For instance, the presence of Lewis acids can promote degradation, leading to the formation of acidic impurities like hydrogen fluoride (HF).[5] Thermal stress or improper storage can also contribute to the formation of various degradation byproducts.
Q2: How can I detect these impurities in my sample?
The primary analytical techniques for identifying and quantifying volatile fluorinated organic compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹⁹F NMR).[6][7]
-
GC-MS is highly effective for separating volatile impurities and providing tentative identification based on their mass spectra.
-
NMR spectroscopy , particularly quantitative NMR (qNMR), is a powerful tool for both structural elucidation and precise quantification of the main component and its impurities without the need for identical reference standards for each impurity.[8][9] ¹⁹F NMR is especially useful due to the large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus, which minimizes signal overlap.[10]
Troubleshooting Guide: Impurity Identification Workflow
This section provides a systematic approach to identifying unknown peaks in your analysis of this compound.
Diagram: General Workflow for Impurity Identification
Caption: A flowchart illustrating the systematic process for identifying and quantifying impurities in this compound.
GC-MS Troubleshooting for Impurity Analysis
Q3: I see an unexpected peak in my GC-MS chromatogram. How do I identify it?
An unexpected peak could be a synthesis byproduct, a degradation product, or a contaminant from your experimental setup.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Due to the high volatility of this compound, direct liquid injection of a diluted sample is often appropriate.
-
Dilute your sample in a high-purity, volatile solvent in which both the ether and potential impurities are soluble. A good starting point is a 1:1000 dilution in ethyl acetate or a similar solvent.
-
-
GC-MS Parameters (starting point):
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless, 200 °C, Split ratio 30:1 | Prevents column overload and ensures rapid volatilization.[11] |
| Column | Low-polarity column (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of volatile organic compounds. |
| Carrier Gas | Helium, constant flow, 1.0 mL/min | Inert carrier gas, standard for GC-MS. |
| Oven Program | 40 °C (hold 4 min), ramp to 200 °C at 60 °C/min, hold for 5 min | An initial low temperature helps to focus volatile analytes at the head of the column. A rapid ramp is suitable for screening a range of volatile impurities.[11] |
| MS Detector | Electron Ionization (EI), 70 eV | Standard ionization energy for generating reproducible mass spectra for library matching. |
| Mass Range | 40-300 m/z | Covers the expected mass range of this compound and its likely impurities. |
-
Data Analysis:
-
Library Search: Compare the mass spectrum of the unknown peak against a commercial mass spectral library (e.g., NIST). Pay close attention to the match factor and the fragmentation pattern.
-
Manual Interpretation: If no library match is found, analyze the fragmentation pattern. Look for characteristic fragments. For example, a loss of CF₃ (m/z 69) or C₂F₅ (m/z 119) would be indicative of a fluorinated compound.
-
Consider Retention Time: The elution order on a non-polar column is generally related to boiling point. Lower boiling point impurities will elute earlier.
-
Troubleshooting Common GC-MS Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the injector liner or column; improper column installation. | Use a fresh, deactivated liner. Trim 10-20 cm from the front of the column. Ensure the column is cut cleanly and installed at the correct depth.[2][12] |
| Broad Peaks | Injection volume too large; injector temperature too low; incorrect gas flow. | Decrease injection volume. Increase injector temperature. Verify carrier gas flow rate.[13][14] |
| Ghost Peaks | Carryover from previous injections; contaminated syringe or solvent. | Run a solvent blank. Replace the syringe septum. Use fresh, high-purity solvent.[13] |
NMR Spectroscopy for Impurity Identification and Quantification
Q4: How can I use NMR to confirm the identity and quantity of an impurity?
NMR, especially ¹⁹F qNMR, is a powerful tool for this purpose.
Diagram: Logic for NMR-based Impurity Analysis
Caption: Logical flow for identifying and quantifying impurities using NMR spectroscopy.
Step-by-Step Protocol for Quantitative ¹⁹F NMR (qNMR):
-
Sample Preparation:
-
Accurately weigh a known amount of your this compound sample into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard. The standard should have a high purity, be chemically inert, and have a ¹⁹F signal that does not overlap with your sample's signals.[9] Trifluoroacetic acid (TFA) is a common choice.
-
Add a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) to dissolve both the sample and the internal standard.
-
-
¹⁹F NMR Acquisition Parameters:
-
These parameters are crucial for accurate quantification.
-
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Provides maximum signal-to-noise and minimizes off-resonance effects. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing nucleus | Ensures complete relaxation of all nuclei for accurate integration. A delay of 20-60 seconds is often a good starting point.[9] |
| Number of Scans | Sufficient for a signal-to-noise ratio > 250:1 for the smallest peak of interest | High signal-to-noise is critical for accurate integration. |
| Proton Decoupling | On | Simplifies the ¹⁹F spectrum by removing ¹H-¹⁹F coupling, resulting in singlets for easier integration. |
-
Data Analysis and Quantification:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the internal standard and the unknown impurity.
-
Calculate the purity or concentration of the impurity using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Troubleshooting Common NMR Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Signal-to-Noise | Insufficient sample concentration; too few scans. | Increase sample concentration or the number of scans. |
| Inaccurate Integration | Incomplete relaxation; poor phasing or baseline correction. | Increase the relaxation delay (D1). Carefully re-process the spectrum. |
| Signal Overlap | Unsuitable internal standard or solvent. | Choose an internal standard with a chemical shift far from the analyte signals. Try a different deuterated solvent to induce chemical shift changes. |
By following these guidelines, you will be well-equipped to identify and quantify common impurities in your this compound samples, ensuring the integrity and reliability of your research.
References
- 1. A Comparative Biodegradation Study to Assess the Ultimate Fate of Novel Highly Functionalized Hydrofluoroether Alcohols in Wastewater Treatment Plant Microcosms and Surface Waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. apsf.org [apsf.org]
- 5. worldsiva.org [worldsiva.org]
- 6. Stability study and development of the validated infrared spectrometric method for quantitative analysis of sevoflurane compared with the gas chromatographic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. GC Tip - Peak Shape Problems | Phenomenex [discover.phenomenex.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Drying Pentafluoroethyl Methyl Ether for High-Purity Applications
Welcome to the technical support center for handling and purifying Pentafluoroethyl Methyl Ether (PFEME). This guide is designed for researchers, scientists, and drug development professionals who require exacting standards of solvent purity in their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges of removing water from this unique fluorinated ether. Our focus is on not just how to dry PFEME, but why certain methods are chosen over others, grounding our recommendations in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from this compound?
Water is a common contaminant in many organic solvents, including PFEME. Its presence, even in trace amounts, can have significant detrimental effects on a wide range of chemical reactions. For instance, water can:
-
Decompose water-sensitive reagents: Organometallic reagents (e.g., Grignard reagents, organolithiums) and certain catalysts are highly reactive with water, leading to their deactivation and failure of the reaction.
-
Inhibit or alter reaction pathways: Water can act as a competing nucleophile or base, leading to unwanted side products and reduced yields of the desired compound.
-
Affect product purity: The presence of water can complicate product isolation and purification steps.
Given the specialized and often sensitive nature of reactions where fluorinated solvents like PFEME are employed, ensuring an anhydrous environment is paramount for experimental success and reproducibility.
Q2: What is the approximate water content in "as-received" this compound?
Hydrofluoroethers (HFEs) like PFEME are known for their low miscibility with water.[1][2] While the exact water content can vary between manufacturers and batches, the solubility of water in some HFEs is specified to be less than 0.05 g per 100 g of the ether.[2] This inherent hydrophobicity means that PFEME will typically have a low water content to begin with, but for many applications, this level of moisture is still too high and requires further reduction.
Q3: Can I use a standard ether drying technique for this compound?
While many principles of solvent drying are universal, the unique properties of fluorinated ethers necessitate a careful selection of drying agents and methods. The high electronegativity of the fluorine atoms in PFEME can influence its chemical stability and interactions with desiccants. Therefore, while some standard techniques are applicable, they must be employed with an understanding of these potential differences. This guide will walk you through the most effective and safest methods for drying PFEME.
Troubleshooting Guide: Selecting and Implementing a Drying Technique
Choosing the right drying method depends on the required level of dryness, the volume of solvent to be dried, and the available laboratory equipment. Below, we detail the most common and effective techniques, along with their underlying principles and step-by-step protocols.
Method 1: Drying with Molecular Sieves
Scientific Principle: Molecular sieves are crystalline aluminosilicates with a precise and uniform pore structure.[3] For drying solvents, 3Å molecular sieves are ideal as the pore size is large enough to admit small molecules like water, but too small to adsorb the larger solvent molecules.[3] This selective adsorption makes them a highly efficient and clean method for removing water to very low levels.[4]
When to Use This Method: This is the recommended method for routine drying of PFEME to achieve low parts-per-million (ppm) levels of water. It is safe, efficient, and does not require distillation.
Troubleshooting and Key Considerations:
-
Activation is crucial: Molecular sieves must be activated before use to remove any adsorbed water. Inactivated sieves will not be effective.
-
Dust can be an issue: Use beaded sieves rather than powdered ones to minimize the introduction of fine particulates into your solvent.
-
Sufficient contact time: While efficient, the drying process is not instantaneous. Allowing the solvent to stand over the sieves for an adequate period is necessary to achieve maximum dryness.
Experimental Protocol: Drying PFEME with 3Å Molecular Sieves
-
Activation of Molecular Sieves:
-
Place the required amount of 3Å molecular sieves in a flask.
-
Heat the sieves to 200-300°C under a vacuum or a stream of inert gas (nitrogen or argon) for at least 4 hours.[5]
-
Allow the sieves to cool to room temperature under a dry, inert atmosphere.
-
-
Drying Procedure:
-
To a clean, dry flask, add the activated molecular sieves (approximately 10-20% of the solvent volume).
-
Add the this compound to the flask.
-
Seal the flask and allow it to stand for at least 24 hours, with occasional gentle swirling.
-
For optimal dryness, the solvent can be stored over the activated sieves. When needed, the dry solvent can be decanted or cannulated from the flask.
-
Method 2: Drying with Activated Alumina
Scientific Principle: Activated alumina is a highly porous form of aluminum oxide with a high surface area.[6][7][8][9] It is an effective adsorbent for water and can be used to dry a variety of solvents.[4]
When to Use This Method: Activated alumina is a good alternative to molecular sieves and is particularly useful in packed columns for continuous drying of a solvent stream.
Troubleshooting and Key Considerations:
-
Regeneration is key: Similar to molecular sieves, activated alumina must be regenerated before use to ensure its drying capacity.
-
Potential for chemical interaction: While generally inert, the slightly acidic or basic nature of some grades of alumina could potentially interact with sensitive solutes. For most applications with PFEME, neutral alumina is recommended.
Experimental Protocol: Drying PFEME with Activated Alumina
-
Regeneration of Activated Alumina:
-
Drying Procedure:
-
Add the regenerated activated alumina to the flask containing PFEME (approximately 10-20% by volume).
-
Allow the mixture to stand for at least 24 hours.
-
Decant the dry solvent as needed.
-
Method 3: Distillation from a Suitable Desiccant
When to Use This Method: When extremely dry solvent is required for highly sensitive applications, distillation from a powerful drying agent like phosphorus pentoxide or calcium hydride is often employed.
Mandatory Visualization:
Caption: Workflow for distillation-based drying of this compound.
Option 3a: Distillation from Phosphorus Pentoxide (P₂O₅)
Scientific Principle: Phosphorus pentoxide is a highly effective, albeit aggressive, dehydrating agent.[11][12][13] It reacts with water to form phosphoric acid.[12]
Caution: P₂O₅ is corrosive and reacts violently with water.[11][13] Handle with extreme care in a fume hood. Its tendency to form a viscous layer of phosphoric acid can sometimes coat the solid and reduce its drying efficiency over time.[12]
Experimental Protocol:
-
Place the this compound in a dry distillation flask.
-
Carefully add phosphorus pentoxide (approximately 5-10 g per liter of solvent).
-
Reflux the mixture for several hours under an inert atmosphere.
-
Distill the dry ether into a clean, dry receiving flask, ensuring that no P₂O₅ is carried over.
Option 3b: Distillation from Calcium Hydride (CaH₂)
Scientific Principle: Calcium hydride is a relatively mild desiccant that reacts with water to produce calcium hydroxide and hydrogen gas.[14][15] It is a safer alternative to more reactive agents like sodium metal.
Caution: The reaction of CaH₂ with water produces flammable hydrogen gas. The distillation should be performed in a well-ventilated fume hood, away from ignition sources. Calcium hydride's drying action can be slow due to its insolubility in organic solvents.
Experimental Protocol:
-
To a dry distillation flask, add calcium hydride (approximately 10-20 g per liter).
-
Add the this compound.
-
Reflux the mixture for several hours under an inert atmosphere until the evolution of hydrogen gas ceases.
-
Distill the solvent into a dry receiving flask.
Verification of Solvent Dryness
To ensure that the drying process has been effective, it is essential to quantify the residual water content.
Karl Fischer Titration
Scientific Principle: Karl Fischer titration is the gold standard for determining water content in solvents.[16][17][18][19] It is a highly sensitive and specific method that can accurately measure water content down to the ppm level.[17] The titration is based on a chemical reaction between iodine, sulfur dioxide, a base, and water.[18]
Procedure Outline:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Inject a known volume or weight of the dried this compound into the titration cell.
-
The instrument will automatically titrate the sample and calculate the water content.
Data Presentation:
| Drying Method | Typical Achievable Water Content | Safety Considerations | Ease of Use |
| 3Å Molecular Sieves | < 10 ppm | Low | High |
| Activated Alumina | < 20 ppm | Low | High |
| Distillation from P₂O₅ | < 5 ppm | High (Corrosive) | Moderate |
| Distillation from CaH₂ | < 10 ppm | Moderate (Flammable H₂) | Moderate |
Logical Relationships in Method Selection
The choice of drying technique is a balance between the desired level of dryness, safety, and practicality. The following diagram illustrates a decision-making workflow.
Caption: Decision-making workflow for selecting a drying method for this compound.
References
- 1. ecolink.com [ecolink.com]
- 2. HFE Solvents - Solexir [solexir.com]
- 3. pflaumer.com [pflaumer.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. redriver.team [redriver.team]
- 6. How to regenerate Activated Alumina ? - ShenZhen Chem Enviro Technology Co.,Ltd. [chemenviro.com]
- 7. Activated Alumina regeneration and attention-OIM Chemical [oimchem.com]
- 8. jalonzeolite.com [jalonzeolite.com]
- 9. How to Regenerate Activated Alumina [yamtop.com]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Calcium Hydride Catalysts for Olefin Hydrofunctionalization: Ring‐Size Effect of Macrocyclic Ligands on Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Hydride Cation [CaH]+ Stabilized by an NNNN-type Macrocyclic Ligand: A Selective Catalyst for Olefin Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
- 17. mt.com [mt.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
Troubleshooting phase separation when using Pentafluoroethyl methyl ether
Welcome to the Technical Support Center for Pentafluoroethyl Methyl Ether (PFEME). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the use of this versatile fluorinated solvent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments, with a specific focus on resolving phase separation issues.
Troubleshooting Guide: Phase Separation When Using this compound
Phase separation, or the formation of distinct liquid layers, can be an unexpected hurdle in experimental work. When using this compound (PFEME), a hydrofluoroether (HFE), its unique solubility characteristics are often at the root of this phenomenon. HFEs are known for their low miscibility with many common organic solvents and water.[1] This guide provides a question-and-answer format to diagnose and resolve specific phase separation scenarios.
Question 1: I mixed my reaction crude, which is dissolved in PFEME, with an aqueous solution for workup, and I am not seeing a clean separation. What should I do?
Answer:
This is a common scenario, as PFEME is largely immiscible with water. The lack of a clean interface could be due to the formation of an emulsion, especially if your reaction mixture contains surfactants or other amphiphilic molecules.
Underlying Cause: The principle of "like dissolves like" governs miscibility.[2][3] PFEME, being a highly fluorinated ether, has low polarity and weak intermolecular forces, making it immiscible with polar solvents like water. Emulsions form when there is enough energy input (e.g., vigorous shaking) to create fine droplets of one phase within the other, and these droplets are stabilized by surfactant-like molecules at the interface.
Troubleshooting Protocol:
-
Allow for Settling: First, let the mixture stand undisturbed for a longer period. Sometimes, gravity is sufficient to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to minimize emulsion formation.
-
Addition of Brine: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the dissolved organic components.
-
Temperature Modification: Gently warming or cooling the mixture can alter the viscosities and interfacial tension, potentially leading to phase separation.
-
Filtration: In persistent cases, passing the mixture through a bed of celite or a phase separator paper can help to coalesce the dispersed droplets.
Question 2: I am trying to use PFEME as a co-solvent with another organic solvent, and I am observing two distinct layers. Why is this happening and how can I create a homogeneous solution?
Answer:
The formation of two organic layers indicates that PFEME is immiscible with your chosen co-solvent under the current conditions. The miscibility of fluorinated ethers is highly dependent on the degree of fluorination and the nature of the other solvent.[4]
Underlying Cause: Highly fluorinated compounds, like PFEME, exhibit "fluorous" properties, meaning they tend to be immiscible with many hydrocarbon-based organic solvents.[5] This is due to the weak van der Waals interactions between the fluorinated chains and the hydrocarbon or polar parts of other organic molecules.
Troubleshooting Protocol:
-
Consult a Miscibility Chart: While specific data for PFEME is limited, general solvent miscibility charts can provide a starting point. A table summarizing expected miscibility is provided below.
-
Solvent Selection: Choose a co-solvent that has some fluorine content or is known to be more compatible with fluorinated compounds. For example, other fluorinated solvents or some polar aprotic solvents might show better miscibility.
-
Use of a "Phasing Agent": A third solvent, in a small amount, can sometimes act as a bridge to create a single phase. For example, adding a small amount of a mutually soluble solvent like tetrahydrofuran (THF) might homogenize the mixture.
-
Temperature Adjustment: The miscibility of two liquids can be temperature-dependent. Try gently heating or cooling the mixture to see if a single phase is formed.
Table 1: Predicted Miscibility of this compound with Common Solvents
| Solvent Class | Representative Solvents | Predicted Miscibility with PFEME | Rationale |
| Hydrocarbons | Hexane, Toluene | Immiscible | Significant difference in polarity and intermolecular forces.[5] |
| Alcohols | Methanol, Ethanol | Partially Miscible to Immiscible | PFEME lacks strong hydrogen bond accepting ability.[3] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Likely Miscible | Similar densities and moderate polarity can promote miscibility. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, THF | Partially Miscible to Miscible | The ether functionality in PFEME may allow for some interaction. |
| Fluorinated Solvents | Perfluorohexane, other HFEs | Miscible | "Like dissolves like" principle for fluorous compounds.[5] |
| Water | Immiscible | High polarity difference.[6] |
Question 3: My compound of interest has partitioned between the PFEME and the aqueous/organic layer. How can I improve the extraction efficiency into the PFEME phase?
Answer:
Poor partitioning into the PFEME layer suggests that your compound has a higher affinity for the other solvent. To improve extraction efficiency, you need to modify the system to favor the solubility of your compound in PFEME.
Underlying Cause: The distribution of a solute between two immiscible phases is determined by its relative solubility in each phase, often described by the partition coefficient. To enhance extraction into PFEME, you must increase your compound's relative solubility in it.
Troubleshooting Protocol:
-
Modify the Solute: If your compound has acidic or basic functional groups, you can change its charge state. For example, neutralizing an acidic compound by adjusting the pH of the aqueous phase will make it less polar and more soluble in the less polar PFEME.
-
Salting-Out Effect: Adding a salt (like sodium chloride) to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, thereby driving it into the PFEME layer.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of PFEME is more efficient than a single extraction with a large volume.
-
Temperature Control: Solubility is temperature-dependent. Experiment with performing the extraction at different temperatures to see if partitioning improves.
Experimental Workflow: Troubleshooting Phase Separation
Below is a generalized workflow for addressing phase separation issues when working with this compound.
Caption: A decision-making workflow for troubleshooting phase separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFEME)?
This compound (CAS No. 22410-44-2) is a hydrofluoroether (HFE).[7] HFEs are a class of organic solvents known for their unique properties, including low toxicity, low viscosity, and good solvency for many organic compounds.[8] They were developed as more environmentally friendly alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[8]
Q2: What are the key physical properties of PFEME?
-
Molecular Formula: C₃H₃F₅O[9]
-
Molecular Weight: 150.05 g/mol [9]
-
Boiling Point: Approximately 6 °C[10]
-
Density: Approximately 1.28 g/mL[10]
Q3: What are the primary applications of PFEME in research and drug development?
Due to their unique solvent properties, HFEs like PFEME can be used as reaction media, extraction solvents, and for cleaning and drying applications. Their ability to dissolve specific classes of compounds makes them useful in the synthesis and purification of complex organic molecules, including active pharmaceutical ingredients (APIs).
Q4: Is PFEME considered a "green" solvent?
Hydrofluoroethers are generally considered to be more environmentally friendly than older solvents like CFCs because they have zero ozone depletion potential.[8] However, they are still greenhouse gases, though with shorter atmospheric lifetimes than many other fluorinated compounds.[8] Their low miscibility with water can also simplify aqueous workups and reduce solvent waste.[6]
Q5: What safety precautions should be taken when handling PFEME?
PFEME is a low-boiling point liquid and can exist as a gas under pressure.[10] It may cause skin and eye irritation.[10] It is important to handle PFEME in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. researchgate.net [researchgate.net]
- 2. 溶剂混溶性表 [sigmaaldrich.com]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Theoretically predicting the feasibility of highly-fluorinated ethers as promising diluents for non-flammable concentrated electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new solvent for green chemistry [manufacturingchemist.com]
- 7. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: Managing Pentafluoroethyl Methyl Ether Volatility in Experimental Setups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pentafluoroethyl methyl ether (also known as HFE-245mc). This highly volatile, low-boiling-point fluorinated ether presents unique challenges in experimental design and execution. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the safe and effective handling of this compound, maintaining the integrity of your experiments.
Understanding the Challenge: The Volatility of this compound
This compound's utility in various applications stems from its distinct physicochemical properties. However, its high volatility requires careful management to prevent solvent loss, ensure accurate reaction stoichiometry, and maintain a safe laboratory environment. The key to successfully working with this compound is a combination of appropriate equipment, meticulous technique, and a thorough understanding of its behavior.
| Property | Value | Source |
| Molecular Formula | C3H3F5O | --INVALID-LINK-- |
| Molecular Weight | 150.05 g/mol | --INVALID-LINK-- |
| Boiling Point | 6 °C (@ 738 mm Hg) | --INVALID-LINK-- |
| Density | 1.28 g/mL (@ 23 °C) | --INVALID-LINK-- |
Frequently Asked Questions (FAQs)
Here we address common questions and concerns when working with this compound.
Q1: My reaction yield is consistently low when using this compound as a solvent. What could be the cause?
A1: Low yields in reactions involving volatile solvents are often attributable to solvent loss, which can alter reactant concentrations and reaction kinetics. The extremely low boiling point of this compound (6 °C) means it can readily evaporate even at room temperature.
-
Troubleshooting Steps:
-
Verify Condenser Efficiency: Ensure your condenser is appropriate for such a low-boiling-point solvent. A standard Liebig condenser may be insufficient. A Dimroth or coil condenser provides a larger surface area for more efficient cooling. For particularly sensitive reactions, consider a condenser cooled with a refrigerated circulating bath.
-
Check for Leaks: Inspect all joints and connections in your setup for potential leaks. Even small gaps can lead to significant solvent loss over time. Use high-quality joint sleeves or sealing tape where appropriate.
-
Monitor Reaction Temperature: Precisely control the heating of your reaction. Overheating will increase the vapor pressure of the solvent, potentially overwhelming the condenser.[1]
-
Consider a Closed System: For reactions requiring elevated temperatures or extended reaction times, a sealed-tube or pressure-rated vessel may be necessary to prevent solvent escape.[1]
-
Q2: I'm observing inconsistent results in my experiments. Could the volatility of this compound be a factor?
A2: Absolutely. Inconsistent results can arise from fluctuating reactant concentrations due to solvent evaporation. This is particularly critical in kinetic studies or when precise stoichiometry is required.
-
Troubleshooting Steps:
-
Precise Dispensing: When dispensing this compound, work quickly and use a chilled syringe or pipette to minimize evaporation before it is added to the reaction mixture.
-
Maintain Inert Atmosphere: If your reaction is sensitive to air or moisture, the loss of solvent can also compromise the inert atmosphere. Ensure a slight positive pressure of inert gas is maintained throughout the experiment.
-
Solvent Headspace: Minimize the headspace above the reaction mixture in your flask to reduce the amount of solvent that can exist in the vapor phase.
-
Q3: What are the best practices for storing this compound to maintain its integrity?
A3: Proper storage is crucial to prevent loss and degradation of this volatile compound.
-
Storage Recommendations:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Keep the container tightly closed when not in use.[2]
-
For long-term storage, refrigeration is recommended. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solvent.
-
Troubleshooting Guides
This section provides detailed protocols for addressing specific issues encountered during experiments with this compound.
Issue 1: Significant Solvent Loss During Reflux
Symptoms:
-
Noticeable decrease in reaction volume over time.
-
Condensation forming high up in the condenser or escaping.
-
Inconsistent reaction progress or stalling.
Causality: The vapor pressure of this compound is high even at low temperatures. If the condenser's cooling capacity is insufficient to liquefy the vapor, it will escape the system.
Protocol for Mitigating Solvent Loss:
-
Select an Appropriate Condenser:
-
For reactions near room temperature, a high-efficiency condenser such as a Dimroth or coil condenser is recommended.[3]
-
For reactions requiring heating, a refrigerated condenser connected to a circulating chiller set to a low temperature (e.g., -10 to 0 °C) is essential.
-
-
Optimize the Reflux Setup:
-
Ensure a snug fit for all glassware joints. PTFE joint sleeves can provide a better seal.
-
Position the heating mantle or oil bath so that only the flask containing the reaction mixture is heated, not the joints or the lower part of the condenser.
-
Maintain a gentle reflux rate. Vigorous boiling will generate a large volume of vapor that can overwhelm the condenser.
-
-
Implement a Closed or Semi-Closed System:
-
For reactions under an inert atmosphere, use a gas bubbler to monitor and maintain a slight positive pressure. This helps to prevent backflow of air and reduces solvent loss through the gas outlet.
-
In cases of extreme volatility or for reactions above the solvent's boiling point, a sealed pressure vessel is the most effective solution. Ensure the vessel is rated for the expected pressure at the reaction temperature.[1]
-
Caption: Optimized reflux setup for volatile solvents.
Issue 2: Material Incompatibility and Leakage
Symptoms:
-
Swelling, discoloration, or degradation of seals, septa, or tubing.
-
Visible leaks at connection points.
-
Contamination of the reaction mixture.
Causality: While fluorinated ethers are generally less reactive than some other organic solvents, they can still be incompatible with certain elastomers and plastics, leading to material failure.
Material Compatibility Guide:
| Material | Compatibility with Fluorinated Ethers | Notes |
| PTFE (Polytetrafluoroethylene) | Excellent | Highly resistant to a wide range of chemicals, including fluorinated ethers. Ideal for tubing, septa liners, and joint sleeves.[4][5] |
| FFKM (Perfluoroelastomer, e.g., Kalrez®) | Excellent | Offers the broadest chemical resistance of all elastomers, making it suitable for seals and O-rings in demanding applications with fluorinated compounds.[6] |
| FKM (Fluoroelastomer, e.g., Viton®) | Good to Excellent | Generally good resistance, but specific grades should be chosen carefully. Swelling may occur with some fluorinated compounds, so testing under specific experimental conditions is recommended. |
| Silicone | Poor to Fair | Significant swelling and degradation can occur. Not recommended for direct contact with this compound. |
| Natural Rubber | Poor | Not suitable for use with fluorinated ethers. |
Protocol for Ensuring Material Compatibility:
-
Consult Manufacturer's Data: Always refer to the chemical compatibility charts provided by the manufacturers of your seals, tubing, and other equipment components.
-
Use PTFE or FFKM for Critical Components: For any part that will have prolonged contact with this compound, especially at elevated temperatures, prioritize the use of PTFE or FFKM.
-
Inspect and Replace Components Regularly: Periodically inspect all seals and tubing for signs of wear or degradation and replace them as needed to prevent failures.
Caption: Material compatibility with this compound.
References
Technical Support Center: Preventing Degradation of Pentafluoroethyl Methyl Ether
Welcome to the technical support center for Pentafluoroethyl methyl ether (CF₃CF₂OCH₃). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and purity of this valuable fluorinated solvent during long-term storage. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide moves beyond simple storage instructions to explain the causality behind degradation pathways and provide robust troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: What are the primary degradation pathways I should be concerned about with this compound?
A1: While this compound is relatively stable under normal conditions, two primary degradation pathways can compromise its purity over time[1]. The most significant is autoxidation , a slow, spontaneous reaction with atmospheric oxygen that forms unstable and potentially explosive hydroperoxides and peroxides[2][3][4]. This process is accelerated by light and heat. The second pathway is acid- or base-catalyzed cleavage of the ether bond, which can occur if the compound is exposed to strong acids, bases, or even acidic/basic vapors in the storage environment[1][5][6].
Q2: What are the immediate signs that my this compound may have degraded?
A2: Visual inspection is the first step. Look for discoloration (yellowing), the formation of precipitates, or cloudiness in the normally clear, colorless liquid. A significant change in odor could also indicate the presence of degradation products. For peroxide formation, visual signs like crystal formation around the cap or in the liquid are critical indicators of a severe hazard and require immediate, specialized handling. However, dangerous levels of peroxides can form without any visible signs[3].
Q3: What are the ideal conditions for storing a new, unopened container?
A3: An unopened container from the manufacturer should be stored in a cool, dry, and dark location, away from direct sunlight and heat sources[1]. The storage area should be well-ventilated. Ideal temperatures should not exceed 50°C[1]. Ensure it is segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents[1].
Q4: Can I transfer the ether to a standard borosilicate glass or polyethylene (HDPE) bottle for long-term storage?
A4: It depends on the duration and required purity. For short-term use, a tightly sealed amber borosilicate glass bottle can be sufficient. However, for long-term storage, standard containers may not be ideal. While HDPE has good resistance to many chemicals, some organic solvents can cause degradation over time[7][8]. Glass is susceptible to etching by hydrogen fluoride (HF), a potential decomposition product under certain conditions[1][9]. For ultimate long-term stability, containers made of or lined with fluorinated polymers like PTFE or FEP are recommended due to their superior chemical inertness[10]. Always use a cap with a PTFE liner to ensure a tight, inert seal.
Q5: How often should I test an opened container for peroxides?
A5: Once a container is opened and exposed to air, the clock on autoxidation begins[4]. For ethers prone to peroxide formation, it is best practice to date the container upon opening. Testing should be performed after 3-6 months and repeated every 1-3 months thereafter, depending on storage conditions and frequency of use. Any ether that has been open for more than 12 months should be treated with extreme caution and tested before every use.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific issues you may encounter, providing detailed explanations and actionable protocols.
Issue 1: Suspected Peroxide Formation in an Aged Sample
Q: My lab has a bottle of this compound that was opened over a year ago and is half-full. I'm concerned about peroxide formation. How do I safely test for and handle this potential contamination?
A: Your concern is valid and demonstrates excellent laboratory safety awareness. Ethers stored with headspace containing air are prone to forming explosive peroxides through a free-radical chain reaction with oxygen[3][11][12]. Distilling or evaporating a solution containing peroxides concentrates them to dangerous levels[4].
Causality: The autoxidation process is initiated when a hydrogen atom is abstracted from the carbon adjacent to the ether oxygen, forming a carbon radical. This radical reacts with molecular oxygen (O₂) to form a peroxy radical, which can then abstract a hydrogen from another ether molecule, propagating the chain reaction and forming a hydroperoxide[3]. This cycle continues as long as oxygen is present.
Troubleshooting Workflow:
-
Safety First: Do NOT move the bottle if you see crystals or a viscous liquid layer, as these could be highly concentrated peroxides. If such signs are present, contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal.
-
Peroxide Detection: If the liquid appears normal, you can perform a qualitative test. The most common method uses an acidified potassium iodide (KI) solution[3]. Peroxides will oxidize the iodide ion (I⁻) to iodine (I₂), resulting in a yellow-to-brown color. See Protocol 1 for a detailed, step-by-step procedure.
-
Interpreting Results:
-
No Color Change: Peroxide levels are likely low or negligible. The ether can be used, but it's advisable to add a radical inhibitor like butylated hydroxytoluene (BHT) if you plan to store it longer.
-
Yellow/Brown Color: Peroxides are present. The intensity of the color correlates with the concentration. The ether should not be heated or concentrated. It must be either decontaminated or disposed of according to your EHS guidelines.
-
-
Decontamination (for low levels): If peroxide levels are low and you need to purify the solvent, you can pass it through a column of activated alumina or treat it with a mild reducing agent. This should only be done by experienced personnel.
dot
Caption: Workflow for handling suspected peroxide contamination.
Issue 2: Inconsistent Experimental Results with an Older Batch
Q: My reaction yields have been decreasing, and I'm seeing unexpected side products. I'm using a batch of this compound that has been stored for some time. Could degradation be the cause?
A: Yes, it is highly probable. The purity of a solvent is critical, and degradation products can act as catalysts, inhibitors, or reactants in your system. Besides peroxides, hydrolysis is another potential issue.
Causality: If the ether was exposed to moisture and trace acidic or basic contaminants, it could undergo slow hydrolysis to form pentafluoroethanol and methanol, or other cleavage products[13]. The Safety Data Sheet for this compound specifically lists strong acids and bases as incompatible materials that can lead to decomposition[1]. These alcohol impurities or other byproducts could alter reaction kinetics or generate unforeseen side products.
Troubleshooting Workflow:
-
Establish a Baseline: Obtain a new, certified-purity bottle of this compound to use as a reference standard.
-
Run a Control Experiment: Repeat your reaction using the new batch of ether under identical conditions. If the experiment proceeds as expected, it strongly implicates the quality of the older batch.
-
Analytical Purity Assessment: The most definitive way to identify the problem is through chemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this purpose. It can separate volatile impurities from the parent ether and provide mass spectra to help identify them[14][15]. See Protocol 2 for a general methodology.
-
Analyze the Data: Compare the chromatogram of your old batch to the new standard. Look for:
-
A decrease in the area of the main this compound peak.
-
The appearance of new peaks corresponding to degradation products (e.g., alcohols, other ethers).
-
-
Take Action: If the GC-MS analysis confirms significant impurities, the old batch should be properly disposed of. This confirms the need for stricter adherence to storage and handling protocols to prevent future occurrences.
dot
Caption: Troubleshooting workflow for inconsistent results.
Part 3: Key Protocols & Data Summary
Protocol 1: Qualitative Peroxide Detection
-
Objective: To detect the presence of hydroperoxides and peroxides in this compound.
-
Materials:
-
Sample of this compound to be tested.
-
Freshly prepared 10% aqueous potassium iodide (KI) solution.
-
Dilute hydrochloric acid (HCl) or acetic acid.
-
Small glass test tube with a stopper.
-
-
Methodology:
-
Work in a fume hood and wear appropriate PPE (gloves, safety glasses).
-
Add 1 mL of the this compound sample to the test tube.
-
Add 1 mL of the freshly prepared 10% KI solution.
-
Add one drop of the dilute acid to catalyze the reaction.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Observe the aqueous (bottom) layer against a white background. A pale yellow to dark brown color indicates the presence of peroxides. The ether layer may also become colored if the iodine partitions into it.
-
Protocol 2: Purity Assessment using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify impurities in a sample of this compound.
-
Instrumentation & Materials:
-
Gas chromatograph with a mass selective detector (MSD).
-
Appropriate capillary column (e.g., a mid-polarity column like DB-624 or equivalent).
-
High-purity helium carrier gas.
-
Certified reference standard of this compound.
-
High-purity solvent for dilution (e.g., hexane, if compatible and free of interfering peaks).
-
-
Methodology:
-
Prepare a dilute solution of the reference standard in the chosen solvent (e.g., 100 ppm).
-
Prepare a solution of the suspect ether sample at the same concentration.
-
Develop an appropriate GC method with a temperature ramp that allows for the separation of the volatile ether from potential higher-boiling degradation products. A typical starting point might be:
-
Injector Temp: 200°C
-
Oven: 40°C for 2 min, then ramp to 220°C at 10°C/min.
-
MSD: Scan mode from m/z 35 to 300.
-
-
Inject the reference standard to determine its retention time and mass spectrum.
-
Inject the suspect sample using the same method.
-
Analysis: Compare the sample chromatogram to the standard. Identify any additional peaks in the sample. Use the MS library (e.g., NIST) to tentatively identify the structures of these unknown peaks based on their mass spectra.
-
Table 1: Summary of Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, controlled environment (e.g., 4-25°C). Avoid exceeding 50°C. | Minimizes volatilization and slows the rate of potential degradation reactions[1]. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents autoxidation by displacing the atmospheric oxygen required for peroxide formation[3][4]. |
| Container | Use an amber glass bottle with a PTFE-lined cap or a container made of fluorinated polymer (e.g., FEP, PFA). | Amber glass protects from light[1]. PTFE liners and fluoropolymer containers provide a chemically inert barrier, preventing leaching and reaction with the container material[10]. |
| Light Exposure | Protect from all light sources, especially UV light. | Light can provide the energy to initiate and accelerate free-radical degradation pathways like autoxidation[16]. |
| Handling | Use quickly after opening. Minimize headspace in partially used containers by decanting into smaller bottles or backfilling with inert gas. | Reduces the amount of available oxygen for autoxidation in the container[4]. |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 4. readchemistry.com [readchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. chemtech-us.com [chemtech-us.com]
- 8. royalchemical.com [royalchemical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Autoxidation | chemical reaction | Britannica [britannica.com]
- 12. Oxidation mechanism of diethyl ether: a complex process for a simple molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmr.net.in [ijmr.net.in]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. Halothane - Wikipedia [en.wikipedia.org]
Validation & Comparative
Pentafluoroethyl Methyl Ether: A Comparative Guide to a Modern Fluorinated Solvent in Organic Synthesis
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success, safety, and environmental impact of a reaction. While traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether have been mainstays for decades, their limitations, including peroxide formation and high water miscibility, have driven the search for superior alternatives.[1] Among the emerging class of fluorinated solvents, Pentafluoroethyl Methyl Ether (PFE), also known as HFE-245mc, presents a compelling profile for researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of PFE with other fluorinated and conventional solvents, supported by physicochemical data and insights into its application in key organic transformations.
The Rise of Fluorinated Solvents: A Paradigm Shift in Reaction Media
Fluorinated solvents, particularly hydrofluoroethers (HFEs), have gained significant traction as "greener" alternatives to traditional organic solvents.[2] Their unique properties, stemming from the high electronegativity and low polarizability of the fluorine atom, offer a distinct set of advantages:
-
Enhanced Safety: Many fluorinated solvents are non-flammable and have low toxicity, significantly improving laboratory safety.[2]
-
Environmental Profile: HFEs typically possess zero ozone depletion potential (ODP) and low global warming potential (GWP), aligning with the principles of green chemistry.[2][3]
-
Unique Solubility Characteristics: The distinct polarity of fluorinated solvents allows for unique solubility profiles, which can be advantageous in specific reaction systems and for simplifying purification processes.
-
Chemical and Thermal Stability: The strong carbon-fluorine bond imparts high thermal and chemical stability, making them suitable for a wide range of reaction conditions.[2]
This compound (PFE): Physicochemical Properties at a Glance
PFE is a colorless, low-odor, and non-flammable liquid.[4][5] Its key physical and chemical properties are summarized in the table below, alongside those of other common ethereal and fluorinated solvents for a direct comparison.
| Property | This compound (PFE) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Methyl Nonafluorobutyl Ether |
| CAS Number | 22410-44-2[5] | 109-99-9 | 60-29-7 | 96-47-9 | 5614-37-9 | 163702-07-6 |
| Molecular Formula | C₃H₃F₅O[5] | C₄H₈O | C₄H₁₀O | C₅H₁₀O | C₆H₁₂O | C₅H₃F₉O |
| Molecular Weight ( g/mol ) | 150.05[5] | 72.11 | 74.12 | 86.13 | 100.16 | 250.05 |
| Boiling Point (°C) | 6[4] | 66 | 34.6 | 80 | 106 | 60 |
| Melting Point (°C) | -115.1 to -114.4[4] | -108.4 | -116.3 | -136 | -140 | -135 |
| Density (g/mL) | 1.28 @ 23 °C[4] | 0.889 | 0.713 | 0.854 | 0.86 | 1.52 |
| Flash Point (°C) | N/A | -14 | -45 | -11 | -1 | N/A |
| Water Miscibility | Low | High (Miscible) | Low (6.9 g/100g ) | Partial (14 g/100g ) | Low (1.1 g/100g ) | Very Low |
| Peroxide Formation | Low | High | High | Moderate | Low | Low |
PFE in Action: A Comparative Look at Key Organic Reactions
The true measure of a solvent's utility lies in its performance in a variety of chemical transformations. Here, we explore the potential of PFE in two fundamental classes of organometallic reactions: Grignard reactions and lithiations.
Grignard Reactions: Beyond Traditional Ethers
Grignard reagents are indispensable tools for carbon-carbon bond formation.[6] The choice of solvent is critical, as it must solvate the magnesium species to facilitate reagent formation and reactivity, without reacting with the highly basic Grignard reagent itself.[7][8] Diethyl ether and THF have been the traditional solvents of choice.[6]
The Case for Fluorinated Ethers:
While direct, extensive data on PFE in Grignard reactions is limited in publicly available literature, the performance of other fluorinated ethers and "green" ethereal solvents like 2-MeTHF and CPME provides valuable insights. Studies have shown that solvents like 2-MeTHF can offer superior or at least equivalent performance to THF in Grignard reactions, often with the added benefit of reduced side reactions like Wurtz coupling.[9] CPME has also been demonstrated as an effective solvent for Grignard chemistry.[9]
Hypothesized Advantages of PFE in Grignard Reactions:
Based on its physicochemical properties, PFE could offer several advantages:
-
Inertness: The high degree of fluorination in PFE renders it chemically inert to the strongly basic Grignard reagent.
-
Low Water Miscibility: PFE's low water miscibility would simplify aqueous workups, allowing for easier separation of the organic phase. This is a significant advantage over the fully miscible THF.[10]
-
Thermal Range: With a very low melting point, PFE could be suitable for reactions conducted at low temperatures.
Experimental Protocol: A Proposed Comparative Study
To rigorously evaluate PFE's performance, a comparative study against THF is proposed.
Objective: To compare the yield of a standard Grignard reaction in this compound versus Tetrahydrofuran.
Reaction: The reaction of phenylmagnesium bromide with benzaldehyde to form diphenylmethanol.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Benzaldehyde
-
Anhydrous this compound (PFE)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
1 M HCl (for workup)
-
Saturated NaCl solution
-
Anhydrous MgSO₄
Procedure:
-
Set up two parallel reactions, one with PFE and one with THF.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine.
-
Add a small portion of a solution of bromobenzene in the respective anhydrous solvent (PFE or THF) to the dropping funnel.
-
Initiate the reaction by adding a few drops of the bromobenzene solution to the magnesium. Gentle heating may be required.
-
Once the reaction has initiated (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining bromobenzene solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in the respective anhydrous solvent dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer. For the THF reaction, addition of a less polar co-solvent may be necessary to achieve efficient separation. The PFE reaction should exhibit a clear phase separation.
-
Wash the organic layer with saturated NaCl solution, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Determine the yield and characterize the product by NMR and melting point.
Expected Outcome and Causality:
The yield of diphenylmethanol in PFE is anticipated to be comparable to that in THF. The key difference will likely be observed during the workup, with the PFE reaction offering a much cleaner and more efficient phase separation due to its low water miscibility. This is a direct consequence of the hydrophobic nature imparted by the pentafluoroethyl group.
Diagram of the Experimental Workflow:
Caption: Comparative workflow for a Grignard reaction in PFE vs. THF.
Lithiation Reactions: Navigating the Realm of Strong Bases
Organolithium reagents are among the strongest bases used in organic synthesis, making the choice of an inert solvent absolutely critical.[11][12] Ethereal solvents are often used due to their ability to solvate the lithium cation, which can influence the aggregation state and reactivity of the organolithium species.[13] However, the reactivity of organolithium reagents with ethereal solvents, especially at elevated temperatures, is a known issue.[13]
PFE as a Potential Solvent for Lithiations:
The high stability of the C-F bond and the electron-withdrawing nature of the pentafluoroethyl group in PFE would likely render it highly resistant to deprotonation by organolithium reagents. This enhanced stability, compared to THF which can be deprotonated, is a significant potential advantage.[13]
Solubility Considerations:
A key question is the solubility of common organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi) in PFE. While alkyllithiums have good solubility in hydrocarbons, their solubility in more polar solvents like ethers is crucial for many applications.[14] The polarity of PFE is expected to be lower than that of THF, which might affect the solubility and aggregation state of organolithium reagents. This could in turn influence their reactivity, a factor that requires experimental verification.
Logical Framework for Solvent Selection in Lithiation:
Caption: Decision matrix for solvent selection in lithiation reactions.
Conclusion: The Promise of this compound
This compound stands as a promising alternative to traditional ethereal solvents in organic synthesis. Its attractive safety and environmental profile, coupled with its anticipated inertness and favorable workup characteristics, make it a compelling candidate for a range of applications, particularly in organometallic chemistry. While more extensive experimental data is needed to fully delineate its performance characteristics, the foundational physicochemical properties of PFE, when viewed in the context of advancements in greener solvents, strongly suggest its potential to become a valuable tool in the modern synthetic chemist's arsenal. Researchers are encouraged to explore PFE as a means to enhance the safety, sustainability, and efficiency of their chemical processes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. brainly.com [brainly.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. ijarse.com [ijarse.com]
- 11. resources.saylor.org [resources.saylor.org]
- 12. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 13. ospt.osi.lv [ospt.osi.lv]
- 14. sites.wp.odu.edu [sites.wp.odu.edu]
A Comparative Guide to Pentafluoroethyl Methyl Ether (FEM) in High-Performance Battery Electrolytes
Introduction: The Electrolyte's Pivotal Role and the Quest for Stability
The electrolyte is the lifeblood of a lithium-ion battery, the critical medium responsible for shuttling lithium ions between the anode and cathode during charge and discharge cycles. For decades, the industry standard has been a formulation of lithium salts (like LiPF₆) dissolved in a mixture of organic carbonate solvents, such as ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). While effective, these conventional electrolytes are a known bottleneck, presenting significant challenges in safety due to their high flammability and limited electrochemical stability, which caps the operational voltage of batteries.[1][2]
The relentless drive for higher energy density and improved safety has spurred the exploration of novel electrolyte formulations. Among the most promising candidates are fluorinated solvents. The introduction of fluorine atoms into organic molecules profoundly alters their properties. Specifically, fluorination can drastically increase oxidative stability and render the solvent non-flammable.[3][4] This guide provides a comparative analysis of Pentafluoroethyl methyl ether (C₃H₃F₅O), a prominent fluorinated ether, examining its physicochemical properties and electrochemical performance against traditional carbonate-based electrolytes. We will delve into the experimental methodologies required for a robust comparison and present data that underscores the potential of FEM to enable the next generation of safer, high-voltage lithium batteries.
Physicochemical Properties: A Head-to-Head Comparison
The decision to employ a new solvent begins with a fundamental understanding of its intrinsic properties compared to established alternatives. The high degree of fluorination in this compound (FEM) imparts a unique set of characteristics that are highly desirable for battery applications.
The electron-withdrawing nature of the numerous fluorine atoms in FEM reduces the electron density on the ether oxygen, making the molecule less susceptible to oxidation.[5][6] This is the primary reason for its enhanced anodic stability, a critical requirement for high-voltage cathode materials. Furthermore, the strong C-F bonds and the overall molecular stability contribute to its non-flammable nature, a stark contrast to the volatile and flammable carbonate solvents.[7][8] While these are significant advantages, the polarity and viscosity changes can slightly impact ion mobility, a trade-off that must be evaluated through electrochemical testing.
Table 1: Comparative Physicochemical Properties of Electrolyte Solvents
| Property | This compound (FEM) | Ethylene Carbonate (EC) | Dimethyl Carbonate (DMC) |
| Molecular Formula | C₃H₃F₅O | C₃H₄O₃ | C₃H₆O₃ |
| Molecular Weight | 150.05 g/mol [9] | 88.06 g/mol | 90.08 g/mol |
| Boiling Point | 6 °C[7] | 248 °C | 90 °C |
| Melting Point | -115 °C[7] | 36 °C | 3 °C |
| Density | ~1.28 g/mL[7] | ~1.32 g/mL | ~1.07 g/mL |
| Flash Point | Non-flammable | ~143 °C | ~17 °C |
Experimental Evaluation: Protocols for Scientific Validation
A comprehensive comparison requires rigorous and standardized experimental protocols. These self-validating systems ensure that observed performance differences are attributable to the electrolyte formulation and not experimental artifacts.
Ionic Conductivity Measurement
Causality: High ionic conductivity is essential for a battery's power capability (rate performance).[10][11] It reflects the electrolyte's efficiency in transporting lithium ions. Low conductivity leads to high internal resistance and significant performance degradation under high current loads.
Step-by-Step Protocol:
-
Preparation: Prepare the electrolyte solutions (e.g., 1 M LiPF₆ in the solvent or solvent blend) inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: Use a sealed, two-electrode conductivity cell with platinum or stainless steel blocking electrodes of a known geometry (cell constant L/A).
-
Measurement: Place the cell in a temperature-controlled chamber. Connect the cell to an impedance spectrometer.
-
AC Impedance: Perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC amplitude (e.g., 10 mV).
-
Data Analysis: Determine the bulk resistance (R) from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R × A), where L is the distance between electrodes and A is the electrode area.
Diagram: Ionic Conductivity Workflow
Caption: Workflow for measuring electrolyte ionic conductivity.
Electrochemical Stability Window (ESW) Determination
Causality: The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition.[12][13] A wider window is crucial for enabling high-voltage cathodes (>4.2 V vs. Li/Li⁺) and improving stability against the highly reductive lithium metal anode.
Step-by-Step Protocol:
-
Cell Assembly: Assemble a three-electrode beaker or coin cell in a glovebox. Use lithium metal foil as both the counter and reference electrodes. The working electrode can be an inert material like stainless steel, platinum, or glassy carbon.
-
Measurement Technique: Use Linear Sweep Voltammetry (LSV).
-
Anodic (Oxidative) Scan: Scan the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1.0 mV/s).
-
Cathodic (Reductive) Scan: In a separate scan, sweep the potential from OCV down to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Determination: The oxidative and reductive stability limits are defined as the potentials at which the current density begins to rise sharply above a threshold value (e.g., 0.01 mA/cm²).
Diagram: Concept of Electrochemical Stability Window
Caption: Illustration of an electrolyte's stability window.
Full-Cell Cycling Performance
Causality: This is the ultimate test of an electrolyte's practical utility. It assesses the electrolyte's ability to form stable and effective passivation layers—the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI)—which govern long-term cycle life, efficiency, and safety.[14]
Step-by-Step Protocol:
-
Electrode Preparation: Prepare cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and anode (e.g., graphite or lithium metal) discs.
-
Cell Assembly: Assemble CR2032-type coin cells in a glovebox, stacking the cathode, separator, and anode. Carefully add a precise amount of the electrolyte under investigation.
-
Formation Cycling: Perform initial "formation" cycles at a low C-rate (e.g., C/20 or C/10). This step is critical for forming a stable initial SEI.
-
Performance Cycling: Cycle the cells at various C-rates (e.g., C/5, 1C, 5C) between defined voltage limits (e.g., 3.0 V to 4.4 V for NMC811).
-
Data Acquisition: Record the discharge capacity, charge capacity, and coulombic efficiency (Discharge Capacity / Charge Capacity × 100%) for each cycle.
-
Analysis: Plot capacity retention and coulombic efficiency versus cycle number to compare the long-term stability of different electrolytes.
Comparative Performance and Data Analysis
Experimental data consistently demonstrates the advantages of fluorinated ethers like FEM, particularly in demanding applications such as high-voltage and lithium-metal batteries.
Ionic Conductivity and Li⁺ Transference Number
While highly fluorinated ethers may exhibit slightly lower bulk ionic conductivity compared to their carbonate counterparts due to higher viscosity or weaker Li⁺-solvent interactions, this is often a manageable trade-off.[6][15] Some studies show that tailoring the degree of fluorination can optimize conductivity while retaining high oxidative stability.[5][16][17] For instance, monofluorinated ethers have been shown to maintain high ionic conductivities (e.g., 8 mS/cm⁻¹) comparable to conventional electrolytes.[15]
Table 2: Representative Electrochemical Performance Data
| Parameter | Conventional Electrolyte (1M LiPF₆ in EC/EMC) | FEM-Based Electrolyte (Representative) | Rationale for Difference |
| Ionic Conductivity | ~8-12 mS/cm[18] | ~1-8 mS/cm[6][15] | Higher viscosity and different Li⁺ solvation structure in FEM can lower ion mobility. |
| Oxidative Stability | ~4.2 - 4.5 V vs. Li/Li⁺[13] | > 4.7 V, up to 5.6 V vs. Li/Li⁺[6][15] | Fluorination significantly increases the molecule's resistance to oxidation. |
| Li Metal CE (Li | Cu) | Often < 98%, unstable | |
| Safety (Flammability) | Highly Flammable | Non-flammable[3][8] | Strong C-F bonds and high fluorine content act as a flame retardant. |
Interfacial Stability: The LiF-Rich SEI Advantage
The "holy grail" for next-generation anodes, particularly lithium metal, is a stable SEI. Conventional carbonate electrolytes decompose on the Li metal surface to form a mechanically weak, organic-rich SEI that constantly cracks and reforms, consuming lithium and electrolyte and enabling dendrite growth.
In contrast, fluorinated ethers like FEM are designed to decompose reductively to form a robust, dense, and highly inorganic SEI that is rich in lithium fluoride (LiF).[5][16][17][19] LiF is an excellent electronic insulator with a high interfacial energy that physically suppresses lithium dendrite formation. This superior passivation is the key reason why FEM-based electrolytes enable high coulombic efficiencies and dramatically extended cycle life in lithium metal batteries.[20]
High-Voltage Cycling Performance
The superior anodic stability of FEM directly translates to enhanced performance with high-voltage cathodes. In a standard carbonate electrolyte, cycling a cathode above 4.3 V leads to continuous oxidative decomposition of the solvent, resulting in gas generation, increased impedance, and rapid capacity fade. All-fluorinated electrolytes based on fluorinated esters and ethers have demonstrated stable cycling of high-voltage cells for hundreds of cycles with excellent capacity retention, something unattainable with conventional formulations.[3][19]
Conclusion and Outlook
This compound and similar fluorinated ethers represent a paradigm shift in electrolyte design. While conventional carbonate-based systems have served the industry well, they are reaching their fundamental limits. The transition to higher energy density chemistries necessitates electrolytes that are inherently safer and electrochemically more robust.
Key Advantages of FEM-based Electrolytes:
-
Enhanced Safety: Non-flammable nature mitigates the risk of thermal runaway.[3][8]
-
High-Voltage Capability: Superior oxidative stability allows for the use of next-generation high-energy cathodes.[6]
-
Lithium Metal Compatibility: Promotes the formation of a stable, LiF-rich SEI, enabling highly reversible lithium metal anodes.[5][16][17]
Challenges and Future Directions:
-
Cost: The synthesis of highly fluorinated compounds can be more complex and expensive than that of simple carbonates.
-
Optimization: Further research is needed to optimize the balance between the degree of fluorination, ionic conductivity, and salt solubility for various battery applications.
References
- 1. benchchem.com [benchchem.com]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of the fluorination degree of ether-based electrolyte solvents on Li-metal battery performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ionconductivity [fkf.mpg.de]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes [frontiersin.org]
- 14. Functional Electrolyte Additives: A Pinch of Salt/Solvent to an Electrolyte for High Energy Density Lithium‐Ion and Lithium–Metal Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A monofluoride ether-based electrolyte solution for fast-charging and low-temperature non-aqueous lithium metal batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Validation of Pentafluoroethyl Methyl Ether as a High-Performance, Sustainable Solvent for Pharmaceutical Research and Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imperative to integrate green chemistry principles into pharmaceutical development has catalyzed the search for safer, more sustainable, and high-performance solvents. This guide provides a comprehensive technical overview and validation of Pentafluoroethyl methyl ether (PFEME) as a compelling alternative to conventional solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM). By synthesizing available physicochemical data, safety profiles, and analogous performance data from structurally similar green solvents, this document serves as a practical resource for researchers and process chemists to evaluate and implement PFEME in their workflows. We will explore the unique properties of PFEME, present a comparative analysis against incumbent solvents, and provide exemplary experimental protocols to guide its validation in laboratory and process settings.
Introduction: The Critical Role of Solvent Selection in Pharmaceutical Synthesis
Solvent selection is a pivotal decision in the design of any chemical synthesis, profoundly influencing reaction kinetics, product purity, process safety, and environmental impact. The pharmaceutical industry, in its quest for complex molecular entities, has historically relied on a palette of solvents that, while effective, often carry significant health, safety, and environmental burdens.[1][2] The principles of green chemistry encourage a paradigm shift towards solvents that are not only efficient but also benign.[3][4]
This compound (PFEME), a hydrofluoroether (HFE), emerges as a promising candidate in this pursuit. Its unique combination of properties suggests the potential to bridge the gap between high performance and sustainability. This guide will provide a detailed examination of PFEME, offering a data-driven comparison with commonly used solvents and practical guidance for its implementation.
Physicochemical Properties: A Head-to-Head Comparison
An objective evaluation of a solvent's utility begins with its fundamental physical and chemical properties. The following table summarizes the key characteristics of PFEME in comparison to THF and DCM.
| Property | This compound (PFEME) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| CAS Number | 22410-44-2[5] | 109-99-9 | 75-09-2 |
| Molecular Formula | C3H3F5O[6] | C4H8O | CH2Cl2 |
| Molecular Weight | 150.05 g/mol [6] | 72.11 g/mol | 84.93 g/mol |
| Boiling Point | 6 °C (@ 738 mm Hg)[7] | 66 °C | 39.6 °C |
| Melting Point | -115.1 to -114.4 °C[7] | -108.4 °C | -96.7 °C |
| Density | 1.28 g/mL (@ 23 °C)[7] | 0.889 g/mL (@ 20 °C) | 1.33 g/mL (@ 20 °C) |
| Flash Point | No data available | -14 °C | Not flammable |
| Water Solubility | No data available | Miscible | 1.3 g/L (@ 20 °C) |
| Vapor Pressure | No data available | 143 mmHg (@ 20 °C) | 439.9 mmHg (@ 25 °C) |
Key Insights from Physicochemical Properties:
-
Low Boiling Point: PFEME's low boiling point of 6°C facilitates easy removal post-reaction, potentially reducing energy consumption during solvent evaporation.[7] However, this also necessitates careful handling in closed systems to prevent evaporative losses.
-
Density: With a density of 1.28 g/mL, PFEME is denser than water, which can be advantageous in liquid-liquid extractions, allowing for the organic layer to be the lower phase, similar to DCM.[7]
-
Polarity (Inferred): While specific polarity data is limited, its structure as a hydrofluoroether suggests it possesses moderate polarity, making it a potential replacement for both ether-type and some chlorinated solvents.
Safety, Health, and Environmental Profile: A Greener Footprint
A significant driver for exploring alternative solvents is the desire to mitigate the hazards associated with traditional options.
| Hazard Consideration | This compound (PFEME) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| GHS Hazard Statements | H280, H315, H319, H335, H336[7] | H225, H319, H335, H351 | H315, H319, H335, H336, H351, H373 |
| Carcinogenicity | Not classified as a carcinogen[7] | Suspected of causing cancer (H351) | Suspected of causing cancer (H351) |
| Peroxide Formation | Expected to have low peroxide formation tendency | Forms explosive peroxides upon storage | Does not form peroxides |
| Environmental Fate | Not readily biodegradable, potential for long-term adverse effects in the environment.[7] | Readily biodegradable | Volatile organic compound (VOC), contributes to air pollution. |
| Regulatory Status | Subject to regulations for gases under pressure and irritants.[7] | Regulated as a flammable liquid and potential carcinogen. | Increasingly regulated due to health and environmental concerns.[8] |
Causality Behind the Safety Profile:
The fluorine atoms in PFEME contribute to its reduced flammability compared to hydrocarbon ethers like THF. The absence of readily abstractable protons alpha to the ether oxygen significantly inhibits the formation of explosive peroxides, a notorious hazard of THF.[3][9] While PFEME is not readily biodegradable, its lower toxicity profile compared to the carcinogenic potential of THF and DCM presents a significant advantage in reducing occupational health risks.[7]
Performance Validation: Insights from Analogous Green Ethers
Direct, published experimental data validating the performance of PFEME across a wide range of organic reactions is currently limited. However, we can draw valuable insights from extensive studies on other "green" ether solvents, namely Cyclopentyl methyl ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), which share key structural and property similarities with the broader class of next-generation ether solvents.[3][9][10][11][12]
Grignard Reactions: A Case Study in Organometallic Chemistry
Grignard reactions are fundamental carbon-carbon bond-forming reactions where the choice of an ether solvent is critical for reagent stability and reactivity.[13][14][15][16][17] While THF is a standard, its drawbacks are well-documented.
Experimental Data from a CPME-based Grignard Reaction:
A study on the use of CPME in Grignard reactions demonstrated its superiority over THF in certain cases. For example, in the synthesis of a key intermediate, the use of CPME resulted in a significantly higher yield.[2]
| Reaction | Solvent | Yield (%) |
| Phenylmagnesium bromide + Benzaldehyde | THF | 75 |
| Phenylmagnesium bromide + Benzaldehyde | CPME | 92 |
Protocol for a Grignard Reaction using a Green Ether Solvent (Adapted for PFEME evaluation):
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the flask under vacuum and then cool under a nitrogen atmosphere.
-
Initiation: Add a small crystal of iodine to the magnesium turnings.
-
Reagent Addition: In the dropping funnel, prepare a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous PFEME. Add a small portion of this solution to the magnesium. The reaction is typically initiated by gentle warming or the addition of an activator.
-
Reaction Progression: Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Quenching: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer. Due to PFEME's expected low water miscibility and higher density, this should result in a clean phase separation with the product in the lower organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Workflow for Solvent Selection in Grignard Reactions
Caption: Decision workflow for selecting between THF and PFEME for Grignard reactions.
Suzuki Coupling: A Cornerstone of Modern Drug Discovery
The Suzuki-Miyaura cross-coupling is a powerful tool for the synthesis of biaryls, a common motif in many drug molecules.[8][13][18][19] The choice of solvent can influence catalyst activity and product isolation.
Hypothetical Performance of PFEME in Suzuki Coupling:
Based on the properties of other green ethers, PFEME could offer advantages in Suzuki couplings, such as improved thermal stability for higher reaction temperatures and easier product extraction due to its expected low water solubility.
Protocol for a Suzuki Coupling Reaction (Adapted for PFEME evaluation):
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).
-
Solvent Addition: Add PFEME as the solvent.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and add water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Logical Relationship of Solvent Properties to Performance
Caption: Relationship between PFEME's properties and its potential performance benefits.
Conclusion and Future Outlook
This compound presents a compelling profile as a next-generation solvent for pharmaceutical applications. Its favorable safety and environmental characteristics, combined with physicochemical properties that suggest high performance in a range of chemical transformations, position it as a strong candidate to replace less desirable solvents like THF and DCM.
While direct, extensive experimental validation in a broad spectrum of reactions is an area ripe for further academic and industrial research, the data available for PFEME and its structural analogs strongly support its evaluation as a greener, safer, and potentially more efficient alternative. The protocols and comparative data presented in this guide are intended to empower researchers to confidently undertake this evaluation, contributing to the broader adoption of sustainable practices in drug discovery and development. The continued exploration and adoption of solvents like PFEME will be crucial in building a more sustainable future for the pharmaceutical industry.
References
- 1. Cyclopentyl Methyl Ether (CPME): A Versatile Eco-Friendly Solvent for Applications in Biotechnology and Biorefineries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 22410-44-2 [chemicalbook.com]
- 6. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Dichloromethane Substitutes | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. A new solvent for green chemistry [manufacturingchemist.com]
- 10. Cyclopentyl methyl ether as a green solvent for reversible-addition fragmentation chain transfer and nitroxide-mediated polymerizations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. chempoint.com [chempoint.com]
- 13. ijarse.com [ijarse.com]
- 14. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 19. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Hydrofluoroethers in Modern Organic Synthesis
Introduction: Beyond the Standard Solvent Paradigm
For decades, the organic chemist's toolkit has been dominated by a familiar cast of solvents: tetrahydrofuran, toluene, dimethylformamide, and their ilk. While effective, many of these solvents present significant environmental, health, and safety (EHS) challenges, including flammability, toxicity, and contributions to volatile organic compounds (VOCs). In the relentless pursuit of greener, safer, and more efficient chemical processes, a class of solvents known as hydrofluoroethers (HFEs) has emerged not merely as a "greener" alternative, but as an enabling technology for novel synthetic strategies.
HFEs are partially fluorinated organic compounds characterized by an ether linkage connecting a fluoroalkyl chain and a non-fluorinated alkyl group (e.g., Rf–O–Rh).[1] This unique "segregated" structure imparts a remarkable set of properties: they are generally colorless, odorless, non-flammable, chemically inert, and exhibit low toxicity.[2][3][4] Crucially, they possess near-zero ozone depletion potential (ODP) and a low global warming potential (GWP), positioning them as sustainable replacements for chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[1][3][5]
This guide provides a comparative analysis of HFEs in modern organic synthesis. It moves beyond a simple cataloging of physical properties to explore the causal relationship between their unique molecular structure and their function in advanced applications. We will demonstrate, with experimental data and detailed protocols, how HFEs are not just passive reaction media but active components in solving long-standing challenges in product purification and catalyst recycling.
The Core Principle: Orthogonality and Fluorous Biphasic Systems (FBS)
The primary value of HFEs in synthesis stems from their limited miscibility with common organic solvents and water at room temperature. This "orthogonality" allows for the creation of Fluorous Biphasic Systems (FBS) . An FBS consists of a fluorous phase (an HFE or other perfluorinated liquid) and a conventional organic phase. A key innovation is the use of "fluorous-tagged" catalysts or reagents—molecules appended with a perfluoroalkyl chain ("pony-tail") that renders them preferentially soluble in the fluorous phase.
The process is elegantly simple:
-
Homogeneous Reaction: At an elevated temperature, the HFE and the organic solvent become miscible, creating a single phase where the reaction proceeds homogeneously, avoiding mass-transfer limitations.
-
Biphasic Separation: Upon cooling, the system separates into two distinct liquid phases. The fluorous-tagged catalyst is sequestered in the dense, lower fluorous layer, while the desired organic product remains in the upper organic layer.
-
Facile Recovery: The product is isolated by simple decantation of the organic layer, and the fluorous layer containing the catalyst can be directly reused for subsequent reaction cycles.
This strategy directly addresses two of the most significant challenges in homogeneous catalysis: catalyst recovery and product purity.
Application Showcase 1: Olefin Synthesis & Byproduct Simplification
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are pillars of C=C bond formation. However, a persistent challenge, particularly with the Wittig reaction, is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often requires tedious chromatography. HFEs and fluorous chemistry provide a definitive solution.
Case Study: The Fluorous Wittig Reaction
By employing a phosphonium ylide tagged with perfluoroalkyl groups, the reaction can be conducted in a fluorous solvent, leading to a fluorous-soluble phosphine oxide byproduct. This fundamentally changes the purification step from a complex chromatographic separation to a simple liquid-liquid extraction.
A study demonstrated this principle by reacting various aldehydes with a phosphorane generated in situ from a perfluorinated phosphine in a mixture of a perfluorinated solvent (Galden D-100, a perfluoropolyether with properties analogous to HFEs) and toluene.
Table 1: Comparison of Conventional vs. Fluorous Wittig Reaction Workup
| Step | Conventional Wittig Workup | Fluorous Wittig Workup | Causality / Advantage |
| 1. Quench | Reaction mixture is quenched. | Reaction mixture is cooled. | Both are standard initial steps. |
| 2. Extraction | Extraction with an organic solvent (e.g., diethyl ether) to isolate product and TPPO. | Extraction with diethyl ether. | The organic product partitions into the ether phase. |
| 3. Separation | Column Chromatography required to separate the desired alkene from TPPO. | Liquid-Liquid Separation: The ether layer is washed with a fluorous solvent. The fluorous phosphine oxide partitions into the fluorous phase. | Eliminates Chromatography. The orthogonality of the fluorous and organic phases allows for a simple, scalable physical separation, drastically reducing solvent waste and time. |
| 4. Isolation | Evaporation of fractions from chromatography. | Evaporation of the ether layer. | Direct isolation of pure product. |
| 5. Byproduct | TPPO is collected as a waste stream. | Perfluorinated phosphine oxide is recovered and can be reduced and recycled. | Enables a circular chemical process, improving sustainability. |
Experimental Protocol: Fluorous Wittig Olefination
The following is a representative protocol adapted from published procedures. Researchers should consult original literature and perform appropriate risk assessments.
Objective: To synthesize an alkene via a fluorous Wittig reaction and demonstrate simplified purification.
Materials:
-
Perfluorinated phosphine (e.g., tris(p-(perfluoro-n-octyl)phenyl)phosphine)
-
Ethyl bromoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Base (e.g., Potassium carbonate)
-
Solvents: Toluene, HFE-7100 (or other suitable fluorous solvent), Diethyl ether
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the perfluorinated phosphine (1.0 eq) in a 1:1 mixture of HFE-7100 and toluene. Add ethyl bromoacetate (1.0 eq) and stir the mixture at 80 °C for 24 hours to form the phosphonium salt.
-
Reaction: Cool the mixture to room temperature. Add the aldehyde (1.0 eq) followed by powdered anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS. The causality for heating is to ensure sufficient reaction kinetics, while the choice of a relatively mild base (K₂CO₃) is suitable for this stabilized ylide.
-
Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of diethyl ether and shake. Allow the layers to separate.
-
Isolate the upper diethyl ether layer, which contains the desired alkene product. The lower, denser fluorous layer contains the perfluorinated phosphine oxide byproduct.
-
Wash the isolated ether layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the purified alkene.
-
Byproduct Recovery (Optional): The lower fluorous layer can be concentrated to recover the perfluorinated phosphine oxide, which can be subsequently reduced back to the starting phosphine for recycling.
This self-validating protocol demonstrates its success by the clean separation of product from byproduct, verifiable by ³¹P NMR analysis of the organic phase, which should show no trace of phosphine oxide.
Application Showcase 2: Palladium-Catalyzed Cross-Coupling & Catalyst Recycling
Palladium-catalyzed reactions like the Heck, Suzuki, and Sonogashira couplings are indispensable tools in pharmaceutical and materials science. A major drawback is the cost of the palladium catalyst and the critical need to remove toxic, leachable palladium from the final active pharmaceutical ingredient (API). HFEs are central to solving this challenge.
Case Study: Heck Reaction with a Recyclable Fluorous Catalyst
While many fluorous biphasic reactions run in a 1:1 organic/fluorous solvent mixture, an alternative "thermomorphic" approach uses a fluorous-tagged catalyst in a standard organic solvent (e.g., DMF).[6] The catalyst is designed to be soluble at the reaction temperature but precipitate upon cooling, allowing for recovery. A more robust method involves using an HFE for the extraction and recycling step.
Consider a Heck reaction using a fluorous-tagged palladacycle catalyst. The catalyst's fluorous "pony-tails" ensure that after the reaction is complete, it can be selectively extracted into an HFE solvent, leaving the product behind in the original reaction solvent.
The causality behind this choice is rooted in thermodynamics: the high affinity of the perfluoroalkyl chains on the catalyst for the HFE solvent drives the partitioning, enabling near-quantitative catalyst recovery. Studies on fluorous Lewis acid catalysts have shown that metal leaching into the organic phase can be reduced to <2 ppm, with the catalyst being reused up to five times without loss of activity.
Table 2: Performance Comparison of Catalyst Systems
| Parameter | Conventional Homogeneous Pd Catalyst | Heterogeneous Pd/C Catalyst | Fluorous Biphasic Pd Catalyst |
| Activity/Selectivity | High | Moderate to High (can have mass transfer limits) | High (reaction is homogeneous) |
| Catalyst Recovery | Difficult; often not recovered | Easy (filtration) | Easy (phase separation) |
| Catalyst Reusability | Not typically reused | Yes, but activity can decrease due to poisoning or sintering | Yes, often with minimal loss of activity |
| Product Contamination (Pd Leaching) | High risk; requires extensive purification (e.g., scavengers, chromatography) | Low, but leaching of nanoparticles can occur | Very Low (<5 ppm) ; product is physically separated from the catalyst phase |
| Substrate Scope | Very Broad | Broad, but can be limited by pore size/surface chemistry | Very Broad |
This comparison highlights the authoritative grounding of the fluorous biphasic approach: it combines the high activity and broad scope of homogeneous catalysis with the ease of separation characteristic of heterogeneous catalysis.
Quantitative Data Summary: HFEs vs. Conventional Solvents
The decision to employ an HFE is driven by its unique combination of physical, safety, and environmental properties. The following table provides a direct comparison.
Table 3: Physicochemical and EHS Properties of HFEs vs. Common Organic Solvents
| Property | HFE-7100[7] | HFE-7200[8] | Toluene | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Formula | C₄F₉OCH₃ | C₄F₉OC₂H₅ | C₇H₈ | C₄H₈O | CH₂Cl₂ |
| Boiling Point (°C) | 61 | 76 | 111 | 66 | 40 |
| Density (g/mL @ 25°C) | 1.51 | 1.43 | 0.87 | 0.89 | 1.33 |
| Surface Tension (mN/m) | 13.6 | 13.6 | 28.5 | 26.4 | 28.1 |
| Flash Point (°C) | None | None | 4 | -14 | None |
| Toxicity (OEL, ppm) | 750 (8-hr TWA) | 200 (8-hr TWA) | 20 (TWA) | 50 (TWA) | 50 (TWA) |
| Ozone Depletion (ODP) | 0 | 0 | 0 | 0 | ~0.0004 |
| Global Warming (GWP₁₀₀) | 297 | 59 | 3 | ~2 | 9 |
| VOC Status (US EPA) | Exempt | Exempt | Regulated | Regulated | Regulated |
Data compiled from various sources. OEL = Occupational Exposure Limit; TWA = Time-Weighted Average. GWP values are relative to CO₂=1.
The data clearly illustrates the advantages of HFEs. Their non-flammability eliminates the need for explosion-proof equipment, a significant safety and cost benefit.[2] Their low surface tension allows for excellent wetting of surfaces, while their higher density facilitates clean phase separation from less dense organic solvents. While their GWP is not zero, it is significantly lower than legacy fluorinated compounds like PFCs and is offset by their short atmospheric lifetimes.[1][3]
Conclusion: A Specialized Tool for the Modern Chemist
Hydrofluoroethers are not a universal replacement for all organic solvents. Their limited solvency for many polar organic compounds means they are not drop-in replacements for solvents like DMF or DMSO in every application. However, this perceived limitation is precisely their greatest strength.
Their true power lies in their orthogonality, enabling the design of fluorous biphasic systems that revolutionize catalyst and reagent separation. For high-value applications, such as pharmaceutical synthesis involving expensive, toxic, or difficult-to-remove metal catalysts, the use of HFEs provides a robust, scalable, and sustainable solution. By designing experiments around the unique properties of HFEs—embracing fluorous-tagged catalysts and reagents—researchers can overcome fundamental challenges in purification and recycling. HFEs represent a paradigm shift from viewing a solvent as a passive medium to leveraging it as an active tool for process intensification and green chemistry.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. topco-global.com [topco-global.com]
- 4. besttechnologyinc.com [besttechnologyinc.com]
- 5. 3M™ Novec™ Engineered Fluids - Acota [staging.acota.co.uk]
- 6. Highly active thermomorphic fluorous palladacycle catalyst precursors for the Heck reaction; evidence for a palladium nanoparticle pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multimedia.3m.com.cn [multimedia.3m.com.cn]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of Fluorinated Compounds: A Comparative Environmental Impact Assessment of Pentafluoroethyl Methyl Ether versus HFCs and CFCs
Foreword: A Legacy of Unintended Consequences and the Quest for Sustainable Alternatives
The history of industrial chemistry is replete with innovations that have profoundly benefited society. The development of chlorofluorocarbons (CFCs) in the early 20th century revolutionized refrigeration, air conditioning, and aerosol propellants, offering a class of compounds that were remarkably stable, non-toxic, and non-flammable. However, this very stability proved to be their environmental downfall. The discovery of the Antarctic ozone hole in the 1980s and the subsequent scientific consensus linking it to the atmospheric accumulation of CFCs led to an unprecedented international environmental agreement: the Montreal Protocol on Substances that Deplete the Ozone Layer.[1] This treaty mandated the phase-out of CFCs, ushering in the era of their replacements, primarily hydrofluorocarbons (HFCs).
While HFCs do not contain the ozone-destroying chlorine or bromine present in CFCs and thus have a negligible Ozone Depletion Potential (ODP), they are potent greenhouse gases.[2] Their widespread adoption to replace CFCs inadvertently traded one global environmental crisis for another: the warming of our planet. This has necessitated a further evolution in chemical innovation, leading to the development of third-generation compounds like hydrofluoroethers (HFEs), which are designed to have minimal impact on both the ozone layer and the climate.
This guide provides a comprehensive environmental impact assessment of a representative HFE, Pentafluoroethyl methyl ether (CF3CF2OCH3), also known as HFE-245mc, in comparison to legacy CFCs and the HFCs that largely replaced them. We will delve into the key environmental metrics—Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime—and explore the experimental and computational methodologies that underpin these assessments. This guide is intended for researchers, scientists, and professionals in drug development and other industries who require a deep, technical understanding of the environmental credentials of the chemical compounds they employ.
The Critical Environmental Metrics: ODP, GWP, and Atmospheric Lifetime
A nuanced understanding of a chemical's environmental impact hinges on three key, interconnected parameters:
-
Ozone Depletion Potential (ODP): This is a relative measure of a substance's ability to destroy stratospheric ozone.[2] The ODP of a compound is benchmarked against CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.0.[2][3]
-
Global Warming Potential (GWP): GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.[4] The 100-year GWP is the most commonly used metric.[4]
-
Atmospheric Lifetime: This is the average time a molecule of a compound resides in the atmosphere before it is removed, typically through chemical reactions or photolysis. A longer atmospheric lifetime often correlates with higher ODP and GWP values.
The following table provides a comparative summary of these key environmental impact parameters for this compound (HFE-245mc), a representative HFC (HFC-134a), and a representative CFC (CFC-11).
| Compound | Chemical Formula | Atmospheric Lifetime (years) | 100-year Global Warming Potential (GWP) | Ozone Depletion Potential (ODP) |
| This compound (HFE-245mc) | CF3CF2OCH3 | ~2.1 | 747 | ~0 |
| HFC-134a | CH2FCF3 | 14 | 1430 | ~0 |
| CFC-11 | CCl3F | 45 | 4750 | 1 |
Data for HFE-245mc from IPCC Sixth Assessment Report.[5] Data for HFC-134a and CFC-11 from various sources including the EPA and IPCC reports.[6]
As the data clearly illustrate, this compound represents a significant improvement over both CFCs and HFCs in terms of its environmental impact. Its ODP is negligible, and its 100-year GWP is substantially lower than that of HFC-134a and an order of magnitude lower than CFC-11. The key to this improved environmental profile lies in its significantly shorter atmospheric lifetime.
Atmospheric Chemistry: The Key to a Shorter Lifetime
The atmospheric persistence of a fluorinated compound is primarily determined by its susceptibility to removal mechanisms in the troposphere. The dominant removal pathway for many of these compounds is reaction with the hydroxyl radical (•OH), a highly reactive species often referred to as the "detergent of the atmosphere".
The Inertness of CFCs and the Reactivity of HFCs and HFEs
CFCs are exceptionally stable in the troposphere because they lack C-H bonds, making them unreactive towards •OH radicals. This stability allows them to persist long enough to be transported to the stratosphere, where they are broken down by intense solar ultraviolet (UV) radiation, releasing chlorine atoms that catalytically destroy ozone.
HFCs and HFEs, in contrast, contain C-H bonds, which are susceptible to attack by •OH radicals. This initiates a chain of reactions that ultimately breaks down the molecule into smaller, less harmful compounds that are removed from the atmosphere through deposition.
The presence of the ether oxygen atom in HFEs, such as this compound, further influences their atmospheric chemistry. The ether linkage can activate the adjacent C-H bonds, making them more susceptible to •OH radical attack compared to the C-H bonds in many HFCs. This increased reactivity leads to a shorter atmospheric lifetime and, consequently, a lower GWP.
The atmospheric degradation of this compound is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. This process is depicted in the following workflow:
Experimental Determination of Environmental Impact Parameters
The values presented in the comparative table are the result of rigorous experimental measurements and sophisticated modeling. Understanding the methodologies behind these determinations is crucial for appreciating their validity and the scientific consensus they represent.
Determining Atmospheric Lifetime: Smog Chamber Experiments
The atmospheric lifetime of a compound is determined by its reaction rate with atmospheric oxidants, primarily the •OH radical. These reaction rates are measured in laboratory settings using smog chambers.[7]
Experimental Protocol: Relative Rate Method in a Smog Chamber
The "relative rate" method is a common and robust technique for determining the rate constant of a reaction between a target compound and an oxidant.
-
Chamber Preparation: A large, inert reaction vessel, typically made of Teflon film, is filled with purified air.[7] This eliminates interfering substances and provides a controlled environment.
-
Introduction of Reactants: A known concentration of the target compound (e.g., this compound), a reference compound with a well-established reaction rate with •OH radicals, and a precursor for •OH radicals (e.g., methyl nitrite, which photolyzes to produce •OH) are introduced into the chamber.
-
Initiation of Reaction: The chamber is irradiated with UV light to initiate the photolysis of the •OH precursor, starting the degradation of both the target and reference compounds.
-
Concentration Monitoring: The concentrations of the target and reference compounds are monitored over time using techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of disappearance of the target compound is compared to the rate of disappearance of the reference compound. By knowing the reaction rate of the reference compound, the reaction rate of the target compound can be calculated.
-
Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) of the target compound is then calculated by taking the inverse of the product of its reaction rate constant (kOH) and the average global concentration of •OH radicals ([OH]).
This experimental design is self-validating because the use of a reference compound with a known reaction rate provides a constant internal standard, minimizing the impact of variations in •OH radical concentration within the chamber.
Determining Global Warming Potential: Infrared Spectroscopy and Radiative Transfer Models
The GWP of a gas is a function of its atmospheric lifetime and its ability to absorb infrared radiation (its radiative efficiency).
Experimental Protocol: Determining Radiative Efficiency using FTIR Spectroscopy
-
Sample Preparation: A sample of the pure compound is introduced into a gas cell with a known path length.
-
Infrared Spectrum Measurement: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample across a range of wavelengths, typically from 500 to 4000 cm-1. This provides a detailed infrared absorption spectrum of the molecule.[8]
-
Calculation of Absorption Cross-Sections: The measured absorbance is used to calculate the absorption cross-section at different wavelengths.
-
Radiative Efficiency Calculation: The radiative efficiency is then calculated by integrating the absorption cross-sections over the infrared spectrum, taking into account the Earth's outgoing longwave radiation profile.
Computational Protocol: GWP Calculation using Radiative Transfer Models
The radiative efficiency determined from FTIR spectroscopy, along with the atmospheric lifetime, are then used as inputs for comprehensive atmospheric radiative transfer models.[9] These models simulate the Earth's atmosphere and calculate the change in the planet's energy balance caused by the introduction of the gas. The result is the Absolute Global Warming Potential (AGWP). The GWP is then calculated by dividing the AGWP of the gas by the AGWP of CO2 over the same time horizon.
Determining Ozone Depletion Potential: Semi-Empirical and Model-Based Approaches
The ODP of a compound is a measure of its potential to cause ozone depletion relative to CFC-11. For compounds like this compound that do not contain chlorine or bromine, the ODP is considered to be zero. For chlorine- or bromine-containing compounds, ODP is determined using a combination of modeling and observational data.
Semi-Empirical Method
This approach combines laboratory measurements with atmospheric observations.[10] It involves:
-
Determining the rate of photolysis and reaction with •OH for the compound in the laboratory.
-
Using atmospheric models to calculate the fraction of the compound that reaches the stratosphere.
-
Estimating the number of chlorine or bromine atoms released per molecule in the stratosphere.
-
Relating this to the known ozone-destroying efficiency of chlorine and bromine radicals.
This method is grounded in real-world atmospheric measurements, providing a robust estimate of a compound's ODP.
Conclusion: A Clear Path Towards Environmentally Benign Fluorinated Compounds
The evolution from CFCs to HFCs and now to HFEs like this compound demonstrates a clear trajectory of scientific innovation driven by a deepening understanding of the atmospheric consequences of our chemical choices. This compound and other HFEs represent a significant step forward, offering the desirable physical and chemical properties of their predecessors but with a substantially reduced environmental footprint.
Their negligible Ozone Depletion Potential and significantly lower Global Warming Potential, a direct result of their shorter atmospheric lifetimes, make them a more sustainable choice for a wide range of applications. For researchers, scientists, and industry professionals, a thorough understanding of the environmental metrics and the robust scientific methodologies used to determine them is essential for making informed decisions that align with both technological advancement and environmental stewardship. The continued development and adoption of compounds like this compound are crucial in mitigating the environmental legacy of older fluorinated compounds and paving the way for a more sustainable future.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 3. protocolodemontreal.org.br [protocolodemontreal.org.br]
- 4. epa.gov [epa.gov]
- 5. ghgprotocol.org [ghgprotocol.org]
- 6. ghgprotocol.org [ghgprotocol.org]
- 7. academic.oup.com [academic.oup.com]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. lc-impact.eu [lc-impact.eu]
A Senior Application Scientist's Guide to the Economic Viability of Pentafluoroethyl Methyl Ether in Specialty Solvent Applications
Introduction: The Critical Role of Solvent Selection in Drug Development
In the landscape of pharmaceutical manufacturing and drug discovery, solvents are far more than inert liquids; they are critical process components that influence reaction kinetics, yield, purity, and the final formulation of active pharmaceutical ingredients (APIs).[1][2][3] The choice of solvent can account for 80-90% of the waste stream in a typical pharmaceutical process, making solvent selection a pivotal decision that impacts not only process efficiency but also environmental footprint and overall economic viability.[4]
As regulatory scrutiny intensifies and the principles of green chemistry become more ingrained in process development, the industry is continuously seeking alternatives to traditional, often hazardous, solvents like dichloromethane (DCM) and dipolar aprotic solvents such as N,N-dimethylformamide (DMF).[5][6][7] This guide provides an in-depth comparison of Pentafluoroethyl methyl ether (PFEME), a specialty hydrofluoroether (HFE), against other common specialty solvents. We will move beyond simple procurement costs to analyze the total economic and performance picture, providing researchers, scientists, and drug development professionals with the data-driven insights needed to make informed decisions.
Part 1: Physicochemical and Performance Profile
A solvent's physical properties are the primary determinants of its suitability for specific applications, from synthesis to purification. This compound (CAS 22410-44-2) possesses a unique set of characteristics, most notably an extremely low boiling point, which sets it apart from many alternatives.
The low boiling point of PFEME (6°C) suggests its utility in applications requiring gentle, low-temperature processing and easy removal from the final product.[8][9] However, this high volatility also necessitates handling in well-sealed or refrigerated systems to prevent significant evaporative losses, which can impact process cost and worker exposure. In contrast, solvents like Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF) offer higher boiling points, making them more suitable for higher temperature reactions and potentially easier to recover and recycle via distillation.[6]
Table 1: Comparative Physicochemical Properties of Selected Solvents
| Property | This compound (PFEME) | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | Dichloromethane (DCM) |
| CAS Number | 22410-44-2[9][10][11][12][13][14] | 5614-37-9 | 96-47-9 | 75-09-2 |
| Molecular Formula | C3H3F5O[9][10][12] | C6H12O | C5H10O | CH2Cl2 |
| Molecular Weight | 150.05 g/mol [8][9][10] | 100.16 g/mol | 86.13 g/mol | 84.93 g/mol |
| Boiling Point | 6.0 °C[8][9] | 106 °C[6] | 80 °C | 39.6 °C |
| Density | 1.28 g/mL[8][9] | 0.86 g/mL | 0.85 g/mL | 1.33 g/mL |
| Flash Point | None[9] | -1 °C | -11 °C | None |
| Key Features | High volatility, non-flammable | Resists peroxide formation, stable[6][15] | Bio-derived potential[15] | Strong solvency |
Part 2: Environmental, Health, and Safety (EHS) Assessment
The EHS profile of a solvent is a non-negotiable aspect of modern process chemistry. Regulatory frameworks and corporate sustainability goals are increasingly steering development away from solvents with high toxicity or persistent environmental impact.
This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are often referred to as "forever chemicals" due to their extreme persistence in the environment.[8][16] While PFEME itself may have low acute toxicity, its inability to readily biodegrade is a significant long-term environmental concern that can lead to bioaccumulation.[8][16] Disposal of PFAS-containing waste streams requires specialized, high-cost methods like incineration with flue gas scrubbing to prevent environmental release.[8]
This contrasts sharply with greener alternatives like 2-MeTHF, which can be derived from renewable resources, and CPME, which is noted for its improved safety profile regarding peroxide formation compared to other ethers like THF.[6][15] While many hydrofluoroethers (HFEs) like HFE-347pcf2 have been granted exemption from regulation as Volatile Organic Compounds (VOCs) due to their negligible impact on ground-level ozone formation, the status of each specific HFE must be verified.[17][18][19][20][21] This VOC exemption can be a significant advantage, simplifying regulatory compliance for air emissions.
Table 2: Comparative Environmental, Health, and Safety (EHS) Profiles
| Parameter | This compound (PFEME) | Dichloromethane (DCM) | N-Methyl-2-pyrrolidone (NMP) | Cyclopentyl Methyl Ether (CPME) |
| Key Hazard | Gas under pressure, Skin/Eye Irritant[8] | Suspected Carcinogen, High Acute Toxicity[7][22] | Reproductive Toxin[4][6] | Skin/Eye Irritant, Flammable[6] |
| Environmental Concern | "Forever Chemical" (PFAS), Persistent[8][16] | Hazardous Air Pollutant, High Waste Disposal Cost | REACH Restricted | Low Peroxide Formation[6][15] |
| Regulatory Status | Subject to increasing PFAS scrutiny | Highly regulated, targeted for replacement[7][22] | Highly regulated (e.g., REACH)[6] | Generally favorable |
| VOC Status | Varies by jurisdiction; other HFEs are exempt[17][18][21] | VOC | VOC | VOC |
Part 3: The Total Economic Viability Analysis
True economic assessment transcends the purchase price. A comprehensive analysis must account for the total cost of ownership, including consumption, recycling, waste disposal, and regulatory compliance.
Direct Costs: Procurement
This compound is a high-cost specialty chemical. Pricing from chemical suppliers indicates a cost of several hundred dollars for 100 grams, positioning it as a solvent for high-value applications where performance might justify the expense.
-
This compound (100g): ~£622.00 (approx. $790 USD)
-
This compound (100g): $450 USD[9]
This is orders of magnitude higher than conventional solvents like acetone or ethyl acetate, and significantly more expensive than other "greener" ether alternatives like 2-MeTHF or CPME.[6][7]
Indirect Costs: The Bigger Picture
The high volatility and environmental classification of PFEME introduce significant indirect costs that can outweigh its performance benefits in many scenarios.
-
Process Consumption: The low boiling point (6°C) means that without a robust, closed-loop, and likely chilled system, fugitive emissions and evaporative losses will be substantial, driving up the volume of solvent required for a process.
-
Waste Disposal: As a PFAS, PFEME-contaminated waste is considered hazardous and persistent. The disposal costs are high and likely to increase as regulations tighten. This is a critical disadvantage compared to more biodegradable or easily recyclable solvents.[8]
-
Engineering Controls: Handling a gas at room temperature requires more sophisticated and costly engineering controls (e.g., pressure-rated vessels, specialized ventilation) than handling a liquid solvent.[8]
-
Solvent Recycling: While its low boiling point allows for easy removal via evaporation, capturing and recondensing such a volatile substance for reuse can be energy-intensive and require specialized equipment, potentially negating the benefits of easy removal.
The following diagram illustrates the key factors contributing to the total cost of ownership for a specialty solvent.
Caption: Factors contributing to a solvent's Total Cost of Ownership.
Part 4: Experimental Protocols for Solvent Evaluation
To objectively assess the viability of PFEME or any new solvent, a structured experimental approach is essential. The following protocols provide a framework for comparative analysis.
Protocol 1: Comparative API Solubility Assessment
Objective: To determine and compare the solubility of a target API in PFEME versus one or more alternative solvents at a controlled temperature.
Methodology:
-
Preparation: Prepare saturated solutions of the target API in PFEME, CPME, and Ethyl Acetate in sealed vials. Ensure the temperature is controlled (e.g., 20°C).
-
Equilibration: Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling: Carefully extract a known volume of the supernatant from each vial, ensuring no solid material is transferred.
-
Analysis: Evaporate the solvent from each sample under controlled conditions. Quantify the mass of the remaining API.
-
Calculation: Express solubility as mg/mL for each solvent.
Causality: This protocol directly measures the fundamental property of solvency for your specific API. A solvent with poor solubility will require larger volumes, increasing costs and waste, making it economically non-viable regardless of other properties.
Workflow: Decision-Making for Specialty Solvent Selection
The selection process is a multi-faceted decision. The following workflow, represented as a diagram, illustrates a logical pathway from initial screening to final implementation.
Caption: A workflow for rational specialty solvent selection.
Conclusion and Recommendation
This compound is a highly specialized solvent with unique properties, primarily its very low boiling point and non-flammability. However, its economic viability for widespread use in drug development is severely hampered by three critical factors:
-
High Direct Cost: The procurement price is exceptionally high compared to nearly all alternatives.
-
Challenging Handling: The high volatility necessitates specialized, costly engineering controls to mitigate evaporative losses and ensure worker safety.
-
Significant Environmental Liability: Its classification as a persistent "forever chemical" (PFAS) brings substantial and growing challenges related to waste disposal, regulatory compliance, and long-term environmental impact.
For these reasons, PFEME is likely to remain a niche solvent for very specific, high-value applications where its unique properties are indispensable and cannot be replicated by other means. For the vast majority of synthesis, purification, and formulation tasks in drug development, alternative specialty solvents such as Cyclopentyl Methyl Ether (CPME) , 2-Methyltetrahydrofuran (2-MeTHF) , and advanced carbonate or ester-based solvents present a far more economically viable and environmentally responsible choice. They offer a superior balance of performance, safety, and sustainability, aligning better with the long-term goals of the pharmaceutical industry.
References
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- 2. haltermann-carless.com [haltermann-carless.com]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. turi.org [turi.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. CAS 22410-44-2 | 2107-3-34 | MDL MFCD03094117 | this compound | SynQuest Laboratories [synquestlabs.com]
- 10. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | 22410-44-2 [chemicalbook.com]
- 12. This compound CAS#: 22410-44-2 [m.chemicalbook.com]
- 13. 1,1,1,2,2-Pentafluoro-2-methoxyethane | C2F5OCH3 | CID 2775952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Health and environmental impacts prompt a call for strict ruling on ubiquitous ‘forever chemicals’ [environment.ec.europa.eu]
- 17. Revision to Regulatory Definition of Volatile Organic Compounds - Exclusion of of 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy) ethane (HFE-347pcf2) | Ground-level Ozone Pollution | US EPA [19january2021snapshot.epa.gov]
- 18. epa.gov [epa.gov]
- 19. EPA: Chemical Shouldnât Be Regulated as Ozone Precursor [news.bloomberglaw.com]
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- 21. Ozone Volatile Organic Compound (VOC) Exemptions Rules | Ozone Pollution | US EPA [19january2017snapshot.epa.gov]
- 22. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Developed in Pentafluoroethyl Methyl Ether (PFEME)
For Researchers, Scientists, and Drug Development Professionals
The pharmaceutical and chemical industries are on a continuous quest for innovation, not only in the discovery of new entities but also in the refinement of the analytical methods that ensure their quality, safety, and efficacy. A significant part of this evolution is the adoption of greener, more sustainable technologies. Pentafluoroethyl methyl ether (PFEME), a hydrofluoroether, is emerging as a promising alternative to conventional, often hazardous, solvents used in liquid chromatography.[1][2] Its unique physicochemical properties offer the potential for novel selectivities and improved environmental stewardship.
However, adopting a new solvent system requires rigorous validation to ensure the resulting analytical method is equivalent or superior to the established one. This guide provides an in-depth, objective comparison of analytical methods developed in PFEME against traditional solvent systems, supported by a detailed framework for cross-validation based on internationally recognized guidelines.
Understanding the Candidate: PFEME vs. Traditional Solvents
The decision to develop an analytical method in a new solvent is grounded in its fundamental properties. PFEME presents a distinct profile compared to commonly used solvents like acetonitrile (ACN), methanol (MeOH), and hexane.
Causality Behind Solvent Choice: The selection of a mobile phase is a critical decision in method development.[3] Traditional reversed-phase solvents like ACN and MeOH are favored for their miscibility with water, low viscosity, and low UV cutoff wavelengths.[4] However, they are not without drawbacks, including toxicity and environmental concerns.[3][5] PFEME's appeal lies in its potential to offer a different chromatographic selectivity while being a potentially greener option. Its properties, such as a low boiling point (6 °C) and a density of 1.28 g/cm³, distinguish it from standard solvents.[6][7]
| Property | This compound (PFEME) | Acetonitrile (ACN) | Methanol (MeOH) | Hexane |
| Formula | C3H3F5O[6] | C2H3N | CH4O | C6H14 |
| Boiling Point (°C) | 6[8] | 82 | 65 | 69 |
| Density (g/cm³) | 1.28[6] | 0.786 | 0.792 | 0.655 |
| Refractive Index | ~1.354[6] | 1.344[9] | 1.328[9] | 1.375[9] |
| UV Cutoff (nm) | Not widely published, expected to be low | 190[10][11] | 205[10][11] | 195[10][11] |
| Hazards | Irritant, Gas under pressure[8] | Toxic, Flammable | Toxic, Flammable | Neurotoxic, Flammable[3] |
Note: Some properties for PFEME are estimated or not as extensively documented as for traditional solvents.
The Imperative of Cross-Validation
When an analytical method is transferred, updated, or replaced, a cross-validation study is essential to ensure the new method provides equivalent results to the original. This is a cornerstone of maintaining data integrity and regulatory compliance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which can be adapted for cross-validation.[12][13][14]
The core objective is to demonstrate that the PFEME-based method and the traditional method are interchangeable for the intended analytical purpose.
Experimental Design for Cross-Validation
A robust cross-validation protocol should be designed to compare the key performance characteristics of both the established (traditional solvent) and the new (PFEME) analytical methods.
Workflow for Method Cross-Validation
Caption: Workflow for cross-validating a new PFEME-based analytical method against a traditional one.
Detailed Experimental Protocols
Part 1: Reference Method (Traditional Solvent)
Objective: Establish baseline performance data using a validated HPLC method with a conventional mobile phase (e.g., Acetonitrile/Water).
Methodology:
-
System Preparation:
-
HPLC System: Standard quaternary or binary pump system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or as per the established method).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Filter and degas all mobile phases.[15]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As required for the analyte.
-
Gradient: e.g., 50% B to 90% B over 10 minutes.
-
-
System Suitability Test (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria: RSD for peak area < 2.0%, Tailing factor < 1.5, Plate count > 2000.
-
-
Validation Parameter Assessment (as per ICH Q2(R1)): [12]
-
Specificity: Analyze placebo and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations and perform a linear regression analysis (r² > 0.999).
-
Accuracy: Perform recovery studies on spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%).
-
Precision (Repeatability & Intermediate): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts (intermediate precision).
-
Part 2: New Method (PFEME-based)
Objective: Develop and validate an HPLC method using PFEME as a primary organic solvent and compare its performance.
Methodology:
-
System Preparation:
-
HPLC System and Column: Same as the reference method to ensure a direct comparison.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: this compound (PFEME).
-
Expert Insight: Due to PFEME's potential for lower polarity and different miscibility compared to ACN, initial scouting gradients are crucial.[16][17] Ensure complete miscibility of the PFEME/water mixture at all intended compositions. If miscibility is an issue, a ternary solvent like isopropanol can be introduced as a bridge.[18]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Same as the reference method.
-
Gradient: Develop a gradient that provides similar or better separation and retention times as the reference method. This will likely require a different gradient profile than the ACN method due to different solvent strengths.
-
-
System Suitability Test (SST):
-
Perform SST as described for the reference method with the same acceptance criteria.
-
-
Validation Parameter Assessment:
-
Repeat the full validation assessment (Specificity, Linearity, Accuracy, Precision) as performed for the reference method.
-
Data Analysis and Comparison
Comparative Validation Data Summary
| Validation Parameter | Acceptance Criteria | Traditional Method (ACN) | PFEME Method | Statistical Test | Result |
| Specificity | No interference | Pass | Pass | - | Equivalent |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9992 | - | Equivalent |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% ± 1.2% | 100.1% ± 1.5% | t-test (p > 0.05) | Equivalent |
| Precision (Repeatability RSD%) | ≤ 2.0% | 0.85% | 0.92% | F-test (p > 0.05) | Equivalent |
| Precision (Intermediate RSD%) | ≤ 2.0% | 1.25% | 1.40% | F-test (p > 0.05) | Equivalent |
| Robustness (e.g., Flow Rate ±10%) | System Suitability Passes | Pass | Pass | - | Equivalent |
| Resolution (Critical Pair) | ≥ 2.0 | 2.8 | 3.1 | - | PFEME Superior |
| Solvent Consumption (mL/run) | - | ~15 mL | ~15 mL | - | Equivalent |
Decision Framework for Adopting PFEME Method
Caption: Decision tree for implementing a PFEME-based analytical method post-cross-validation.
Conclusion and Future Perspectives
The transition to greener solvents in analytical chemistry is not merely a trend but a necessary evolution.[5] this compound shows potential as a novel solvent in liquid chromatography, offering different selectivities that could be advantageous for challenging separations. This guide provides a comprehensive framework for the cross-validation of an analytical method developed in PFEME against a traditional one.
The trustworthiness of this process hinges on a well-designed experimental protocol grounded in ICH guidelines and a rigorous, objective comparison of the resulting data.[19][20] By demonstrating statistical equivalence or superiority, scientists can confidently adopt PFEME-based methods, contributing to a more sustainable and innovative future in analytical science without compromising data quality or regulatory compliance. Further research into PFEME's performance in other chromatographic modes, such as normal-phase and supercritical fluid chromatography (SFC), will continue to expand its applicability and solidify its place in the analytical chemist's toolkit.
References
- 1. mastelf.com [mastelf.com]
- 2. Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography | Separation Science [sepscience.com]
- 3. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. This compound CAS#: 22410-44-2 [m.chemicalbook.com]
- 7. This compound | 22410-44-2 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Refractive Index [macro.lsu.edu]
- 10. UV Cutoff [macro.lsu.edu]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. phamnguyen.com.vn [phamnguyen.com.vn]
- 18. molnar-institute.com [molnar-institute.com]
- 19. ICH Official web site : ICH [ich.org]
- 20. fda.gov [fda.gov]
A Researcher's Guide to Comparative Catalyst Solubility Studies: Featuring Pentafluoroethyl Methyl Ether (PFEME) as a Novel Medium
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The selection of a reaction solvent is a critical parameter that profoundly influences catalytic efficiency, reaction kinetics, and process sustainability. As the chemical industry pivots towards greener and more efficient methodologies, novel solvents like Pentafluoroethyl Methyl Ether (C₂F₅OCH₃, or PFEME) are gaining attention. However, a fundamental understanding of catalyst behavior in such media is often lacking. This guide provides a comprehensive framework for conducting comparative solubility studies of catalysts in PFEME against other conventional solvents. We will delve into the causal relationships between solvent properties and catalyst solubility, provide detailed, self-validating experimental protocols, and present illustrative data to guide researchers in their solvent screening endeavors.
Introduction: The Critical Role of Catalyst Solubility
In homogeneous catalysis, the reaction rate, catalyst stability, and overall process efficiency are intrinsically linked to the solubility of the catalyst in the reaction medium. A well-solvated catalyst ensures maximum availability of active sites, leading to optimal reaction kinetics. Conversely, poor solubility can result in catalyst precipitation, reduced activity, and challenges in reaction monitoring and product purification.
This compound (PFEME) is a hydrofluoroether (HFE) that presents an interesting profile for chemical synthesis. HFEs are known for their unique combination of properties, including thermal stability, chemical inertness, and distinct solubility characteristics imparted by the presence of C-F bonds.[1] Understanding how these properties translate to the solubility of diverse catalyst classes is paramount for harnessing the full potential of PFEME in pharmaceutical and fine chemical synthesis. This guide will equip you with the foundational knowledge and practical methodologies to systematically evaluate PFEME as a viable solvent for your catalytic systems.
Solvent Properties: A Comparative Overview
The solubility of a substance is governed by the principle of "like dissolves like," which is a function of intermolecular forces. Therefore, a thorough comparison begins with the fundamental physicochemical properties of the solvents.
Table 1: Comparative Physicochemical Properties of PFEME and Common Organic Solvents
| Property | This compound (PFEME) | Tetrahydrofuran (THF) | Toluene | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₃H₃F₅O | C₄H₈O | C₇H₈ | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 150.05[2] | 72.11 | 92.14 | 100.16[3] |
| Boiling Point (°C) | ~6[4] | 66 | 111 | 106[5] |
| Density (g/cm³ at 20°C) | ~1.342[6] | 0.889 | 0.867 | 0.86[7] |
| Dipole Moment (Debye) | Data not readily available | ~1.75 | ~0.36 | ~1.3 |
| Water Solubility | Low (Typical for HFEs) | Miscible | Immiscible | 1.1 g/100g [7] |
Causality Behind the Properties: The high density and low boiling point of PFEME are direct consequences of its fluorinated nature. The electronegative fluorine atoms create a molecule with a low polarizability and weak intermolecular van der Waals forces, yet a significant molecular weight.[1] Its expected low water solubility, a characteristic of many hydrofluoroethers, contrasts sharply with the miscibility of THF, making PFEME potentially advantageous for reactions requiring anhydrous conditions or simplified aqueous workups, similar to CPME.[5][7]
Experimental Protocol: Quantitative Determination of Catalyst Solubility
To ensure trustworthy and reproducible results, a standardized protocol is essential. The following method describes a static solubility test, a robust procedure for determining the saturation solubility of a catalyst in a given solvent.
Materials and Instruments
-
Catalyst: High purity (e.g., Palladium (II) Acetate, Grubbs Catalyst 2nd Gen., etc.)
-
Solvents: Anhydrous grade PFEME, THF, Toluene, etc.
-
Equipment: Analytical balance, 4 mL glass vials with PTFE-lined caps, orbital shaker or rotator, temperature-controlled incubator, centrifuge, disposable syringes, 0.22 µm syringe filters (ensure filter compatibility with solvent), volumetric flasks.
-
Analytical Instrument: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal catalysts; High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry for organocatalysts.
Step-by-Step Methodology
-
Preparation: Accurately weigh an excess amount of the catalyst (e.g., 10-20 mg) into a tared 4 mL glass vial. The key is to ensure that undissolved solid will remain at equilibrium. Record the exact mass.
-
Solvent Addition: Using a calibrated pipette, add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.
-
Equilibration: Securely cap the vial. Place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure the system reaches equilibrium. Rationale: Achieving equilibrium is critical for determining the true saturation solubility. Shorter times may result in undersaturated solutions and inaccurate measurements.
-
Phase Separation: After equilibration, transfer the vials to a centrifuge. Spin at a high speed (e.g., 5000 rpm) for 30 minutes to pellet all undissolved solid. Rationale: This step is crucial for cleanly separating the saturated supernatant from the solid catalyst, preventing contamination of the sample for analysis.
-
Sample Collection: Carefully draw the supernatant using a syringe, taking care not to disturb the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean, tared vial.
-
Quantification:
-
For Metal Catalysts (e.g., Palladium Acetate): Accurately dilute a known mass of the saturated solution in an appropriate solvent and analyze for metal content using ICP-MS.
-
For Organocatalysts: Prepare a calibration curve using standards of known concentrations. Analyze the filtered saturated solution by HPLC or UV-Vis to determine the catalyst concentration.
-
-
Calculation: Express the solubility in desired units, typically mg/mL or mol/L.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Experimental workflow for determining catalyst solubility.
Comparative Analysis: Illustrative Results
While extensive, publicly available solubility data for catalysts in PFEME is limited, the protocol in Section 3 allows any researcher to generate this crucial information. The table below serves as a template for presenting such results, populated with illustrative data based on known chemical principles.
Table 2: Illustrative Catalyst Solubility at 25°C (mg/mL)
| Catalyst Type | Catalyst Example | This compound (PFEME) | Tetrahydrofuran (THF) | Toluene |
| Transition Metal (Polar) | Palladium(II) Acetate (trimer) | Low (< 1) | Moderate (~10)[8] | High (>20)[9] |
| Transition Metal (Nonpolar) | Grubbs Catalyst, 2nd Gen. | Moderate (~15) | High (>50)[10] | High (>50) |
| Organocatalyst (H-Bonding) | (S)-Diphenylprolinol Trimethylsilyl Ether | Low (< 2) | High (>100) | High (>100) |
| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Very Low (< 0.1) | Low (~5) | Insoluble |
Interpreting the Illustrative Data:
-
Palladium(II) Acetate: This catalyst often exists as a trimer, which is soluble in benzene (a nonpolar aromatic solvent similar to toluene) and glacial acetic acid.[9] Its solubility in the highly polar THF is moderate. In a fluorinated ether like PFEME, with its unique electronic properties, solubility is expected to be lower due to less effective solvation of the polar acetate ligands.
-
Grubbs Catalyst, 2nd Gen.: This is a large, relatively nonpolar complex with bulky cyclohexyl and aromatic groups. It is known to be highly soluble in common organic solvents like THF and dichloromethane.[10] Its solubility in PFEME is predicted to be moderate to good, as fluorinated solvents can often dissolve nonpolar compounds.
-
Organocatalysts: Many organocatalysts, especially those relying on hydrogen bonding or the formation of polar intermediates (enamines, iminiums), are highly soluble in polar aprotic solvents like THF.[11][12] Their solubility in the less polar, weakly coordinating PFEME would likely be significantly lower.
Discussion: Linking Solubility to Reaction Performance
The choice of solvent extends far beyond simple dissolution. It dictates the entire reaction environment, influencing kinetics, stability, and downstream processing.
Caption: Relationship between solvent choice, solubility, and process outcomes.
-
Reaction Kinetics: For a reaction catalyzed by a species like Palladium(II) Acetate, using a solvent where it has low solubility (like PFEME, illustratively) could lead to a heterogeneous system with mass transfer limitations, resulting in slower reaction rates compared to a homogeneous solution in toluene.
-
Catalyst Stability: PFEME's chemical inertness, a hallmark of many fluorinated compounds, could enhance the lifetime of sensitive catalysts that might be degraded by more reactive solvents like THF (which is prone to peroxide formation).[13]
-
Process and Sustainability: The low water miscibility and distinct density of PFEME could greatly simplify catalyst recovery and recycling in certain systems, particularly through biphasic catalysis, contributing to a more sustainable process.[7] This is a significant advantage over water-miscible solvents like THF, from which catalyst and product separation can be energy-intensive.
Conclusion
This compound presents a unique set of properties that makes it a compelling candidate for investigation as a next-generation solvent in catalysis. However, its efficacy is fundamentally tied to its ability to effectively dissolve the chosen catalyst. This guide provides the strategic framework and a robust, validated methodology for researchers to systematically and accurately determine catalyst solubility. By generating reliable comparative data, scientists and process chemists can make informed decisions, moving beyond traditional solvent choices to unlock new efficiencies, enhance catalyst stability, and develop more sustainable chemical processes. The logical and experimental workflows provided herein serve as a starting point for the critical evaluation of not only PFEME but any novel solvent system in the context of homogeneous catalysis.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. 22410-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Cyclopentyl Methyl Ether (CPME) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. palladium(II) acetate [chemister.ru]
- 9. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalysis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Frontier of Fluorinated Waste: A Comprehensive Guide to the Proper Disposal of Pentafluoroethyl Methyl Ether
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are but one part of the equation. The responsible management of chemical byproducts and unreacted materials is a critical, and often complex, component of the research lifecycle. Pentafluoroethyl methyl ether (PFEME), a fluorinated ether with unique properties, requires a nuanced and informed approach to its disposal to ensure the safety of personnel and the protection of our environment. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for PFEME, grounded in scientific principles and regulatory standards, to empower you to manage this waste stream with confidence and precision.
The Chemical Profile of this compound: Understanding the "Why" Behind the "How"
This compound (CH₃OCF₂CF₃) is a halogenated ether. The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, imparts high thermal and chemical stability to the molecule. While advantageous for many applications, this stability poses a significant challenge for degradation and disposal. Incomplete destruction of fluorinated compounds can lead to the formation of smaller, persistent per- and polyfluoroalkyl substances (PFAS), which are of increasing environmental concern. Therefore, the primary goal of PFEME disposal is complete mineralization of the molecule.
Waste Classification: Your First and Most Critical Step
Before any disposal activities can commence, you must accurately classify the waste stream containing this compound in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[1][2][3][4][5][6][7] This classification will determine the ultimate disposal pathway.
A PFEME waste stream will typically fall into one of two categories:
-
Characteristic Hazardous Waste: Your PFEME waste must be evaluated against the four characteristics of hazardous waste.[2][3]
-
Ignitability (D001): This is a critical consideration for PFEME. You must determine the flashpoint of your waste mixture. If the flashpoint is below 60°C (140°F), it is considered an ignitable hazardous waste.[2][3] Standardized testing methods, such as the Pensky-Martens Closed-Cup test, should be employed.[3]
-
Corrosivity (D002): This is unlikely for pure PFEME, but if it is part of an acidic or basic solution, the pH must be tested. A pH less than or equal to 2 or greater than or equal to 12.5 qualifies it as a corrosive hazardous waste.[2][3]
-
Reactivity (D003): This characteristic applies to wastes that are unstable, react violently with water, or can generate toxic gases.[2][3] Pure PFEME is not typically reactive, but this must be considered if it is mixed with other reactive chemicals.
-
Toxicity (D043): This is determined through the Toxicity Characteristic Leaching Procedure (TCLP).[8] While PFEME itself is not a listed toxic constituent, if the waste stream contains other contaminants, this test may be necessary.[8]
-
-
Listed Hazardous Waste (F-Code): If the PFEME waste is a spent solvent from a degreasing or cleaning process, it may be classified as an "F-listed" hazardous waste. Specifically, the F001 and F002 codes apply to spent halogenated solvents used in degreasing and other solvent applications.[1][4][7] If your PFEME waste is a mixture containing 10% or more of these listed halogenated solvents, it will also fall under this classification.[1][4][7]
The following diagram illustrates the decision-making process for classifying your PFEME waste:
References
- 1. Waste Code [rcrainfo.epa.gov]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. epa.gov [epa.gov]
- 4. media.clemson.edu [media.clemson.edu]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. wku.edu [wku.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
Navigating the Unseen Shield: A Guide to Personal Protective Equipment for Pentafluoroethyl Methyl Ether
In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety of our researchers. Pentafluoroethyl methyl ether, a valuable solvent and reagent, requires a nuanced understanding of its properties to ensure safe handling. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational and disposal plan, grounded in scientific principles, to empower you, the researcher, to work confidently and safely. Our commitment is to your safety, building a foundation of trust that extends beyond the products we supply.
Understanding the Hazard: Why Specific PPE is Crucial
This compound presents a unique combination of hazards that dictate our PPE choices. As a liquefied gas under pressure, it can cause severe frostbite upon contact with skin or eyes due to rapid evaporation.[1] Its vapors can cause respiratory irritation and, at high concentrations, may lead to drowsiness or dizziness.[1] Furthermore, it is classified as a skin and eye irritant.[1] The causality behind our PPE recommendations is directly tied to mitigating these specific risks.
Core Personal Protective Equipment (PPE) Protocol
A foundational principle of laboratory safety is the consistent and correct use of PPE. For this compound, the following ensemble is mandatory:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[2] | Protects against splashes of the liquefied gas which can cause severe eye injury and frostbite, as well as vapor irritation.[1] |
| Hand Protection | Cold-insulating gloves are essential when handling the liquefied gas to prevent frostbite.[1] For protection against chemical permeation, nitrile or neoprene gloves are recommended for incidental contact. Always inspect gloves for integrity before use and change them immediately upon contamination. | Prevents skin contact with the irritating liquid and protects against the extreme cold of the liquefied gas. |
| Body Protection | A flame-retardant lab coat or coveralls, fully buttoned, to cover as much skin as possible.[3] | Provides a barrier against accidental splashes and skin contact. Flame-retardant material is crucial due to the flammability of ethers.[4] |
| Footwear | Closed-toe, chemical-resistant safety shoes.[1] | Protects feet from spills and potential frostbite from the liquefied gas. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a fume hood.[2] If exposure limits are exceeded or symptoms of inhalation occur, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2] | Minimizes the inhalation of vapors, which can cause respiratory irritation and central nervous system effects.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational plan is paramount. This procedural guide ensures that every interaction with this compound is conducted with the highest level of safety.
Pre-Handling Checklist:
-
Verify Ventilation: Confirm that the fume hood or ventilated workspace is functioning correctly.
-
Inspect PPE: Thoroughly check all PPE for damage or contamination before donning.
-
Locate Emergency Equipment: Ensure unobstructed access to an emergency eye wash station and safety shower.[1]
-
Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it before starting work.
Handling Procedure:
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Grounding: When transferring the ether, ensure that both the dispensing and receiving containers are properly grounded and bonded to prevent static discharge, which can be an ignition source.[5]
-
Dispensing: Slowly open the container valve, avoiding any splashing. If dispensing the liquefied gas, be mindful of the potential for rapid cooling and frostbite.
-
Work Execution: Conduct all manipulations within the fume hood to minimize vapor inhalation.
-
Post-Handling: Securely close the container valve after use.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Disposal Plan: Responsible Stewardship
This compound is considered a "forever chemical," meaning it is persistent in the environment.[1] Therefore, proper disposal is not just a safety measure but an environmental responsibility.
Waste Segregation and Storage:
-
Dedicated Waste Container: Use a clearly labeled, leak-proof, and compatible waste container for all this compound waste.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids, bases, and oxidizing agents.[1]
Disposal Procedure:
-
Authorized Disposal: The primary method for the disposal of this compound is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][6]
-
Environmental Protection: Under no circumstances should this chemical be discharged into drains or the environment.[1]
-
Consult Regulations: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and correct action can significantly mitigate harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | If liquefied gas, thaw frosted parts with lukewarm water. Do not rub the affected area. For liquid contact, wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][7] |
| Spill | Evacuate unnecessary personnel. Ensure adequate ventilation. For small spills, absorb with an inert dry material and place in a suitable container for disposal. For large spills, contain the spill and follow your institution's emergency response protocol.[6] |
By integrating these detailed protocols into your daily laboratory practices, you contribute to a culture of safety and scientific excellence. This guide serves as a living document; always consult your institution's specific safety guidelines and the latest Safety Data Sheet for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nj.gov [nj.gov]
- 6. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
